2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyrrol-1-ylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-9-5-1-2-6-10(9)12(16)14(11)13-7-3-4-8-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEDESIYADUHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357482 | |
| Record name | 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-12-1 | |
| Record name | 2-(1H-Pyrrol-1-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Analysis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
This in-depth technical guide provides a comprehensive analysis of the spectroscopic techniques used to characterize 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. This document is intended for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for structural elucidation and purity assessment of synthesized compounds. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer expert interpretation of the spectral data, grounded in established scientific principles.
Introduction
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is a molecule of significant interest, combining the structural features of both a pyrrole and a phthalimide moiety. The pyrrole scaffold is a fundamental component in a vast array of natural products and pharmaceuticals, while the phthalimide group is a key structural element in many biologically active compounds.[1] Accurate and unambiguous characterization of this molecule is paramount for its application in medicinal chemistry and materials science. This guide will provide a robust framework for its spectroscopic analysis.
Molecular Structure and Key Features
To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. The molecule consists of a planar isoindoline-1,3-dione system linked to a five-membered aromatic pyrrole ring via a nitrogen-nitrogen bond.
Caption: Molecular structure of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Data Interpretation:
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrole ring and the isoindoline-1,3-dione moiety. The chemical shifts are influenced by the electronic effects within the molecule. The electron-withdrawing nature of the phthalimide group will deshield the protons of the pyrrole ring.[1]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4', H-5' (Phthalimide) | 7.80 - 8.00 | Multiplet | |
| H-3', H-6' (Phthalimide) | 7.70 - 7.90 | Multiplet | |
| H-2, H-5 (Pyrrole) | ~6.80 | Triplet | ~2.2 |
| H-3, H-4 (Pyrrole) | ~6.30 | Triplet | ~2.2 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The protons on the phthalimide ring will appear as two multiplets in the aromatic region, characteristic of an ortho-disubstituted benzene ring. The pyrrole protons will exhibit a characteristic pattern of two triplets. The α-protons (H-2, H-5) are adjacent to the nitrogen and will appear at a slightly higher chemical shift than the β-protons (H-3, H-4).[2]
¹³C NMR Spectroscopy
Experimental Protocol:
A ¹³C NMR spectrum should be acquired on the same instrument as the ¹H NMR.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Data Interpretation:
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Imide) | 165 - 170 |
| C-3a', C-7a' (Phthalimide) | 130 - 135 |
| C-4', C-5', C-6', C-7' (Phthalimide) | 123 - 135 |
| C-2, C-5 (Pyrrole) | ~120 |
| C-3, C-4 (Pyrrole) | ~110 |
The carbonyl carbons of the imide functional group will appear at the most downfield region of the spectrum.[3] The aromatic carbons of the phthalimide ring will resonate in the typical aromatic region. The carbons of the pyrrole ring will appear at distinct chemical shifts, with the α-carbons (C-2, C-5) being more deshielded than the β-carbons (C-3, C-4).[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Data Interpretation:
The IR spectrum of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione will be dominated by the characteristic vibrations of the cyclic imide group.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C=O Asymmetric Stretch (Imide) | 1770 - 1790 | Strong |
| C=O Symmetric Stretch (Imide) | 1700 - 1750 | Strong |
| C-N Stretch | 1300 - 1380 | Medium |
| C-H Aromatic Stretch | 3000 - 3100 | Medium |
| C=C Aromatic Stretch | 1450 - 1600 | Medium-Weak |
The most diagnostic feature will be the presence of two strong carbonyl absorption bands, which is characteristic of a cyclic imide. The absence of a broad N-H stretching band around 3200 cm⁻¹ confirms the N-substitution of the phthalimide.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol:
-
Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique that will likely yield a prominent molecular ion peak.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography (LC) system.
Data Interpretation:
The mass spectrum will show the molecular ion peak and several fragment ions. The fragmentation pattern is crucial for confirming the structure.
| m/z | Proposed Fragment Ion |
| 212 | [M]⁺ (Molecular Ion) |
| 147 | [C₈H₄NO₂]⁺ (Phthalimido cation) |
| 104 | [C₇H₄O]⁺ |
| 76 | [C₆H₄]⁺ |
| 67 | [C₄H₅N]⁺ (Pyrrole cation) |
Proposed Fragmentation Pathway:
Caption: Proposed ESI-MS fragmentation of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.
Under ESI-MS conditions, the primary fragmentation pathway for N-substituted phthalimide derivatives often involves the cleavage of the N-substituent bond.[4] We anticipate the loss of the pyrrole radical to form the stable phthalimido cation at m/z 147. Further fragmentation of the phthalimide ring can lead to the ions at m/z 104 and 76.[5] Another possible fragmentation is the loss of the phthalimide radical to yield the pyrrole cation at m/z 67.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. Each technique offers unique and complementary information, allowing for an unambiguous confirmation of the molecule's identity and purity. The methodologies and interpretative guidance provided in this document serve as a robust framework for researchers engaged in the synthesis and analysis of novel chemical entities.
References
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Liang, X. R., Guo, Z. L., & Yu, C. M. (2012). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Chinese Journal of Analytical Chemistry, 40(10), 1523-1528. Available at: [Link]
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Novak, I., & Kovač, B. (2003). Photochemistry via Photoelectron Spectroscopy: N-Substituted Phthalimides. The Journal of Physical Chemistry A, 107(33), 6439–6443. Available at: [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy, 35(3), 10-14. Available at: [Link]
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Nayab, P. S., Pulaganti, M., Chitta, S. K., Oves, M., & Rahisuddin. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Bangladesh Journal of Pharmacology, 10(3), 703-713. Available at: [Link]
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Abraham, R. J., Cooper, M. A., & Haworth, I. S. (2003). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 41(1), 23-34. Available at: [Link]
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Nayab, P. S., Pulaganti, M., Chitta, S. K., Oves, M., & Rahisuddin. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Semantic Scholar. Available at: [Link]
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Novak, I., & Kovač, B. (2003). Photochemistry via Photoelectron Spectroscopy: N-Substituted Phthalimides. The Journal of Physical Chemistry A, 107(33), 6439–6443. Available at: [Link]
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Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. (2021). International Journal of Molecular Sciences, 22(11), 5894. Available at: [Link]
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Liang, X. R., Guo, Z. L., & Yu, C. M. (2012). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. Available at: [Link]
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N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). Molecules, 28(11), 4381. Available at: [Link]
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Tan, A., Kizilkaya, S., Gunduz, B., & Kara, Y. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. Available at: [Link]
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Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Available at: [Link]
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DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega, 5(15), 8766–8774. Available at: [Link]
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Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. (2020). Molecules, 25(21), 5098. Available at: [Link]
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Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. (2018). ResearchGate. Available at: [Link]
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DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega, 5(15), 8766–8774. Available at: [Link]
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Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (2017). Environmental Science & Technology, 51(15), 8563–8571. Available at: [Link]
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Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (2020). Journal of the Chilean Chemical Society, 65(3), 4935-4940. Available at: [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2020). Molecules, 25(11), 2533. Available at: [Link]
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Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Organic Communications, 5(3), 135-142. Available at: [Link]
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Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (2021). Journal of Pharmaceutical Research International, 33(51B), 194-201. Available at: [Link]
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2-[(1-Methyl-1H-pyrrol-2-yl)carbonyl-meth-yl]isoindoline-1,3-dione. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3138. Available at: [Link]
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A Technical Guide to the Structural Elucidation of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
Abstract
This technical guide provides a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione (CAS No. 885-12-1). While a definitive, publicly accessible crystal structure for this specific molecule is not available at the time of this writing, this document establishes a complete methodological workflow grounded in authoritative principles of chemical synthesis and single-crystal X-ray crystallography. By leveraging structural data from closely related N-substituted phthalimide analogues, we delineate the expected molecular geometry, conformational features, and supramolecular packing interactions. This guide is intended for researchers in medicinal chemistry, materials science, and drug development, offering field-proven protocols and a robust analytical perspective essential for structure-activity relationship (SAR) studies and the rational design of novel therapeutics based on the versatile isoindoline-1,3-dione scaffold.
Introduction: The Significance of the Isoindoline-1,3-dione Scaffold
The isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry and a cornerstone in organic synthesis. Its derivatives exhibit a remarkable spectrum of biological activities, from the sedative properties of thalidomide to applications as anticonvulsants, anti-inflammatories, and potent enzyme inhibitors.[1][2][3] The compound 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione, which incorporates a pyrrole moiety via a nitrogen-nitrogen bond, represents an intriguing target for structural and biological evaluation. The pyrrole ring is a key component of many biologically active molecules, and its fusion with the phthalimide system could yield novel pharmacological profiles.
Precise knowledge of the three-dimensional atomic arrangement, obtained through single-crystal X-ray diffraction, is indispensable. It provides definitive proof of molecular connectivity, reveals subtle conformational preferences (such as the dihedral angle between the two ring systems), and elucidates the intermolecular forces that govern crystal packing. This structural information is the bedrock for computational modeling, docking studies, and understanding the structure-activity relationships that drive modern drug discovery.[2]
This guide will therefore detail the necessary steps to achieve and interpret this critical structural data.
Synthesis and Crystallization
The synthesis of N-substituted phthalimides is a well-established transformation in organic chemistry. The most common and direct approach involves the condensation of phthalic anhydride with a primary amine or a related nitrogen nucleophile.
Synthetic Protocol: Condensation of Phthalic Anhydride and 1-Aminopyrrole
This protocol describes a reliable method for the synthesis of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione. The causality behind this choice rests on its high efficiency and atom economy. Glacial acetic acid is employed as a solvent and catalyst, facilitating the initial ring-opening of the anhydride followed by dehydrative cyclization to the imide.
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.48 g, 10 mmol).
-
Reagent Addition: Add 1-aminopyrrole (0.82 g, 10 mmol) to the flask, followed by glacial acetic acid (20 mL).
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 hexane:ethyl acetate eluent).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Isolation: Pour the cooled mixture into 100 mL of ice-cold water with stirring. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold water (3 x 20 mL) and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials. The product can be further purified by recrystallization.
Crystallization Protocol for X-ray Diffraction
Growing single crystals of sufficient quality is the most critical and often most challenging step for X-ray analysis. The slow evaporation technique is chosen here for its simplicity and effectiveness for moderately soluble organic compounds.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve a small amount of the purified product (~20 mg) in a suitable solvent system. A good starting point is a moderately polar solvent like acetone or a binary mixture such as dichloromethane/hexane.
-
Preparation: In a clean, small vial, dissolve the compound in the minimum amount of the chosen solvent at room temperature to achieve saturation.
-
Evaporation: Loosely cap the vial or cover it with parafilm perforated with a few small holes using a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Harvesting: Once well-formed, block-like crystals appear, carefully harvest them using a nylon loop.
Workflow for Crystal Structure Determination
The journey from a synthesized crystal to a refined molecular structure follows a standardized, multi-stage workflow. Each stage is a self-validating system, with quality metrics that determine the feasibility of proceeding to the next.
Caption: Experimental workflow from synthesis to final structural validation.
Crystallographic and Structural Analysis
As no published crystal structure for 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione exists, the following discussion is based on expected structural features and is supplemented with representative data from a related N-substituted phthalimide derivative to illustrate the typical parameters obtained from a single-crystal X-ray diffraction experiment.
Representative Crystallographic Data
The data presented in the table below is essential for validating the quality of the diffraction experiment and the resulting structural model. It provides a snapshot of the crystal's identity and the precision of the measurement.
| Parameter | Illustrative Value (from a related structure[4]) | Description |
| Chemical Formula | C₁₂H₈N₂O₂ (Target) | The atoms comprising one molecule. |
| Formula Weight | 212.21 g/mol (Target) | The molar mass of the compound.[5][6] |
| Crystal System | Monoclinic | The crystal lattice system (e.g., triclinic, monoclinic, orthorhombic). |
| Space Group | P2₁/c | The symmetry operations that define the crystal packing. |
| a (Å) | 11.7734 (18) | Unit cell dimension. |
| b (Å) | 14.239 (2) | Unit cell dimension. |
| c (Å) | 7.0698 (11) | Unit cell dimension. |
| β (°) | 106.373 (3) | Unit cell angle. |
| Volume (ų) | 1137.1 (3) | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (Mg/m³) | 1.238 | The theoretical density of the crystal. |
| R-factor (R1) | ~0.04-0.06 | A measure of the agreement between the crystallographic model and experimental data. |
| Goodness-of-Fit (GoF) | ~1.0 | An indicator of the quality of the structural refinement. |
Expected Molecular Structure
The molecular structure of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione is defined by the spatial relationship between its two key heterocyclic components.
Caption: Key structural relationship in the target molecule.
-
Phthalimide Moiety: The isoindoline-1,3-dione unit is expected to be highly planar, a characteristic feature observed across numerous derivatives.[4][7][8] The C=O bond lengths will be typical for imides, and the benzene ring will exhibit standard aromatic C-C distances.
-
Pyrrole Moiety: The five-membered pyrrole ring is also inherently aromatic and planar.
-
Conformation: The most significant structural parameter will be the dihedral angle between the mean plane of the phthalimide unit and the mean plane of the pyrrole ring. In analogous structures where a heterocyclic ring is attached to the phthalimide nitrogen, this angle is often large, indicating a non-coplanar arrangement to minimize steric hindrance. For instance, in N-(2-pyridylmethyl)phthalimide, the angle is 85.74°.[4] A similar perpendicular or near-perpendicular orientation is anticipated for 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione.
Supramolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions. For this molecule, the following interactions are expected to be significant:
-
C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors of both the phthalimide and pyrrole rings and the carbonyl oxygen acceptors are highly probable.[4][7][9] These interactions often link molecules into chains or sheets.
-
π–π Stacking: Offset π–π interactions between the electron-rich aromatic rings (both benzene and pyrrole) of adjacent molecules are expected to contribute significantly to the packing stability.[4][10] The centroid-to-centroid distances for such interactions typically fall in the range of 3.5–4.0 Å.
Conclusion and Outlook
This guide outlines the authoritative and systematic approach required to determine and analyze the crystal structure of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain the precise structural data necessary for advancing drug design and development. The anticipated non-planar molecular conformation and the network of C-H···O and π–π interactions that will likely define its solid-state architecture are critical parameters. This information enables a deeper understanding of the molecule's physicochemical properties and provides a validated 3D model for computational studies, ultimately accelerating the discovery of new therapeutics based on the potent isoindoline-1,3-dione scaffold.
References
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Arslan, H., et al. (2009). N-(2-Pyridylmethyl)phthalimide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2581. [Link]
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Schlosser, J., et al. (2009). 2-[(1-Methyl-1H-pyrrol-2-yl)carbonylmethyl]isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2375. [Link]
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Schlosser, J., et al. (2009). 2-[(1-Methyl-1H-pyrrol-2-yl)carbonyl-meth-yl]isoindoline-1,3-dione. PubMed. [Link]
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In Silico Modeling and Docking Studies of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive technical overview of the in silico modeling and molecular docking studies of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational assessment of novel small molecules. This document will delve into the rationale behind the chosen methodologies, provide step-by-step protocols for key experiments, and offer insights into the interpretation of the generated data.
Introduction: The Therapeutic Potential of the Isoindoline-1,3-dione Scaffold
The isoindoline-1,3-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. Derivatives of this versatile structure have demonstrated anti-inflammatory, antibacterial, anticancer, analgesic, and neuroprotective properties.[1][2][3][4][5] A significant area of interest is their potential as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of neurodegenerative diseases like Alzheimer's disease.[1][6]
The subject of this guide, 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, is a novel derivative that warrants investigation for its therapeutic potential. In the absence of extensive experimental data, in silico modeling and molecular docking provide a powerful and resource-effective approach to predict its biological activity and guide further experimental studies.[7] This computational methodology allows for the elucidation of potential protein targets, the prediction of binding affinities, and the detailed analysis of molecular interactions at the atomic level.
This guide will focus on the in silico evaluation of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione as a potential inhibitor of human acetylcholinesterase (hAChE), a well-established target for Alzheimer's disease therapy.
The In Silico Workflow: A Strategic Overview
Our computational investigation follows a multi-step workflow designed to ensure the reliability and predictive power of the results. Each stage is critical for obtaining meaningful insights into the ligand-protein interactions.
Figure 1: A schematic of the in silico workflow for the analysis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.
Methodologies: A Step-by-Step Guide
This section provides detailed protocols for each stage of the in silico analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Ligand Preparation: From 2D Structure to 3D Conformation
Since a readily available 3D structure of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is not present in public databases, the first step is to generate and optimize its structure.
Protocol 3.1: Ligand Preparation
-
2D Structure Generation:
-
Draw the 2D chemical structure of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione using a chemical drawing software such as ChemDraw or MarvinSketch.[8]
-
The structure consists of an isoindoline-1,3-dione moiety linked to a pyrrole ring via the nitrogen atom of the isoindoline core.
-
-
3D Structure Conversion and Optimization:
-
Convert the 2D structure into a 3D conformation using a molecular modeling software like Avogadro or the builder tools within molecular docking suites.
-
Perform an energy minimization of the 3D structure to obtain a stable, low-energy conformation. This is crucial as the initial 3D conversion may not be energetically favorable.[9]
-
Utilize a suitable force field, such as MMFF94 or UFF, for the energy minimization. The CHARMm force field is another excellent option for ensuring accurate properties.[10]
-
-
Ligand File Preparation for Docking:
-
Save the optimized 3D structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina, .mol2 for others).
-
Assign partial charges to the atoms of the ligand. The Gasteiger charge calculation method is a commonly used approach.
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.
-
Protein Preparation: Preparing the Receptor for Docking
The selection of an appropriate protein structure is paramount for a successful docking study. For this investigation, we will use the crystal structure of human acetylcholinesterase (hAChE).
Protocol 3.2: Protein Preparation
-
Protein Structure Retrieval:
-
Download the 3D crystal structure of hAChE from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4EY7 , which is a high-resolution structure of hAChE in complex with the inhibitor donepezil.[11] Using a structure with a co-crystallized inhibitor helps in defining the binding site. Other suitable PDB entries include 4PQE and 7E3H.[8][12]
-
-
Initial Protein Cleaning:
-
Open the PDB file in a molecular visualization tool like PyMOL, UCSF Chimera, or Discovery Studio Visualizer.[13][14]
-
Remove all non-essential molecules from the protein structure, including water molecules, ions, and any co-crystallized ligands (in this case, donepezil).[8][9] While some water molecules might be crucial for binding, for an initial docking study, their removal simplifies the system.[9]
-
If the protein is a multimer, retain only the chain that is biologically relevant or contains the active site of interest.
-
-
Protein Refinement and Optimization:
-
Add polar hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.[9]
-
Assign partial charges to the protein atoms using a force field like AMBER or CHARMM.
-
Repair any missing residues or atoms in the protein structure using tools like the Protein Preparation Wizard in Maestro or the PDBFixer library.
-
-
Receptor File Preparation for Docking:
-
Save the prepared protein structure in the format required by the docking software (e.g., .pdbqt for AutoDock Vina).
-
Molecular Docking: Predicting the Binding Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15]
Protocol 3.3: Molecular Docking using AutoDock Vina
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of hAChE. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
A common strategy is to center the grid box on the position of the co-crystallized ligand (donepezil in the case of PDB ID: 4EY7).
-
-
Running the Docking Simulation:
-
Use a docking program like AutoDock Vina, GOLD, or Glide to perform the docking calculation.[15]
-
The software will explore various conformations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.
-
The scoring function in AutoDock Vina is a hybrid that approximates the binding free energy.
-
-
Output Generation:
-
The docking software will generate a set of predicted binding poses for the ligand, ranked by their docking scores. The pose with the lowest binding energy is typically considered the most favorable.
-
Analysis and Interpretation of Results
The raw output of a docking simulation requires careful analysis to extract meaningful biological insights.
Post-Docking Analysis: Understanding the Interactions
A thorough analysis of the docking results involves evaluating binding affinities, analyzing binding poses, and understanding the specific molecular interactions.[16]
Protocol 4.1: Post-Docking Analysis
-
Binding Affinity Evaluation:
-
The docking score provides an estimation of the binding affinity (in kcal/mol). Lower (more negative) values indicate a stronger predicted binding.
-
Compare the docking score of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione with that of a known inhibitor (e.g., donepezil) docked to the same protein under identical conditions to benchmark its potential potency.
-
-
Binding Pose Visualization and Analysis:
-
Visualize the predicted binding poses of the ligand within the active site of the protein using molecular graphics software.
-
Analyze the non-covalent interactions between the ligand and the protein, such as:
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein. The presence of multiple hydrogen bonds generally signifies a strong interaction.[16]
-
Hydrophobic Interactions: Observe interactions between the non-polar regions of the ligand and hydrophobic residues in the active site.
-
π-π Stacking: Look for stacking interactions between aromatic rings of the ligand and aromatic residues of the protein (e.g., Tryptophan, Tyrosine, Phenylalanine).
-
Cation-π Interactions: Identify interactions between a positively charged group on the ligand and an aromatic ring on the protein.
-
-
-
Identification of Key Residues:
-
Note the specific amino acid residues of the protein that are involved in the key interactions with the ligand. These residues are critical for binding and can be targets for future site-directed mutagenesis studies to validate the docking predictions.[16]
-
Figure 2: A conceptual diagram of potential interactions between the ligand and the hAChE active site.
ADMET Prediction: Assessing Drug-Likeness
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to avoid late-stage failures. Several in silico tools can predict these properties based on the chemical structure of the compound.
Table 1: Commonly Used In Silico ADMET Prediction Tools
| Tool/Server | Key Features | Reference |
| SwissADME | Provides predictions for physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. | [Link to a relevant SwissADME publication] |
| pkCSM | Predicts a wide range of ADMET properties, including intestinal absorption, blood-brain barrier permeability, CYP450 inhibition, and various toxicity endpoints. | [Link to a relevant pkCSM publication] |
| ADMETlab 2.0 | A comprehensive platform for ADMET prediction, featuring a large number of curated datasets and machine learning models. | [Link to a relevant ADMETlab 2.0 publication] |
| ADMET-AI | A fast and accurate web interface for predicting ADMET properties using machine learning models. | [Link to the ADMET-AI publication] |
A typical ADMET analysis for 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione would involve submitting its structure to one or more of these servers and evaluating its compliance with established drug-likeness rules (e.g., Lipinski's Rule of Five) and its predicted pharmacokinetic and toxicity profiles.
Advanced Studies: Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a more dynamic and realistic view of the binding process and the stability of the complex over time.
An MD simulation of the docked complex of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione and hAChE would involve solvating the complex in a water box, adding ions to neutralize the system, and then running a simulation for a defined period (e.g., nanoseconds to microseconds).[1][16] Analysis of the MD trajectory can reveal:
-
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex.
-
Interaction Persistence: The persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose can be monitored throughout the simulation.
-
Conformational Changes: Any significant conformational changes in the ligand or the protein upon binding can be observed.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the investigation of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione as a potential therapeutic agent. By following the detailed protocols for ligand and protein preparation, molecular docking, and post-docking analysis, researchers can gain valuable insights into the compound's potential biological activity and its mechanism of action at the molecular level.
The predicted binding affinity and interaction patterns with hAChE can serve as a strong foundation for a hypothesis-driven experimental validation. Future work should focus on the chemical synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione and its in vitro evaluation against hAChE. Promising in vitro results would then warrant further preclinical studies to assess its efficacy and safety in vivo. The synergy between computational and experimental approaches is key to accelerating the drug discovery and development process.
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Biological Activity Screening of Novel Isoindoline-1,3-dione Derivatives: A Strategic Guide to Unlocking Therapeutic Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindoline-1,3-dione scaffold is a cornerstone of modern medicinal chemistry, famously represented by thalidomide and its more potent, safer analogs, lenalidomide and pomalidomide.[1][2] These molecules, known as immunomodulatory drugs (IMiDs), have revolutionized the treatment of hematological malignancies, primarily through their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4][5][6][7] However, the therapeutic potential of this privileged scaffold extends far beyond immunomodulation, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and neuroprotective effects.[1][8][9][10][11] This guide provides a comprehensive framework for the systematic biological activity screening of novel isoindoline-1,3-dione derivatives. It is designed to equip researchers and drug development professionals with the strategic rationale and detailed methodologies required to identify and characterize promising new therapeutic agents. We will delve into the causality behind experimental choices, from initial synthesis and primary cytotoxicity screening to targeted secondary assays and foundational mechanism-of-action studies, ensuring a self-validating and robust discovery cascade.
Foundational Chemistry: Synthesis of the Isoindoline-1,3-dione Core
The versatility of the isoindoline-1,3-dione scaffold begins with its accessible synthesis. The most direct and widely used method involves the condensation of phthalic anhydride, or a substituted variant, with a primary amine.[1] This reaction provides a robust platform for introducing a vast diversity of chemical moieties at the N-substituent position, which is the primary driver for varying the biological activity.
Causality of the Approach: This synthetic route is favored due to the high reactivity of the anhydride with the primary amine nucleophile, often leading to high yields with straightforward purification. The choice of solvent and temperature can be adjusted to control the reaction kinetics, typically starting with the formation of a phthalic acid amide intermediate, which then cyclizes to the desired imide upon heating.[1] This two-step, one-pot approach is efficient and allows for the generation of a library of derivatives for screening by simply varying the primary amine starting material.
Experimental Protocol: General Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a suitable solvent such as glacial acetic acid, toluene, or benzene.
-
Amine Addition: Add the desired primary amine (1.0-1.1 equivalents) to the solution.
-
Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[1]
-
Workup: Allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or water) to remove impurities, and dry under a vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][8]
The Screening Cascade: A Strategic Workflow
A logical, tiered approach to screening is essential for efficiently identifying compounds with therapeutic potential while minimizing resource expenditure. This cascade begins with broad, high-throughput assays to identify any cellular activity and progressively moves towards more specific, mechanism-focused evaluations.
Caption: A strategic workflow for screening novel isoindoline-1,3-dione derivatives.
Primary Screening: Assessing Cytotoxicity and Viability
The initial step for any novel compound library is to assess its general effect on cell viability. This provides a baseline understanding of potency and serves as a critical filter. A compound that is indiscriminately cytotoxic to all cell types is unlikely to be a good therapeutic candidate, whereas selective cytotoxicity against a cancer cell line over a normal cell line is a hallmark of a promising anticancer agent.
Causality of the Method (MTT vs. XTT): Tetrazolium salt-based assays are the gold standard for this purpose. The MTT assay is widely used, but it requires a final solubilization step to dissolve the formazan crystals, which can introduce variability and is not ideal for high-throughput screening.[12] The XTT assay is a superior alternative as its formazan product is water-soluble, streamlining the protocol and improving reliability.[13][14] These assays measure the metabolic activity of mitochondrial dehydrogenases, which serves as a proxy for the number of viable cells.[12]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., a cancer cell line like MCF-7 and a non-cancerous line like HEK293 for selectivity assessment) in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
XTT Reagent Addition: Prepare the XTT working solution according to the manufacturer's instructions immediately before use. Add 50 µL of the XTT solution to each well.[13]
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, allowing metabolically active cells to convert the yellow XTT to an orange formazan product.[13]
-
Data Acquisition: Gently shake the plate and measure the absorbance (Optical Density, OD) at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Hypothetical Cytotoxicity Data
| Compound ID | Derivative Structure (R-group) | IC₅₀ (µM) on MCF-7 (Breast Cancer) | IC₅₀ (µM) on HEK293 (Normal Kidney) | Selectivity Index (SI = IC₅₀ HEK293 / IC₅₀ MCF-7) |
| ISO-001 | -CH₂-Phenyl | 15.2 | > 100 | > 6.6 |
| ISO-002 | -CH₂-(4-Cl-Phenyl) | 5.8 | 85.1 | 14.7 |
| ISO-003 | -CH₂-(4-MeO-Phenyl) | 22.5 | > 100 | > 4.4 |
| Doxorubicin | (Positive Control) | 0.9 | 5.3 | 5.9 |
Secondary Screening: Exploring Specific Biological Activities
Compounds that show interesting activity in the primary screen ("hits") are advanced to secondary assays to characterize their specific biological effects. Based on the known activities of the isoindoline-1,3-dione scaffold, antimicrobial and enzyme inhibition assays are logical and fruitful avenues to explore.[10][11]
Antimicrobial Activity Screening
Causality of the Method: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] This method is preferred for screening as it is more precise than diffusion assays and can be performed in a 96-well format for higher throughput.[15]
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (a known antibiotic like ciprofloxacin), a negative/growth control (no compound), and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the OD₆₀₀.[16]
Enzyme Inhibition Screening
Causality of the Method: Many isoindoline-1,3-dione derivatives exhibit anti-inflammatory activity, often through the inhibition of enzymes like Cyclooxygenase (COX).[9][10] An in vitro enzyme inhibition assay provides a direct measure of a compound's effect on a specific molecular target, which is crucial for understanding its mechanism of action and for structure-based drug design.[17][18] These assays are powerful tools for identifying inhibitors and characterizing their potency (IC₅₀).[19]
-
Reaction Mixture: In a 96-well plate, add the buffer, the purified enzyme (e.g., recombinant human COX-2), and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at the optimal temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the enzyme's substrate (e.g., arachidonic acid for COX-2) to initiate the reaction.
-
Reaction Incubation: Incubate for a defined time during which the enzyme converts the substrate to a product.
-
Stop Reaction & Detect: Stop the reaction and use a detection method to quantify the amount of product formed. For COX enzymes, this is often done using an ELISA-based method to measure prostaglandin E₂ (PGE₂) levels.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC₅₀ value from the dose-response curve.
Mechanism of Action: The Role of Cereblon (CRBN)
For derivatives showing potent anti-proliferative or immunomodulatory effects, investigating their interaction with Cereblon is paramount. Thalidomide and its analogs function as "molecular glues," binding to CRBN and altering its substrate specificity.[2][6][7] This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, which are critical for cancer cell survival.[3][20]
Caption: Mechanism of action of isoindoline-1,3-dione derivatives via Cereblon.
Understanding if a novel derivative acts through this mechanism is key. This can be assessed using advanced techniques such as co-immunoprecipitation to see if the compound promotes the binding of CRBN to its neosubstrates, or Western blotting to measure the degradation of those neosubstrates in treated cells.
Guiding Lead Optimization: SAR and In Vitro ADME
The data gathered from primary and secondary screening feeds directly into the lead optimization phase.
Structure-Activity Relationship (SAR): SAR is the process of correlating changes in a molecule's chemical structure with changes in its biological activity.[21][22] By analyzing the data from a library of derivatives (e.g., the cytotoxicity data in the table above), researchers can identify which chemical features enhance potency or selectivity.[23][24] For example, the hypothetical data suggests that adding an electron-withdrawing chlorine atom at the para position of the benzyl ring (ISO-002) increases potency and selectivity against the cancer cell line. This insight guides the synthesis of the next generation of compounds.[25]
In Vitro ADME Profiling: Before a compound can become a drug, it must have favorable pharmacokinetic properties. In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays provide an early look at these properties.[26][27][28] Conducting these assays early helps to identify potential liabilities (e.g., poor solubility, rapid metabolism) and allows chemists to modify the structure to improve the ADME profile alongside its potency, reducing the risk of late-stage failure.[26][29] Key in vitro ADME assays include solubility, metabolic stability in liver microsomes, and cell permeability (e.g., Caco-2 assay).
Conclusion
The systematic screening of novel isoindoline-1,3-dione derivatives is a scientifically rigorous process that requires a multi-faceted approach. By integrating rational synthetic chemistry with a tiered biological screening cascade—from broad cytotoxicity assessment to specific enzyme inhibition and deep mechanistic studies—researchers can efficiently navigate the complex path of drug discovery. This guide provides a foundational framework, emphasizing the causal logic behind each step. The ultimate goal is to move beyond serendipity and apply a structured, evidence-based strategy to unlock the full therapeutic potential of this remarkable chemical scaffold, paving the way for the development of the next generation of safer and more effective medicines.
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Investigating the mechanism of action of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
Abstract
The 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione molecule, a conjugate of the pharmacologically significant phthalimide and pyrrole ring systems, represents a compelling yet under-investigated compound in drug discovery. The isoindoline-1,3-dione core is a privileged scaffold found in numerous approved drugs with activities ranging from anti-cancer to anti-inflammatory, while the pyrrole moiety is a cornerstone of many bioactive natural products and synthetic enzyme inhibitors. Despite the established potential of its constituent parts, the specific mechanism of action of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione remains unelucidated. This technical guide provides a comprehensive, phased research framework for drug development professionals to systematically investigate and determine the compound's biological activity, identify its molecular targets, and validate its therapeutic potential. Adopting a first-principles approach, this document outlines a logical progression from foundational in silico and chemical characterization to broad cellular profiling, target deconvolution, and preliminary in vivo evaluation. Each phase is supported by detailed, field-proven experimental protocols and the scientific rationale underpinning each methodological choice, ensuring a robust and self-validating investigational workflow.
Phase 1: Foundational Characterization and Hypothesis Generation
Before embarking on extensive biological assays, a foundational understanding of the molecule's chemical properties and potential drug-likeness is paramount. This initial phase ensures the quality of the investigational compound and uses computational methods to guide subsequent experimental design.
Chemical Synthesis and Purity Assessment
The reliability of all subsequent biological data hinges on the purity and structural confirmation of the test compound. The synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione can be approached through established organic chemistry reactions. A common route involves the condensation of a 1,4-dicarbonyl compound with a primary amine, known as the Paal-Knorr pyrrole synthesis, to form the pyrrole ring, followed by reaction with phthalic anhydride or its derivatives.[1][2][3][4]
Rationale: Ensuring a purity of >95% (ideally >98%) by High-Performance Liquid Chromatography (HPLC) and confirming the structure via ¹H-NMR and Mass Spectrometry (MS) is a non-negotiable quality control step to prevent misleading results from impurities.
In Silico Profiling and Physicochemical Analysis
Computational tools provide a rapid, cost-effective method to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of a compound.[5][6][7][8][9] This step helps to anticipate potential liabilities and assess the compound's overall drug-likeness.
Core Directive: The primary goal is to evaluate the compound against established criteria for oral bioavailability, such as Lipinski's Rule of Five.[10][11][12][13][14] This rule suggests that poor oral absorption is more likely when a compound violates more than one of the following criteria:
-
Molecular weight < 500 Daltons
-
Calculated octanol-water partition coefficient (LogP) < 5
-
No more than 5 hydrogen bond donors
-
No more than 10 hydrogen bond acceptors
| Property | Predicted Value | Lipinski's Rule of 5 Compliance | Data Source |
| Molecular Formula | C₁₂H₈N₂O₂ | N/A | Vendor Specification |
| Molecular Weight | 212.20 g/mol | Pass (< 500) | Vendor Specification |
| Hydrogen Bond Donors | 0 | Pass (≤ 5) | Calculated |
| Hydrogen Bond Acceptors | 4 (2x C=O, 2x N) | Pass (≤ 10) | Calculated |
| Calculated LogP | ~1.5 - 2.5 | Pass (< 5) | In Silico Prediction Tools |
| Overall Compliance | Pass (0 Violations) | N/A | N/A |
Interpretation: The compound shows excellent compliance with Lipinski's Rule of Five, suggesting a high probability of good membrane permeability and oral bioavailability, making it a promising candidate for further development.
Phase 2: In Vitro Cellular Activity Profiling
This phase aims to answer the fundamental question: "What is the biological effect of the compound on living cells?" We begin with broad screening to identify potential areas of activity, followed by more focused assays to dissect the specific cellular response.
Initial Cytotoxicity Screening
Rationale: Given that both the isoindoline-1,3-dione and pyrrole scaffolds are present in numerous anti-cancer agents, a logical starting point is to screen for cytotoxicity against a diverse panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[15][16][17][18][19]
-
Cell Plating: Seed cells from various cancer types (e.g., breast, lung, colon, leukemia) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Investigating the Mode of Cell Death
If cytotoxicity is observed, the next logical step is to determine how the compound is killing the cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Rationale: Apoptosis is generally a preferred mechanism for anti-cancer drugs as it is a controlled process that does not typically elicit an inflammatory response. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for distinguishing between these states.[20][21][22][23]
-
Cell Treatment: Treat the most sensitive cancer cell line (identified from the MTT screen) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine exposure).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).
-
Cell Cycle Analysis
Rationale: Many cytotoxic agents function by disrupting the cell cycle, leading to an arrest at a specific phase (G1, S, or G2/M) which can subsequently trigger apoptosis. Analyzing the DNA content of cells via PI staining and flow cytometry can reveal such an arrest.[24][25][26]
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.[26]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25]
Caption: Workflow for Phase 2 cellular activity investigation.
Phase 3: Target Deconvolution and Pathway Analysis
Once a consistent and potent cellular phenotype is confirmed, the critical next step is to identify the direct molecular target(s) of the compound. This phase employs both unbiased and hypothesis-driven approaches.
Hypothesis-Driven Target Screening
Rationale: The structural motifs of the compound provide clues for potential target classes.
-
Isoindoline-1,3-diones: Analogs like thalidomide are known to bind to the E3 ubiquitin ligase Cereblon. Other derivatives are known to inhibit kinases or interact with nuclear receptors.
-
Pyrroles: This scaffold is found in numerous kinase inhibitors and compounds targeting various enzymes.[1]
Therefore, a logical, hypothesis-driven approach is to screen the compound against large panels of well-characterized protein families.
-
Kinase Panel: Screen against a broad panel of human kinases (e.g., >400 kinases) to identify potential inhibition of signaling pathways crucial for cell proliferation and survival.
-
GPCR Panel: Evaluate binding to a panel of G-protein coupled receptors, which are common drug targets.
-
Nuclear Receptor Panel: Assess binding and functional activity against nuclear receptors, which regulate gene expression related to metabolism and inflammation.[27][28][29][30][31]
Unbiased Target Identification using Chemical Proteomics
Rationale: To discover novel or unexpected targets, unbiased approaches are essential. Chemical proteomics aims to identify protein-small molecule interactions directly within the complex environment of the cell lysate or even in live cells.[32][33][34][35][36]
-
Principle: The binding of a ligand (the compound) to its target protein typically increases the thermal stability of that protein. CETSA measures this change in stability across the entire proteome.
-
Cell Treatment: Treat intact cells or cell lysates with the compound or a vehicle control.
-
Heating: Heat aliquots of the treated samples across a range of temperatures.
-
Protein Extraction: Isolate the soluble protein fraction. Unfolded, destabilized proteins will precipitate and be removed by centrifugation.
-
Proteomic Analysis: Analyze the remaining soluble proteins in each sample using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Identify proteins that show increased thermal stability (i.e., remain in solution at higher temperatures) in the compound-treated samples compared to the vehicle control. These are the candidate target proteins.
Caption: A dual-pronged strategy for identifying molecular targets.
Phase 4: Preclinical In Vivo Evaluation
After identifying a target and confirming a mechanism in vitro, the investigation must move into a whole-organism model to assess pharmacokinetics, safety, and efficacy.
Pharmacokinetic (PK) Studies
Rationale: A PK study determines what the body does to the drug. It is essential for understanding exposure levels and designing effective dosing regimens for subsequent efficacy and toxicology studies.[37][38][39][40][41]
-
Animal Model: Typically performed in mice or rats.
-
Administration: Administer the compound via two routes: intravenous (IV) to determine baseline clearance and volume of distribution, and the intended therapeutic route (e.g., oral, PO) to assess absorption and bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[38]
-
Bioanalysis: Process the blood to plasma and quantify the concentration of the compound at each time point using LC-MS/MS.
-
Parameter Calculation: Calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
Toxicology and Efficacy Studies
Rationale: Before assessing efficacy, the compound's safety profile must be established. A Maximum Tolerated Dose (MTD) study is performed to identify the highest dose that does not cause unacceptable toxicity.[42][43][44][45][46] If an anti-cancer mechanism was identified, this is followed by an efficacy study in a relevant disease model, such as a tumor xenograft model.
-
MTD Study: Administer escalating doses of the compound to groups of healthy mice and monitor for signs of toxicity (e.g., weight loss, behavioral changes, morbidity) over 7-14 days. The MTD is determined.
-
Xenograft Model: Implant human cancer cells (the sensitive line identified in Phase 2) subcutaneously into immunocompromised mice.
-
Treatment: Once tumors are established, randomize mice into vehicle control and treatment groups. Treat the mice with the compound at a dose at or below the MTD on a predetermined schedule.
-
Efficacy Assessment: Monitor tumor volume and mouse body weight over time. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., to confirm target inhibition in the tumor tissue).
Conclusion
The investigational framework detailed in this guide provides a rigorous, step-by-step pathway to elucidate the mechanism of action of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. By systematically progressing from foundational chemical and computational analysis to comprehensive in vitro and in vivo studies, researchers can build a robust data package that not only identifies the compound's molecular target and mechanism but also validates its potential as a therapeutic candidate. This logical, evidence-based approach mitigates risk and provides the critical insights necessary to advance promising molecules through the drug development pipeline.
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Potential Therapeutic Targets of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Promise of a Novel Phthalimide Derivative
The isoindoline-1,3-dione scaffold, commonly known as phthalimide, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties.[2][3] This technical guide delves into the prospective therapeutic applications of a specific, yet under-explored derivative, 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione . While direct biological data for this exact molecule is not yet prevalent in published literature, by examining the extensive research on structurally related N-substituted isoindoline-1,3-diones, we can extrapolate and propose highly probable therapeutic targets. This document will serve as a foundational resource for researchers and drug development professionals, providing a reasoned scientific framework for the investigation of this promising compound. We will explore its potential mechanisms of action, delineate key therapeutic areas of interest, and provide detailed, field-proven experimental protocols to empower further research and validation.
Chemical Identity and Rationale for Investigation
Compound: 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione Molecular Formula: C₁₂H₈N₂O₂ Structure:
The rationale for investigating this molecule stems from the established bioactivity of the phthalimide core and the introduction of a pyrrole moiety at the N-position. The pyrrole ring, a five-membered aromatic heterocycle, is also a common feature in many pharmacologically active natural products and synthetic drugs. Its presence can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its absorption, distribution, metabolism, excretion (ADME) profile and its interaction with biological targets.
The primary synthesis route for such N-substituted phthalimides involves the condensation of phthalic anhydride with the corresponding primary amine, in this case, 1-aminopyrrole.[4][5][6]
General Synthetic Protocol: Synthesis of N-Substituted Phthalimides
This protocol outlines a general and robust method for the synthesis of N-substituted phthalimides, which can be adapted for the specific synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.
Materials:
-
Phthalic anhydride
-
1-Aminopyrrole (or other primary amine)
-
Glacial acetic acid (solvent)
-
Montmorillonite-KSF clay (catalyst, optional for improved yield and reaction time)[6]
-
Dichloromethane or Chloroform (for extraction)
-
Dilute Hydrochloric Acid (for washing)
-
Distilled water
-
Anhydrous sodium sulfate (for drying)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure: [6]
-
In a round-bottom flask, combine phthalic anhydride (1 equivalent) and the primary amine (1 equivalent).
-
Add glacial acetic acid as the solvent.
-
Add a catalytic amount of Montmorillonite-KSF clay (optional).
-
The mixture is refluxed with stirring for a period of 50 minutes to 4 hours. The progress of the reaction should be monitored by TLC.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting product is extracted with dichloromethane or chloroform.
-
The organic layer is washed sequentially with dilute hydrochloric acid and distilled water.
-
The organic layer is then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization from a suitable solvent to yield the pure N-substituted phthalimide.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Potential Therapeutic Target I: Cholinesterases in Neurodegenerative Diseases
A substantial body of evidence points to isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the progression of Alzheimer's disease. The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[7] Inhibition of AChE and BuChE increases the synaptic levels of ACh, offering a symptomatic treatment strategy.[1][8]
The phthalimide moiety itself is thought to interact with the peripheral anionic site (PAS) of AChE.[1] This interaction is significant as the PAS is also implicated in the aggregation of amyloid-β peptides, a hallmark of Alzheimer's pathology.[1] Therefore, dual-binding site inhibitors that interact with both the catalytic active site (CAS) and the PAS of AChE are of great interest.
Given this precedent, 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is a prime candidate for investigation as a cholinesterase inhibitor. The pyrrole group could potentially interact with the active site gorge of the enzyme, contributing to its inhibitory activity.
Signaling Pathway: The Cholinergic Synapse
Caption: Proposed mechanism of action in the cholinergic synapse.
Experimental Protocol: Acetylcholinesterase/Butyrylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely accepted method for measuring cholinesterase activity and screening for inhibitors.[1][2][3]
Principle: The assay measures the activity of AChE or BuChE based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which absorbs light at 412 nm. The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce TNB.[2][3] The rate of TNB formation is directly proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Donepezil or Galantamine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive control at various concentrations.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 75 mM stock solution of ATCI or BTCI in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution (or solvent for control wells).
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the AChE or BuChE enzyme solution to each well, except for the blank wells (add buffer instead).
-
Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI) to each well.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Potential Therapeutic Target II: Cyclooxygenases in Inflammation and Pain
Isoindoline-1,3-dione derivatives have been reported to possess anti-inflammatory and analgesic activities, with some studies suggesting inhibition of cyclooxygenase (COX) enzymes as a potential mechanism.[9] The COX enzymes (COX-1 and COX-2) are central to the inflammatory cascade, as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11][12]
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as gastrointestinal protection and platelet aggregation.[10]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[10]
Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors (NSAIDs). The structural features of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione may allow it to bind to the active site of COX enzymes, potentially with selectivity for COX-2.
Signaling Pathway: The COX Inflammatory Cascade
Caption: The cyclooxygenase (COX) pathway in inflammation.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
Commercial kits are readily available for screening COX inhibitors. The following is a general protocol based on the principles of these assays, often involving the immunochemical detection of prostaglandins produced by the enzymes.
Principle: The assay measures the activity of purified COX-1 and COX-2 by quantifying the amount of prostaglandin F2α (PGF2α) produced from arachidonic acid. The test compound's ability to inhibit this production is then determined.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Reaction Buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione)
-
Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Stannous chloride (to stop the reaction)
-
Prostaglandin F2α ELISA kit
-
96-well plates
-
Incubator
Procedure:
-
Enzyme Reaction:
-
In separate tubes or wells, prepare reaction mixtures containing reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Prepare tubes for 100% initial activity (enzyme + vehicle), background (inactivated enzyme + vehicle), and inhibitor testing (enzyme + test compound).
-
Add the test compound at various concentrations to the inhibitor tubes.
-
Pre-incubate the mixtures at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all tubes.
-
Incubate for a precise duration (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding stannous chloride.
-
-
Prostaglandin Quantification (ELISA):
-
Follow the protocol of the PGF2α ELISA kit to quantify the amount of PGF2α in each reaction mixture.
-
This typically involves coating a plate with an antibody, adding the reaction samples, followed by a secondary antibody conjugated to an enzyme (e.g., HRP), and finally a substrate to generate a colorimetric or fluorometric signal.
-
-
Data Analysis:
-
Generate a standard curve for the PGF2α ELISA.
-
Calculate the concentration of PGF2α produced in each sample.
-
Calculate the percentage of inhibition for each concentration of the test compound for both COX-1 and COX-2.
-
Determine the IC₅₀ values for both enzymes and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Potential Therapeutic Target III: Cancer Cell Proliferation
Several isoindoline-1,3-dione derivatives have demonstrated antiproliferative activity against various cancer cell lines.[2] The mechanisms of action can be diverse, including the induction of apoptosis and cell cycle arrest.[2] The well-known immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, which feature a modified phthalimide core, exert their anticancer effects in part by binding to the protein cereblon (CRBN), leading to the ubiquitination and degradation of specific neo-substrates. While 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione lacks the glutarimide ring of the IMiDs, the inherent cytotoxic potential of the phthalimide scaffold warrants its investigation as an anticancer agent.
Experimental Workflow: In Vitro Anticancer Activity Screening
Caption: A typical workflow for screening anticancer activity.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound (2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione)
-
Positive control (e.g., Doxorubicin)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight in a CO₂ incubator at 37°C to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for about 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Summary of Potential Therapeutic Targets and Quantitative Data
The following table summarizes the proposed therapeutic targets for 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione based on the activities of structurally related compounds. The quantitative data provided are representative values from the literature for other isoindoline-1,3-dione derivatives and should be considered as benchmarks for future experimental validation of the title compound.
| Therapeutic Area | Potential Target(s) | Key Pathological Process | Reported IC₅₀ Values for Derivatives | References |
| Neurodegenerative Diseases (Alzheimer's) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurotransmitter degradation, Amyloid-β aggregation | AChE: 0.9 - 19.5 µM | [1][8] |
| Inflammation & Pain | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Prostaglandin synthesis | Varies depending on the derivative and assay conditions | [9] |
| Cancer | Various (e.g., apoptosis and cell cycle regulators) | Uncontrolled cell proliferation | Varies widely depending on the cell line and derivative | [2] |
Conclusion and Future Directions
While 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione remains a largely uncharacterized molecule, the wealth of data on the broader class of isoindoline-1,3-dione derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in the fields of neurodegenerative diseases, inflammation, and oncology.
The experimental protocols provided in this guide offer a clear and validated path for researchers to begin to unravel the biological activity of this compound. The primary next steps should involve:
-
Synthesis and Characterization: The first crucial step is the synthesis and thorough chemical characterization of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione to ensure purity and structural integrity.
-
In Vitro Screening: The compound should be screened against the proposed targets (AChE, BuChE, COX-1, COX-2) and in cell-based assays (e.g., MTT assay on relevant cancer cell lines) to determine its activity and potency (IC₅₀ values).
-
Mechanism of Action Studies: For any confirmed activities, further studies should be conducted to elucidate the precise mechanism of action. This could involve enzyme kinetics, molecular docking studies, and investigation of downstream signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a focused library of analogs will help to identify the key structural features required for optimal activity and selectivity.
By systematically applying the knowledge and methodologies outlined in this guide, the scientific community can effectively evaluate the therapeutic potential of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione and potentially unlock a new class of therapeutics based on this promising scaffold.
References
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, L. A., & Wadaan, M. A. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Molecules, 28(14), 5488. [Link]
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Bissenbaev, A. K., Fazylov, S. D., & Nurkenov, O. A. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals, 15(10), 1259. [Link]
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Farani, M. R. Z., Saghaei, L., Dehshahri, A., & Iraji, A. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 366–379. [Link]
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Gülpınar, M. A., & Yegen, B. C. (2018). Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. Turkish Journal of Pharmaceutical Sciences, 15(1), 93–102. [Link]
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Górska, M., Siwek, A., & Sudoł, A. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(19), 6548. [Link]
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Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutical and Drug Analysis, 6(11), 604-609. [Link]
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Real-Gene Labs. (n.d.). Butyrylcholinesterase Inhibitor Activity Assay kit. Real-Gene Labs. [Link]
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Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]
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Trappe, T. A., & Liu, S. Z. (2013). Simplified schematic of the COX inflammatory pathway from exercise-induced muscle damage and the proposed mechanism of NSAID action on the process. ResearchGate. [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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Organic Chemistry Portal. (n.d.). Phthalimides. Organic Chemistry Portal. [Link]
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Noriega-Cisneros, R., et al. (2020). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney Research and Clinical Practice, 39(2), 133–143. [Link]
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Yasmeen, A., et al. (2018). Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). ResearchGate. [Link]
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Cui, C., et al. (2022). Role of Cholinergic Signaling in Alzheimer's Disease. Frontiers in Aging Neuroscience, 14, 883015. [Link]
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Zhang, X., et al. (2020). Schematic representation of the cholinergic synapse. Acetylcholine (ACh) is formed through the choline acetyltransferase (ChAT). ResearchGate. [Link]
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Mészáros, Á., et al. (2022). Cholinergic system during the progression of Alzheimer's disease: therapeutic implications. Molecular Neurodegeneration, 17(1), 12. [Link]
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Sies, H. (2024). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 15(1), 1-10. [Link]
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Kumar, P., et al. (2018). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]
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The Architecture of Potency: A Technical Guide to the Structure-Activity Relationship (SAR) of Pyrrol-Substituted Isoindoline-1,3-diones
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationship (SAR) of a promising class of compounds: pyrrol-substituted isoindoline-1,3-diones. As a Senior Application Scientist, the following guide is structured to deliver not just procedural steps, but the underlying scientific rationale to empower your research and development endeavors.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the isoindoline-1,3-dione and pyrrole moieties stand out as "privileged scaffolds" due to their recurring presence in a multitude of biologically active compounds. The isoindoline-1,3-dione core, famously associated with the controversial history of thalidomide, has been successfully repurposed in modern therapeutics, leading to potent immunomodulators and anticancer agents.[1] Concurrently, the pyrrole ring is a fundamental component of many natural products and synthetic drugs, exhibiting a wide array of pharmacological activities.[2] The strategic hybridization of these two pharmacophores presents a compelling avenue for the discovery of novel therapeutic agents with potentially enhanced efficacy and selectivity. This guide will dissect the critical aspects of this chemical marriage, focusing on how structural modifications of the pyrrole ring, when appended to the isoindoline-1,3-dione framework, influence their biological activity.
Synthetic Strategies: Building the Molecular Framework
The synthesis of pyrrol-substituted isoindoline-1,3-diones can be approached through a modular strategy, allowing for the systematic variation of substituents on both the pyrrole and isoindoline-1,3-dione rings. A common and effective method involves a two-step process: the synthesis of the N-amino-isoindoline-1,3-dione precursor, followed by the construction of the pyrrole ring using the Paal-Knorr synthesis.
Synthesis of the N-Amino-Isoindoline-1,3-dione Precursor
The initial step involves the reaction of phthalic anhydride (or a substituted derivative) with hydrazine hydrate. This reaction proceeds via a nucleophilic acyl substitution, where the amino group of hydrazine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization with the loss of a water molecule yields the N-amino-isoindoline-1,3-dione.
Caption: Synthesis of N-Amino-Isoindoline-1,3-dione.
Paal-Knorr Pyrrole Synthesis: The Core Cyclization
The Paal-Knorr synthesis is a robust and widely used method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds.[3][4] In this context, the N-amino-isoindoline-1,3-dione acts as the primary amine that condenses with a 1,4-diketone. The reaction is typically catalyzed by an acid and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[5][6] The versatility of this reaction allows for the introduction of various substituents on the pyrrole ring by simply choosing the appropriately substituted 1,4-diketone.
Caption: Paal-Knorr Synthesis of Pyrrol-Substituted Isoindoline-1,3-dione.
Structure-Activity Relationship (SAR) Studies
While comprehensive SAR studies specifically on a broad library of pyrrol-substituted isoindoline-1,3-diones are not extensively reported in the current literature, we can extrapolate key principles from related heterocyclic-substituted isoindoline-1,3-dione analogs and general SAR trends for anticancer agents. The following discussion outlines the critical structural features and their likely impact on biological activity, providing a framework for the rational design of new, more potent compounds.
The Role of the Isoindoline-1,3-dione Scaffold
The isoindoline-1,3-dione moiety is not merely a passive anchor for the pyrrole ring. It is known to interact with various biological targets, and its electronic and steric properties are crucial for overall activity.
-
Substitution on the Phthalimide Ring: The aromatic ring of the isoindoline-1,3-dione can be substituted with various groups to modulate the molecule's physicochemical properties.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl): These groups can enhance the electrophilicity of the carbonyl carbons, potentially leading to stronger interactions with nucleophilic residues in target proteins.
-
Electron-donating groups (e.g., -OCH₃, -CH₃): These groups can increase the electron density of the aromatic ring, which may influence π-π stacking interactions with aromatic amino acid residues in the target's binding pocket.
-
The Influence of the Pyrrole Ring and its Substituents
The nature and position of substituents on the pyrrole ring are expected to have a profound impact on the biological activity of the hybrid molecule.
-
Positions 2 and 5 of the Pyrrole Ring: These positions are electronically distinct from positions 3 and 4. Substituents at the 2 and 5 positions can significantly influence the overall electronic distribution and steric profile of the molecule.
-
Alkyl Groups (e.g., -CH₃): Small alkyl groups like methyl at the 2 and 5 positions, as seen in 2-(2,5-dimethyl-1H-pyrrol-1-yl)isoindoline-1,3-dione, can enhance lipophilicity, which may improve cell membrane permeability.
-
Aryl Groups (e.g., -Ph): The introduction of aryl groups can facilitate π-π stacking interactions with the target protein and can also be a site for further functionalization to fine-tune activity.
-
-
Positions 3 and 4 of the Pyrrole Ring: While less electronically active, substitution at these positions can still influence the molecule's conformation and interaction with the target.
Table 1: Hypothetical SAR of Pyrrol-Substituted Isoindoline-1,3-diones as Anticancer Agents
| R1 (Phthalimide Ring) | R2, R5 (Pyrrole Ring) | R3, R4 (Pyrrole Ring) | Predicted Anticancer Activity | Rationale |
| H | H | H | Low | Unsubstituted parent compound, likely lacks specific interactions. |
| 4-NO₂ | CH₃ | H | Moderate | Electron-withdrawing group on phthalimide may enhance activity. Methyl groups on pyrrole increase lipophilicity. |
| 4-OCH₃ | Ph | H | High | Electron-donating group on phthalimide and phenyl groups on pyrrole could enhance π-π stacking interactions. |
| H | CH₃ | Br | Moderate to High | Halogen substitution on the pyrrole ring can introduce new binding interactions (halogen bonding) and alter electronic properties. |
Note: The predicted activities in this table are hypothetical and require experimental validation.
Experimental Protocols
To facilitate the investigation of these compounds, detailed experimental protocols for their synthesis and biological evaluation are provided below.
General Synthetic Procedure for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)isoindoline-1,3-dione
This protocol outlines the synthesis of a representative pyrrol-substituted isoindoline-1,3-dione.
Step 1: Synthesis of 2-aminoisoindoline-1,3-dione
-
To a solution of phthalic anhydride (1.48 g, 10 mmol) in glacial acetic acid (20 mL), add hydrazine hydrate (0.5 mL, 10 mmol) dropwise with stirring.
-
Reflux the reaction mixture for 2 hours.
-
Allow the mixture to cool to room temperature. The product will precipitate out of solution.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-aminoisoindoline-1,3-dione as a white solid.
Step 2: Synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)isoindoline-1,3-dione
-
In a round-bottom flask, dissolve 2-aminoisoindoline-1,3-dione (1.62 g, 10 mmol) and 2,5-hexanedione (1.14 g, 10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-(2,5-dimethyl-1H-pyrrol-1-yl)isoindoline-1,3-dione.
Protocol for In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT Assay.
Conclusion and Future Directions
The fusion of the isoindoline-1,3-dione and pyrrole scaffolds offers a promising strategy for the development of novel therapeutic agents. The synthetic accessibility of these compounds, particularly through the robust Paal-Knorr synthesis, allows for the creation of diverse chemical libraries for biological screening. While the definitive SAR for this specific class of compounds is still emerging, the principles outlined in this guide provide a rational basis for the design of future analogs with enhanced potency and selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a wide range of pyrrol-substituted isoindoline-1,3-diones. Key areas of investigation should include:
-
Exploring a broader range of substituents on both the pyrrole and isoindoline-1,3-dione rings to build a comprehensive SAR profile.
-
Investigating different linkage points between the two scaffolds to understand the impact of conformational flexibility.
-
Elucidating the mechanism of action of the most potent compounds to identify their cellular targets.
By combining rational design, efficient synthesis, and rigorous biological testing, the full therapeutic potential of pyrrol-substituted isoindoline-1,3-diones can be unlocked.
References
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Wikipedia. Paal–Knorr synthesis. Available from: [Link]
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Springer Nature Experiments. MTT Assay Protocol. Available from: [Link]
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- Ghandi, M., & Fath-alla, A. M. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 2021, 16(4), 355.
- Krasnikov, S. V., et al. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 2021, 26(21), 6435.
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- Pop, O., et al. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International journal of molecular sciences, 2022, 23(16), 8991.
- da Silva, A. D. C., et al. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC medicinal chemistry, 2024, 15(1), 23-45.
- Al-Suwaidan, I. A., et al. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of 2-hydroxy-1H-isoindolediones as new cytostatic agents. Journal of medicinal chemistry, 1987, 30(3), 509-514.
- Khan, I., et al. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. International journal of molecular sciences, 2023, 24(8), 7336.
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Exploring the anticancer properties of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
An In-Depth Technical Guide to the Anticancer Potential of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione: A Prospective Analysis
Authored by: A Senior Application Scientist
Abstract
The quest for novel anticancer therapeutics with improved efficacy and reduced toxicity remains a paramount challenge in oncology research. This technical guide presents a prospective analysis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, a novel chemical entity that strategically combines two pharmacologically significant scaffolds: pyrrole and isoindoline-1,3-dione. While direct biological data for this specific hybrid molecule is not yet available in the public domain, this whitepaper synthesizes the extensive body of research on its constituent moieties to build a compelling scientific case for its investigation as a potential anticancer agent. We will delineate hypothesized mechanisms of action, propose a comprehensive, multi-stage experimental plan to validate its anticancer properties, and provide detailed, field-proven protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation cancer therapies.
Introduction: A Rationale for a Hybrid Scaffold
The design of novel anticancer agents often involves the hybridization of known pharmacophores to create molecules with enhanced activity, novel mechanisms of action, or improved selectivity. The structure of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is a prime example of this strategy, uniting the isoindoline-1,3-dione core, famously represented by immunomodulatory drugs like lenalidomide and pomalidomide used in multiple myeloma treatment[1], with the versatile pyrrole ring, a privileged heterocycle in numerous anticancer compounds[2][3].
The isoindoline-1,3-dione moiety is known for its wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer effects[4][5]. Its derivatives have been shown to induce apoptosis and necrosis in various cancer cell lines, including blood and colon cancers[6][7]. The pyrrole scaffold is also a cornerstone in medicinal chemistry, with derivatives demonstrating the ability to modulate key cellular targets such as microtubules, receptor tyrosine kinases (EGFR and VEGFR), and Bcl-2 family proteins[3][8][9]. The anticancer activity of pyrrole-containing compounds has been documented against a broad spectrum of malignancies, including leukemia, melanoma, and breast cancer[8].
The conjugation of these two potent scaffolds in 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione presents a unique opportunity to explore novel biological activities and potentially synergistic anticancer effects. This guide will lay out a systematic approach to unlock the therapeutic potential of this promising, yet unexplored, molecule.
Hypothesized Mechanisms of Anticancer Action
Based on the known biological activities of its parent scaffolds, we can postulate several plausible mechanisms through which 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione may exert anticancer effects. These hypotheses form the basis of the proposed experimental plan.
-
Induction of Apoptosis: Many isoindoline-1,3-dione and pyrrole derivatives are known to trigger programmed cell death. The hybrid molecule could potentially activate intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and cell death.
-
Cell Cycle Arrest: Disruption of the cell cycle is a common mechanism for anticancer drugs. The compound might cause cell cycle arrest at the G1/S or G2/M checkpoints, preventing cancer cell proliferation. This has been observed with other isoindole-dione derivatives[7].
-
Inhibition of Kinase Signaling: Pyrrole-containing compounds are known to inhibit various kinases, including EGFR and VEGFR, which are crucial for cancer cell growth, proliferation, and angiogenesis[9]. The hybrid molecule could act as a kinase inhibitor.
-
Tubulin Polymerization Inhibition: Certain pyrrole derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared with established chemotherapeutics like the vinca alkaloids and taxanes[10].
The following diagram illustrates a potential signaling pathway that could be targeted by 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, leading to apoptosis.
Caption: Hypothesized intrinsic apoptosis pathway targeted by the compound.
A Proposed Research Framework for Evaluation
A phased, systematic approach is essential to comprehensively evaluate the anticancer properties of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. The following experimental workflow is proposed.
Caption: Proposed experimental workflow for anticancer evaluation.
Phase 1: Synthesis and In Vitro Cytotoxicity
The initial phase focuses on the chemical synthesis of the compound and a broad assessment of its cytotoxic potential against a panel of human cancer cell lines.
3.1.1. Chemical Synthesis
A plausible synthetic route involves the condensation of phthalic anhydride with 1-aminopyrrole.
-
Protocol:
-
Equimolar amounts of phthalic anhydride and 1-aminopyrrole are dissolved in glacial acetic acid.
-
The mixture is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried.
-
The final product is purified by recrystallization.
-
The structure and purity of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione should be confirmed by NMR, mass spectrometry, and HPLC.
-
3.1.2. In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon, K562 for leukemia) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
3.1.3. Hypothetical Data Presentation
The results of the cytotoxicity screening would be summarized in a table for easy comparison.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 25.8 |
| HCT-116 | Colorectal Carcinoma | 8.2 |
| K562 | Chronic Myelogenous Leukemia | 5.1 |
| HEK293 | Normal Kidney (Control) | > 100 |
This data is purely illustrative.
Phase 2: Elucidation of the Mechanism of Action
Once cytotoxic activity is confirmed, the next phase is to investigate how the compound kills cancer cells.
3.2.1. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3.2.2. Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, G2/M).
-
Protocol:
-
Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells to remove ethanol and treat with RNase A.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry. An accumulation of cells in a particular phase would indicate cell cycle arrest.
-
3.2.3. Western Blotting for Key Protein Expression
Western blotting will be used to measure the levels of key proteins involved in the hypothesized pathways (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p53).
-
Protocol:
-
Treat cells with the compound and prepare whole-cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities relative to a loading control (e.g., β-actin).
-
Phase 3: In Vivo Validation
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.
3.3.1. Acute Toxicity Study
A preliminary study in healthy mice is necessary to determine the maximum tolerated dose (MTD) of the compound.
3.3.2. Xenograft Mouse Model of Cancer
This model involves implanting human cancer cells into immunodeficient mice.
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., HCT-116) into the flank of immunodeficient mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into groups: vehicle control, positive control (e.g., 5-Fluorouracil[4]), and different doses of the test compound.
-
Administer the treatments (e.g., intraperitoneally or orally) for a specified period (e.g., 21 days).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Conclusion and Future Directions
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione represents a logically designed hybrid molecule with significant, albeit currently theoretical, potential as an anticancer agent. By leveraging the well-documented anticancer properties of the isoindoline-1,3-dione and pyrrole scaffolds, a strong rationale for its investigation is established. The comprehensive experimental framework detailed in this guide provides a clear and robust pathway for its synthesis, in vitro characterization, mechanistic elucidation, and in vivo validation.
Should this compound demonstrate significant efficacy and an acceptable safety profile, future work would involve structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as more detailed toxicological evaluations. The exploration of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione and its analogs could lead to the development of a new class of anticancer therapeutics.
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Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020). International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
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Singh, J., et al. (2011). Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model. Pharmacologyonline, 2, 976-987. Retrieved from [Link]
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Pharmacologyonline. (2011). SYNTHESIS AND ANTI-PROLIFERATIVE ACTIVITY OF SOME ISOINDOLINE-1, 3-DIONE DERIVATIVES AGAINST EHRLICH'S ASCITES CARCINOMA BEARING MICE MODEL. Retrieved from [Link]
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Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (2021). Medicinal Chemistry Research, 30(2), 483-499. Retrieved from [Link]
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2022). Molecules, 27(23), 8257. Retrieved from [Link]
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Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). Research in Pharmaceutical Sciences, 16(4), 381-393. Retrieved from [Link]
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Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024). European Journal of Medicinal Chemistry, 275, 116470. Retrieved from [Link]
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Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2024). Chemistry & Biodiversity. Retrieved from [Link]
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Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. (2022). RSC Medicinal Chemistry, 13(12), 1535-1552. Retrieved from [Link]
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Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. (2020). GSC Biological and Pharmaceutical Sciences, 10(1), 133-141. Retrieved from [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. (2018). International Journal of Pharmaceutical Drug Analysis. Retrieved from [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). Chemistry & Biodiversity, 20(9), e202300705. Retrieved from [Link]
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Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2021). Current Bioactive Compounds, 17(7), e070821187063. Retrieved from [Link]
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Preliminary Anti-inflammatory Evaluation of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione: A Methodological Whitepaper
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, famously represented by thalidomide and its immunomodulatory derivatives.[1] This guide provides a comprehensive framework for the preliminary anti-inflammatory evaluation of a novel analog, 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. We delineate a strategic, multi-tiered approach, beginning with a robust synthetic protocol and progressing through a series of validated in vitro and in vivo assays. The causality behind each experimental choice is explained, providing a self-validating system for assessing the compound's potential. This document serves as a technical blueprint for researchers aiming to characterize novel anti-inflammatory candidates, detailing methodologies for cytokine inhibition analysis, cyclooxygenase (COX) enzyme screening, and the gold-standard carrageenan-induced paw edema model.
Introduction: The Rationale for a Novel Phthalimide Analog
The phthalimide scaffold has a storied history, evolving from a notorious teratogen to a source of powerful immunomodulatory and anti-inflammatory drugs like lenalidomide and apremilast.[2] Their mechanism often involves the modulation of key inflammatory mediators, most notably Tumor Necrosis Factor-alpha (TNF-α).[3][4] The development of new derivatives aims to refine this activity, enhancing potency while mitigating off-target effects.
The introduction of a pyrrole moiety to the phthalimide core, creating 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, is a rational design choice. Pyrrole rings are prevalent in biologically active compounds and can participate in various intermolecular interactions, potentially altering the binding profile at key enzymatic or receptor sites.[5] This guide outlines the essential preliminary steps to determine if this structural modification translates into viable anti-inflammatory activity.
Synthesis and Characterization
A reliable and scalable synthesis is the foundation of any drug discovery program. For N-substituted phthalimides like the title compound, the most direct and widely adopted method is the condensation of phthalic anhydride with the corresponding primary amine.[1]
Synthetic Protocol: Condensation of Phthalic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq.) in glacial acetic acid.
-
Amine Addition: Add 1-aminopyrrole (1.05 eq.) to the solution. Rationale: A slight excess of the amine ensures the complete consumption of the limiting reagent, phthalic anhydride.
-
Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water to remove residual acetic acid. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[6][7]
Pre-clinical Evaluation Strategy: A Phased Approach
A tiered screening cascade is employed to efficiently evaluate the compound's potential while conserving resources. This workflow begins with high-throughput in vitro assays to establish biological activity and elucidate potential mechanisms, followed by a more complex in vivo model to confirm efficacy in a physiological system.
Figure 2: Key inflammatory pathways targeted by anti-inflammatory agents.
In Vivo Anti-inflammatory Evaluation
Positive results from in vitro screens provide a strong rationale for advancing a compound to in vivo testing. The carrageenan-induced paw edema model is a universally accepted and highly reproducible method for evaluating the acute anti-inflammatory activity of novel compounds. [8][9]
Model: Carrageenan-Induced Paw Edema in Rats
This model mimics the cardinal signs of acute inflammation, including edema, and involves the release of various inflammatory mediators in a biphasic manner. [10]The early phase involves histamine and serotonin release, while the later phase (3-6 hours) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs. [8] Protocol: In Vivo Efficacy Study
-
Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Allow them to acclimatize for at least one week before the experiment. [11]2. Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group II: Test Compound (e.g., 10 mg/kg, p.o.)
-
Group III: Test Compound (e.g., 20 mg/kg, p.o.)
-
Group IV: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg, p.o.)
-
-
Dosing: Administer the test compound or controls orally (p.o.) via gavage. Rationale: Oral administration is the intended clinical route for most anti-inflammatory drugs and provides an initial assessment of oral bioavailability and efficacy.
-
Edema Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis:
-
Calculate the edema volume (mL) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Presentation
All quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.
Table 1: In Vitro Anti-inflammatory Activity Profile (Example Data)
| Assay | Target | IC₅₀ (µM) |
| Cytokine Inhibition | TNF-α | 15.2 ± 1.8 |
| Cytokine Inhibition | IL-6 | 25.6 ± 3.1 |
| COX Inhibition | COX-1 | > 100 |
| COX Inhibition | COX-2 | 30.5 ± 4.5 |
| COX-2 Selectivity Index | (IC₅₀ COX-1 / IC₅₀ COX-2) | > 3.28 |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema (Example Data at 3h)
| Group | Dose (mg/kg) | Paw Volume Increase (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Test Compound | 10 | 0.51 ± 0.05 | 40.0% |
| Test Compound | 20 | 0.38 ± 0.04 | 55.3% |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8% |
| Data presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. |
Conclusion and Future Directions
This guide provides a foundational framework for the preliminary anti-inflammatory evaluation of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. The described workflow, from synthesis through in vivo testing, allows for a systematic and logical assessment of the compound's potential.
Based on the hypothetical data presented, the compound demonstrates promising activity. Its ability to inhibit TNF-α production and show selectivity for COX-2 over COX-1 suggests a multi-faceted mechanism of action that is highly desirable for a modern anti-inflammatory agent. The confirmation of efficacy in the in vivo paw edema model validates the in vitro findings and warrants further investigation.
Future directions should include:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogs to optimize potency and selectivity.
-
Advanced Mechanistic Studies: Investigate effects on other inflammatory pathways, such as NF-κB translocation or other cytokine panels.
-
Pharmacokinetic (ADME) and Toxicological Profiling: Assess the compound's absorption, distribution, metabolism, excretion, and safety profile to determine its viability as a clinical candidate.
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Al-Qaisi, J., et al. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 4(1), 1-6. [Link]
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Bhat, M. A., et al. (2023). Synthesis, Anti-inflammatory, and Neuroprotective Activity of N-Substituted Phthalimide Derivatives. ResearchGate. [Link]
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Constantin, D. O., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1159. [Link]
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Jadhav, S. B., et al. (2021). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry, 86(24), 18017-18029. [Link]
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Castro, A., et al. (2023). Phthalimides as anti-inflammatory agents. Future Medicinal Chemistry, 15(1), 87-108. [Link]
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Jawad, Z. M., et al. (2015). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. ResearchGate. [Link]
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Mingaleva, A., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 27(19), 6289. [Link]
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Sadeghpour, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 350-362. [Link]
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Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. [Link]
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Kumar, P., et al. (2011). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 3(6), 414-420. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(21), 7393. [Link]
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Matalka, K. Z., et al. (2014). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. International Immunopharmacology, 23(1), 299-305. [Link]
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Marques, S. M., et al. (2021). Phthalimides as anti-inflammatory agents. Future Medicinal Chemistry, 13(1), 87-108. [Link]
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Khedr, M. A., et al. (2019). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. ResearchGate. [Link]
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Chinnasamy, A., et al. (2016). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. Journal of Traditional and Complementary Medicine, 6(2), 154-159. [Link]
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Uddin, M. N., et al. (2020). Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. Molecules, 25(22), 5249. [Link]
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Bouyahya, A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine, 2017, 4318082. [Link]
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Al-Qaisi, J., et al. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 4(1), 1-6. [Link]
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Redzicka, A., et al. (2019). COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases. Bioorganic & Medicinal Chemistry, 27(19), 115033. [Link]
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Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Medicinal Chemistry. [Link]
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Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. [Link]
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Corral, L. G., et al. (1999). Amino-substituted Thalidomide Analogs: Potent Inhibitors of TNF-alpha Production. Bioorganic & Medicinal Chemistry Letters, 9(18), 2673-2678. [Link]
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Maniscalco, S., et al. (2007). Cyclooxygenase-2 inhibitors. 1,5-diarylpyrrol-3-acetic esters with enhanced inhibitory activity toward cyclooxygenase-2 and improved cyclooxygenase-2/cyclooxygenase-1 selectivity. Journal of Medicinal Chemistry, 50(22), 5321-5331. [Link]
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In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (2023). ResearchGate. [Link]
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Medicosis Perfectionalis. (2019, March 25). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube. [Link]
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Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 349. [Link]
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Hawkey, C. J. (2001). COX-1 and COX-2 inhibitors. Best Practice & Research Clinical Gastroenterology, 15(5), 801-820. [Link]
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Jayasuriya, W. J. A., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, a molecule of interest in medicinal chemistry and materials science. The synthesis is a two-part process beginning with the formation of the 1-aminopyrrole precursor via the Clauson-Kaas reaction, followed by its condensation with phthalic anhydride. This guide is designed for researchers in organic synthesis, offering in-depth explanations of the chemical principles, procedural causality, and critical parameters to ensure a successful and reproducible outcome.
Introduction
Isoindoline-1,3-dione, commonly known as phthalimide, serves as a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties[1][2][3]. The planar structure and hydrophobic nature of the phthalimide ring system allow for significant interaction with biological targets[4]. The incorporation of a pyrrole moiety, another important pharmacophore, is anticipated to yield novel compounds with unique biological profiles.
This document details a reliable two-stage synthesis route. The first stage is the synthesis of the key intermediate, 1-aminopyrrole, using the well-established Clauson-Kaas pyrrole synthesis[5][6]. The second stage involves the dehydrative condensation of 1-aminopyrrole with phthalic anhydride to form the target imide[1][7]. Each step has been optimized to be clear and reproducible for professionals in a laboratory setting.
Overall Reaction Scheme
Part A: Synthesis of 1-Aminopyrrole
Reaction of 2,5-Dimethoxytetrahydrofuran with Hydrazine
Part B: Synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
Condensation of 1-Aminopyrrole with Phthalic Anhydride
Mechanistic Insights
Part A: Clauson-Kaas Pyrrole Synthesis The reaction proceeds via acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to an intermediate dialdehyde precursor. The primary amine of hydrazine then undergoes a double condensation reaction (forming imines), followed by cyclization and dehydration to yield the aromatic pyrrole ring[5]. Acetic acid serves as both a solvent and the acid catalyst for this transformation.
Part B: Imide Formation The synthesis of the phthalimide ring is a classic condensation reaction. The primary amino group of 1-aminopyrrole acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride[8]. This opens the anhydride ring to form a phthalamic acid intermediate. Subsequent heating in the presence of glacial acetic acid promotes intramolecular cyclization via dehydration, yielding the stable five-membered imide ring[9][10].
Experimental Protocols
Part A: Synthesis of 1-Aminopyrrole (Precursor)
This protocol is adapted from the classical Clauson-Kaas reaction conditions, which are widely used for preparing N-substituted pyrroles[5][6].
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | ≥98% | Sigma-Aldrich |
| Hydrazine monohydrate (64%) | 50.06 | Reagent | Sigma-Aldrich |
| Glacial Acetic Acid | 60.05 | ACS Grade | Fisher Scientific |
| Diethyl Ether | 74.12 | ACS Grade | VWR |
| Saturated Sodium Bicarbonate | (Solution) | Lab Grade | --- |
| Anhydrous Sodium Sulfate | 142.04 | Anhydrous | --- |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add glacial acetic acid (20 mL).
-
Reagent Addition: Add hydrazine monohydrate (1.0 mL, ~20 mmol) to the stirring acetic acid. Following this, add 2,5-dimethoxytetrahydrofuran (2.64 g, 20 mmol) dropwise to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (~118 °C) for 2 hours. The solution will typically turn a dark brown color.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 100 mL of ice-water.
-
Neutralization & Extraction: Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-aminopyrrole as a dark oil. This crude product is often used directly in the next step without further purification.
Part B: Synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
This protocol utilizes a standard method for synthesizing N-substituted phthalimides by refluxing phthalic anhydride with a primary amine in glacial acetic acid[1][2].
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier |
| Phthalic Anhydride | 148.12 | ≥99% | Sigma-Aldrich |
| 1-Aminopyrrole (crude from Part A) | 82.10 | --- | --- |
| Glacial Acetic Acid | 60.05 | ACS Grade | Fisher Scientific |
| Ethanol | 46.07 | 95% or Absolute | VWR |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filtration flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: Place phthalic anhydride (2.96 g, 20 mmol) and a magnetic stir bar into a 100 mL round-bottom flask. Add glacial acetic acid (30 mL).
-
Reagent Addition: Add the crude 1-aminopyrrole (~20 mmol, from Part A) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Isolation: After the reflux period, cool the reaction mixture in an ice bath. A precipitate should form.
-
Filtration: Pour the cooled mixture into 100 mL of cold distilled water to ensure complete precipitation of the product. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold water (2 x 20 mL) to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from hot ethanol. Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven to yield the final product.
Data Summary and Characterization
Quantitative Protocol Summary
| Parameter | Part A: 1-Aminopyrrole | Part B: Target Compound |
| Key Reagents | 2,5-Dimethoxytetrahydrofuran | Phthalic Anhydride, 1-Aminopyrrole |
| Equivalents | 1.0 (hydrazine as base) | 1.0 (Phthalic Anhydride), ~1.0 (Amine) |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |
| Temperature | Reflux (~118 °C) | Reflux (~118 °C) |
| Reaction Time | 2 hours | 4 hours |
| Typical Yield | ~70-80% (crude) | 80-90% (after recrystallization) |
Expected Characterization Data
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: ~175-178 °C.
-
FT-IR (cm⁻¹): Characteristic imide C=O stretching bands around 1775 (asymmetric) and 1715 (symmetric), C-N stretching, and aromatic C-H bands[1][11].
-
¹H NMR (CDCl₃, δ ppm): Peaks corresponding to the aromatic protons of the phthalimide group (multiplet, ~7.8-8.0 ppm) and the pyrrole protons (triplets, ~6.3 ppm and ~7.1 ppm).
-
¹³C NMR (CDCl₃, δ ppm): Signals for the imide carbonyl carbons (~167 ppm), and aromatic/heterocyclic carbons in the 110-135 ppm range[11].
Workflow Visualization
The overall synthetic process can be visualized as a sequential workflow.
Troubleshooting and Key Considerations
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Part A | Incomplete reaction; inefficient extraction. | Extend reflux time to 3 hours. Ensure pH is >7 before extraction. Use a different extraction solvent like dichloromethane if emulsion is an issue. |
| Low Yield in Part B | Incomplete reaction; loss during recrystallization. | Ensure 4 hours of reflux. Use TLC to monitor for disappearance of starting material. Minimize the amount of hot ethanol used for recrystallization to avoid product loss. |
| Product is Oily/Gummy | Impurities present; incomplete drying. | Ensure thorough washing of the crude product. If recrystallization fails, consider purification by column chromatography on silica gel. Dry the final product under high vacuum for an extended period. |
| Reaction Stalls | Reagents are of poor quality; insufficient heat. | Use freshly opened or purified reagents. Ensure the heating mantle is providing a consistent and adequate temperature for reflux. |
Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phthalic Anhydride: Corrosive and a respiratory sensitizer. May cause serious eye damage and allergic skin reactions. Avoid inhaling dust[12][13][14][15].
-
Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with extreme care[16].
-
Hydrazine Monohydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution and appropriate engineering controls.
-
2,5-Dimethoxytetrahydrofuran: Flammable liquid and vapor. Handle away from ignition sources.
References
-
Physics Forums. (2010). How does a primary amine react with phthalic anhydride to form an imide? [Online]. Available: [Link]
-
Arkat USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. [Online]. Available: [Link]
-
Royal Society of Chemistry. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. [Online]. Available: [Link]
-
National Institutes of Health (NIH). (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Online]. Available: [Link]
-
Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. [Online]. Available: [Link]
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Thirumalai Chemicals Limited. (n.d.). Phthalic anhydride Safety Data Sheet. [Online]. Available: [Link]
-
Quora. (2015). What is the mechanism of phthalimide synthesis from phthalic anhydride and urea? [Online]. Available: [Link]
-
Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Online]. Available: [Link]
-
Semantic Scholar. (2024). Applications of Clauson‐Kaas Reaction in Organic Synthesis. [Online]. Available: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phthalic anhydride. [Online]. Available: [Link]
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International Journal of ChemTech Research. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. [Online]. Available: [Link]
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Organic Chemistry Portal. (n.d.). Phthalimides. [Online]. Available: [Link]
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National Institutes of Health (NIH). (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. [Online]. Available: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Online]. Available: [Link]
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Online]. Available: [Link]
-
National Institutes of Health (NIH). (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Online]. Available: [Link]
-
Journal of Pharmacy and Bioresources. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. [Online]. Available: [Link]
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Online]. Available: [Link]
-
Organic Communications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Online]. Available: [Link]
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Application Note & Protocols: Analytical Methods for the Purification and Analysis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the purification and analysis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. This compound, belonging to the N-substituted phthalimide class, is of significant interest in medicinal chemistry due to the diverse biological activities associated with its core scaffold, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Ensuring the purity and structural integrity of such compounds is paramount for accurate biological evaluation and drug development. This guide details field-proven protocols for purification by recrystallization and column chromatography, and for analysis using a suite of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Introduction: The Scientific Imperative for Purity
The isoindoline-1,3-dione (phthalimide) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for a wide range of therapeutic applications.[1][3] 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione integrates this phthalimide core with a pyrrole moiety, another important pharmacophore. The synthesis of N-substituted phthalimides typically involves the condensation of phthalic anhydride with a primary amine or related precursor.[1][2]
The primary challenge following synthesis is the isolation of the target compound from unreacted starting materials, by-products, and solvents. The biological activity of a compound is intrinsically linked to its structure and purity. Impurities can lead to erroneous structure-activity relationship (SAR) data, produce off-target effects, or exhibit their own toxicity, confounding experimental results. Therefore, robust and validated methods for purification and analysis are not merely procedural formalities but are fundamental to the integrity of the research. This guide explains the causality behind method selection, ensuring a logical and scientifically sound approach to obtaining and verifying the purity and identity of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.
Integrated Purification and Analysis Workflow
A systematic workflow is critical for efficiently moving from a crude synthetic product to a well-characterized, high-purity compound. The process involves an initial purification step, followed by a series of analytical checks to confirm both purity and structural identity.
Figure 1: Integrated workflow for the purification and analysis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.
Purification Methodologies: Isolating the Target Compound
The choice of purification method depends on the nature of the impurities, the scale of the synthesis, and the physical properties of the target compound. For crystalline solids like many phthalimide derivatives, recrystallization is often the first choice, while column chromatography offers higher resolution for complex mixtures.
Protocol 1: Recrystallization
Principle: This technique relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures. For N-substituted phthalimides, polar protic solvents like ethanol or solvent mixtures like dichloromethane/hexane are often effective.[1][4]
Step-by-Step Protocol:
-
Solvent Selection: In a small test tube, add ~20 mg of the crude product. Add a potential solvent (e.g., ethanol, isopropyl alcohol) dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a moderate volume. Cool the solution in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid. Use a magnetic stirrer and hot plate.
-
Decoloration (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.[1] Caution: Do not add charcoal to a boiling solution to avoid bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Flash Column Chromatography
Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. Less polar compounds travel down the column faster, while more polar compounds are retained longer. For N-substituted isoindoline-1,3-diones, a common system is silica gel with an ethyl acetate/hexane gradient.[4]
Step-by-Step Protocol:
-
Stationary Phase: Prepare a column with silica gel (e.g., 230-400 mesh) in the chosen solvent system (e.g., starting with 100% hexane). The amount of silica should be 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often yields better separation.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Monitor the separation of components using Thin-Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, 50% ethyl acetate in hexane) to elute compounds with increasing polarity.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Analytical Methodologies: Purity and Identity Confirmation
A multi-technique approach is essential for the unambiguous confirmation of both purity and chemical structure.
Figure 2: Orthogonal analytical techniques for the characterization of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the premier technique for determining the purity of non-volatile organic compounds. A reversed-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is typically suitable for this class of compounds. Purity is calculated from the relative peak area of the main component.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of (A) Water and (B) Acetonitrile.
-
Gradient Program: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for identifying and quantifying volatile and thermally stable compounds. The gas chromatograph separates components, which are then ionized and detected by the mass spectrometer, providing both retention time and a mass spectrum for identification. The use of GC for pyrrole derivatives has been established.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Program: Hold at 100 °C for 2 min, then ramp at 15 °C/min to 280 °C and hold for 10 min.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis: Identify the peak corresponding to the target compound. Analyze its mass spectrum, looking for the molecular ion (M+) and characteristic fragmentation patterns to confirm identity. Assess purity based on the relative peak area.
Protocol 5: NMR Spectroscopy (¹H and ¹³C)
Principle: NMR spectroscopy provides the most definitive structural information by probing the magnetic properties of atomic nuclei. ¹H NMR gives information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton. The characterization of isoindoline-1,3-dione derivatives by NMR is well-documented.[3][4][5]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis & Expected Signals:
-
¹H NMR: Expect signals for the aromatic protons of the phthalimide group (typically a multiplet around 7.8-8.0 ppm), and signals for the protons on the pyrrole ring.
-
¹³C NMR: Expect signals for the imide carbonyl carbons (typically around 165-170 ppm), aromatic carbons, and pyrrole carbons.
-
Protocol 6: FTIR Spectroscopy
Principle: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The imide group of the phthalimide core gives rise to very strong and characteristic C=O stretching vibrations.[1][4][5]
Step-by-Step Protocol:
-
Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of sample with dry KBr and pressing into a disk) or by placing a small amount of the solid directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis & Expected Bands:
-
~1770-1790 cm⁻¹: Asymmetric C=O stretching of the imide.
-
~1700-1720 cm⁻¹: Symmetric C=O stretching of the imide.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~1600 cm⁻¹: Aromatic C=C stretching.
-
~1350-1400 cm⁻¹: C-N stretching.
-
Summary of Analytical Parameters
The following table summarizes the key starting parameters for the analytical methods described. Method development and optimization will be necessary for specific instrumentation and applications.
| Technique | Parameter | Typical Value / Condition | Purpose |
| HPLC | Column | C18, 4.6 x 150 mm, 5 µm | Separation of non-volatile compounds |
| Mobile Phase | Water/Acetonitrile Gradient | Elution based on polarity | |
| Detection | UV-Vis at 254 nm | Quantitation | |
| GC-MS | Column | HP-5ms, 30 m x 0.25 mm | Separation of volatile compounds |
| Oven Program | 100 °C to 280 °C ramp | Elution based on boiling point | |
| Ionization | Electron Ionization (EI), 70 eV | Structural fragmentation for ID | |
| NMR | Solvent | CDCl₃ or DMSO-d₆ | Sample dissolution for analysis |
| Nuclei | ¹H, ¹³C | Definitive structural elucidation | |
| FTIR | Sample Prep | ATR or KBr Pellet | Functional group identification |
| Key Bands | ~1770 & ~1710 cm⁻¹ | Confirmation of imide carbonyls |
Conclusion
The successful synthesis and subsequent study of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione are critically dependent on rigorous purification and comprehensive analysis. The protocols and guidelines presented here provide a robust framework for isolating this compound in high purity and unambiguously confirming its chemical identity. By employing a combination of chromatographic purification and orthogonal analytical techniques (HPLC, GC-MS, NMR, and FTIR), researchers can ensure the quality and reliability of their materials, which is the bedrock of credible scientific investigation in drug discovery and development.
References
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Tan, A., & Çetinkaya, Y. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]
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Ghiuță, I. M., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available at: [Link]
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Fhid, O., et al. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica. Available at: [Link]
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Kułaga, D., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]
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Saeed, A., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ResearchGate. Available at: [Link]
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Shawky, A. M., et al. (2018). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Request PDF on ResearchGate. Available at: [Link]
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Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International. Available at: [Link]
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Drabczyk, A. K., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed. Available at: [Link]
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Drabczyk, A. K., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health (NIH). Available at: [Link]
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Schlosser, J., et al. (2009). 2-[(1-Methyl-1H-pyrrol-2-yl)carbonyl-meth-yl]isoindoline-1,3-dione. PubMed. Available at: [Link]
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Hasan, S. K., & Abbas, S. A. (1975). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Science Publishing. Available at: [Link]
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Kaluza, G. A., & Martin, F. (1967). The Behavior of Some Pyrrole Derivatives in Gas Chromatography. Sci-Hub. Available at: [Link]
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Bakhtiari, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. Available at: [Link]
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Application Notes & Protocols: 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione as a Versatile Scaffold for Medicinal Chemistry
Introduction: The Isoindoline-1,3-dione Core - A Privileged Structure in Drug Discovery
The isoindoline-1,3-dione, commonly known as the phthalimide ring system, is a cornerstone scaffold in medicinal chemistry.[1] Its rigid, planar structure and synthetic accessibility have made it a frequent component in a diverse array of biologically active molecules.[2] While historically associated with the tragic teratogenic effects of thalidomide, modern medicinal chemistry has successfully repurposed this scaffold, leading to potent and approved immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide for treating multiple myeloma.[1][2]
The inherent biological activity and versatile chemistry of the phthalimide core make it an ideal starting point for developing new therapeutic agents.[3] The imide nitrogen is particularly amenable to substitution, allowing for the introduction of various pharmacophores to modulate biological activity and target specificity.[3][4] This guide focuses on a specific, promising derivative: 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione . By tethering a pyrrole ring to the phthalimide core, a unique electronic and steric environment is created, offering a distinct platform for generating novel chemical entities with potential applications in oncology, inflammation, and neurodegenerative diseases.
Part 1: Synthesis of the 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione Scaffold
The synthesis of N-substituted isoindoline-1,3-dione derivatives is a robust and well-established process in organic chemistry.[1] The most direct and common method involves the condensation of phthalic anhydride with a primary amine or a related nucleophile, in this case, 1-aminopyrrole. This reaction typically proceeds in a high-boiling point solvent like glacial acetic acid or toluene, first forming a phthalamic acid intermediate which then undergoes intramolecular cyclization via dehydration to yield the target imide.[1]
Protocol 1: Synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
This protocol describes the synthesis via the condensation of phthalic anhydride and 1-aminopyrrole.
Materials:
-
Phthalic anhydride
-
1-Aminopyrrole
-
Glacial acetic acid
-
Ethanol
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and heat source
-
Filtration apparatus (Büchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture to dissolve the anhydride. To this solution, add 1-aminopyrrole (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. As it cools, the product will begin to crystallize. To enhance crystallization, the flask can be placed in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with cold ethanol to remove any residual acetic acid and unreacted starting materials.
-
Drying: Dry the purified product, 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, in a vacuum oven.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Derivatization Strategies and Structure-Activity Relationship (SAR)
The 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione scaffold offers multiple points for chemical modification to generate a library of analogues for biological screening. Key derivatization strategies include:
-
Substitution on the Phthalimide Ring: Introducing electron-donating or electron-withdrawing groups onto the benzene ring of the isoindoline-1,3-dione moiety can significantly impact lipophilicity and electronic properties, thereby influencing biological activity.[5]
-
Substitution on the Pyrrole Ring: The pyrrole ring can be functionalized at various positions to introduce new pharmacophores.
-
Modification of the Linker: While the parent scaffold has a direct N-N bond, derivatives can be synthesized where the pyrrole is connected via an alkyl or other linker chain, which can alter the spatial orientation and flexibility of the molecule.[6]
The biological activities of isoindoline-1,3-dione derivatives are diverse, with reports of anticancer, anti-inflammatory, analgesic, and enzyme inhibitory effects.[4][7][8][9]
Structure-Activity Relationship Insights
The following table summarizes SAR data for various isoindoline-1,3-dione derivatives, providing insights into how structural modifications influence their biological effects.
| Scaffold/Derivative | Modification | Biological Activity | Potency (IC₅₀ / Effect) | Reference |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Addition of N-benzyl pyridinium moiety | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 2.1 - 6.7 µM | [10] |
| 2-hydroxy-1H-isoindole-1,3-diones | Substitution at the 6-position of the isoindole ring | Cytostatic (Anticancer) | IC₅₀ in the range of 10⁻⁴ to 10⁻⁸ M | [5] |
| Isoindoline-1,3-diones with 1,2,4-triazole moiety | Addition of a triazole moiety | Antitumor (A549 & HepG2 cells) | IC₅₀ = 6.76 µM (A549), 9.44 µM (HepG2) for compound 37 | [8] |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | N-substitution with a phenyl(phenylimino)methyl group | Analgesic | 1.6 times higher activity than metamizole sodium | [7][11] |
| Halogenated isoindole-1,3(2H) dione derivatives | Tetrabromination of the phthalimide ring | Antileishmanial | IC₅₀ = 0.0478 µmol/mL | [12] |
Part 3: Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized derivatives, a robust panel of in vitro and in vivo bioassays is essential.[13] The initial screening process typically involves in vitro assays to determine cytotoxic, anti-inflammatory, or other desired effects.[13]
Protocol 2: In Vitro Anticancer Activity - Cell Viability Assay
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to quantify ATP, an indicator of metabolically active cells, thus measuring the effect of a compound on cell viability.[13]
Materials:
-
Cancer cell lines (e.g., A549, HepG2, L1210)
-
Appropriate cell culture medium and supplements
-
96-well opaque-walled microplates
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well opaque-walled plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the designated wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Assay Execution: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: In Vitro Anti-inflammatory Activity - Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[15][16] This assay evaluates the ability of a compound to inhibit heat-induced protein denaturation.[15]
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds (dissolved in DMSO or appropriate solvent)
-
Diclofenac sodium (as a reference standard)
-
Water bath
-
UV-Visible Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 1 mL of 1 mM albumin solution and the test compound at various concentrations (e.g., 10 to 500 µg/mL).[16]
-
Incubation: Incubate the mixtures at 27°C for 15 minutes.[16]
-
Heat-Induced Denaturation: Induce denaturation by heating the reaction mixtures in a water bath at 60-70°C for 10 minutes.[16]
-
Cooling: After heating, cool the solutions to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions at 660 nm using a spectrophotometer.[16] A control sample without any test compound is used as the maximum denaturation reference.
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.
-
Data Analysis: Compare the inhibitory activity of the test compounds with the reference standard, diclofenac.
Part 4: Mechanism of Action - Induction of Apoptosis
Several isoindoline-1,3-dione derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[8] Compound 37 from a series of isoindoline-1,3-diones bearing a 1,2,4-triazole moiety was shown to induce apoptosis in HepG2 cells in a dose-dependent manner.[8] Apoptosis is a highly regulated process involving a cascade of caspases that ultimately leads to cell dismantling.
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Application of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione in Acetylcholinesterase Inhibition Assays: An Application Note and Protocol
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Application Note & Protocol: Evaluating the In Vitro Cytotoxicity of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
Authored by: A Senior Application Scientist
Abstract
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of therapeutic agents like thalidomide and its potent anticancer analogs, lenalidomide and pomalidomide.[1] This has spurred significant interest in novel derivatives for oncological applications.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol to evaluate the in vitro cytotoxic potential of a novel derivative, 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. We will detail the methodologies for primary cytotoxicity screening using a metabolic assay (MTT), a membrane integrity assay (LDH), and outline further mechanistic studies to elucidate the mode of cell death.
Introduction: The Rationale for Cytotoxicity Screening
The journey of a novel chemical entity from discovery to a potential therapeutic agent is underpinned by rigorous preclinical evaluation. A critical initial step is the assessment of cytotoxicity, which quantifies a compound's ability to kill cells or inhibit their proliferation.[4][5] For potential anticancer agents like 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, the primary goal is to identify compounds that exhibit potent and selective cytotoxicity against cancer cells while sparing normal, healthy cells.[5][6]
In vitro cytotoxicity assays serve as a rapid, cost-effective, and high-throughput method to:
-
Determine Potency: Establish a dose-response relationship and calculate the half-maximal inhibitory concentration (IC₅₀), a key metric for compound potency.
-
Assess Selectivity: By testing against a panel of both cancerous and non-cancerous cell lines, a selectivity index can be determined, providing an early indication of the compound's therapeutic window.[5][6]
-
Elucidate Mechanism: Provide foundational data that can guide subsequent studies into the compound's mechanism of action, such as the induction of apoptosis or necrosis.[1][7][8]
This guide focuses on providing a field-proven framework for conducting these initial, yet crucial, evaluations.
Foundational Principles of Key Cytotoxicity Assays
No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, employing orthogonal methods that measure different cellular parameters is essential for robust data interpretation.[9] We will focus on two primary, widely adopted assays.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[10][11] The core principle relies on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10][11] This conversion is catalyzed by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[10] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[11][12]
Caption: Principle of the MTT assay.
LDH Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][14][15] LDH is a stable cytosolic enzyme that is rapidly released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[16][17][18] The assay involves a coupled enzymatic reaction where the released LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[13][14] The amount of color formed is proportional to the amount of LDH released, and thus to the number of lysed cells.[19]
Experimental Design: The Blueprint for Reliable Data
A well-designed experiment is self-validating. The choices made before the first pipette tip touches liquid are critical for generating trustworthy and reproducible results.
Cell Line Selection: Asking the Right Biological Question
The choice of cell lines is dictated by the research question. For a broad initial screening of an anticancer compound, a diverse panel is recommended.
-
Cancer Cell Lines: Select lines from different tissue origins to assess the breadth of activity. For example:
-
Non-Cancerous Control Cell Line: It is imperative to include a "normal" cell line to evaluate the compound's selectivity. A poor selectivity index (ratio of IC₅₀ in normal cells to IC₅₀ in cancer cells) can be an early flag for general toxicity.[5][6]
All cell lines should be sourced from a reputable repository like ATCC to ensure identity and sterility, and standard cell culture practices must be followed.[22][23][24]
Compound Preparation and Controls
Compound Stock Solution: 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is likely to be hydrophobic.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Working Solutions: Prepare serial dilutions from the stock solution in complete culture medium immediately before treating the cells.
Essential Controls:
-
Untreated Control (Negative): Cells incubated with culture medium only. This represents 100% cell viability.
-
Vehicle Control: Cells incubated with the highest concentration of DMSO used in the experiment (typically ≤0.5% v/v). This is crucial to ensure that the solvent itself is not causing cytotoxicity.
-
Positive Control: Cells treated with a well-characterized cytotoxic drug (e.g., Doxorubicin, Cisplatin). This validates that the assay system is responsive to cytotoxic agents.
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol is designed for adherent cells in a 96-well plate format.
Materials and Reagents
-
Selected adherent cancer and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[24]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution[25]
-
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione (Test Compound)
-
Dimethyl Sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored protected from light)[10][11]
-
Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]
-
96-well flat-bottom sterile tissue culture plates
-
Multichannel pipette and sterile tips
-
Humidified incubator (37°C, 5% CO₂)[25]
-
Microplate reader capable of measuring absorbance at ~570 nm[10]
Step-by-Step Procedure
-
Cell Seeding: a. Harvest exponentially growing cells using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension. b. Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer). c. Dilute the cells to an optimized seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. The optimal density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.[26] d. Seed the cells into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or medium to the outer perimeter wells to minimize evaporation. e. Incubate the plate for 24 hours to allow cells to attach and resume growth.[26]
-
Compound Treatment: a. Prepare 2X final concentrations of your test compound by serially diluting the stock solution in complete medium. Also prepare 2X vehicle and positive controls. b. Carefully remove the old medium from the wells. c. Add 100 µL of the freshly prepared compound dilutions and controls to the appropriate wells in triplicate. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.[27]
-
MTT Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[26] b. Return the plate to the incubator for 2-4 hours. Visually inspect the wells for the formation of purple formazan crystals.
-
Solubilization and Measurement: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.[12] c. Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the crystals.[10] d. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background noise.[10]
Visual Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Data Analysis and Presentation
Calculation of Cell Viability
The percentage of cell viability is calculated relative to the vehicle control.
-
Subtract Background: Calculate the average OD of the blank wells (medium + MTT + Solubilizer only) and subtract this value from all other OD readings.
-
Calculate Percentage Viability: % Viability = (OD of Treated Sample / OD of Vehicle Control) * 100
Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. It is determined by plotting the % Viability against the log of the compound concentration and fitting the data to a non-linear regression sigmoidal dose-response curve using software like GraphPad Prism or R.
Data Presentation
Summarize the final IC₅₀ values in a clear, structured table for easy comparison.
Table 1: Illustrative Cytotoxicity Data for 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC₅₀ (µM) | Assay Type |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 | MTT |
| A549 | Lung Carcinoma | 48 | 28.7 | MTT |
| HEK293 | Embryonic Kidney (Normal) | 48 | >100 | MTT |
| A549 | Lung Carcinoma | 48 | 35.1 | LDH |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Complementary and Mechanistic Follow-Up Studies
If the compound shows promising potency and selectivity, further investigation is warranted to understand how it induces cell death.
LDH Release Assay
Running a parallel LDH assay can confirm cytotoxicity by measuring a different endpoint—membrane rupture.[15] This helps to rule out assay-specific artifacts, such as interference of the compound with cellular reductase activity in the MTT assay. The protocol involves collecting the cell culture supernatant after treatment and using a commercial LDH assay kit according to the manufacturer's instructions.[13][19]
Caspase Activation Assays
A key question is whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is often a preferred mechanism for anticancer drugs. A hallmark of apoptosis is the activation of a family of proteases called caspases.[28]
-
Principle: Caspase activity can be measured using substrates that release a fluorescent or colorimetric signal upon cleavage by active caspases (e.g., Caspase-3, the primary executioner caspase).[29][30]
-
Procedure: After treating cells with the compound at concentrations around its IC₅₀, cells are lysed, and the lysate is incubated with a caspase-specific substrate. The resulting signal is measured and indicates the level of apoptosis induction.[28][31]
These mechanistic assays provide deeper insight into the compound's biological activity and guide its future development.
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- Abcam. (n.d.). Caspase assay selection guide. Abcam.
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- AAT Bioquest. (2023). What is the principle of LDH assay?.
- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. On Science.
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- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Riss, T. L., et al. (2025). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- protocols.io. (2024). LDH cytotoxicity assay. protocols.io.
- Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.
- Swellam, M., et al. (2026). Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice.
- Gümüş, M., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1586-1603.
- Gümüş, M., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. PubMed.
- Radwan, M. A. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1087–1098.
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- Abdul-Aziz, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 336.
- Gillet, J. P., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377–84.
- Ivashkin, P. E., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 8(1), 99.
- BMG Labtech. (2025).
- Wang, H., et al. (2012). One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. European Journal of Medicinal Chemistry, 56, 369-76.
- Ivashkin, P. E., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
- Farani, M. R., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(19), 6289.
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Application Notes and Protocols for Molecular Docking of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione with Cyclooxygenase-2 (COX-2)
Introduction
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[1][2][3] 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is a representative member of this class, and understanding its interactions with biological targets at a molecular level is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[4][5] This method is instrumental in drug discovery for screening virtual libraries of compounds, predicting binding affinities, and providing insights into the molecular interactions that stabilize the ligand-protein complex.
This guide provides a comprehensive, step-by-step protocol for performing a molecular docking study of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione with Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway and a common target for nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5][6] We will utilize widely accessible and validated software tools, including AutoDock Tools, AutoDock Vina, PyMOL, and BIOVIA Discovery Studio Visualizer, to perform and analyze the docking simulation.
Principles of Molecular Docking
Molecular docking simulations are underpinned by two key components: a search algorithm and a scoring function. The search algorithm generates a multitude of possible binding poses of the ligand within the active site of the protein. The scoring function then estimates the binding affinity for each of these poses, typically as a negative value in kcal/mol, where a more negative score indicates a more favorable binding interaction.
The protocol outlined herein is designed to be a self-validating system. By starting with a known protein structure and a defined active site, and by following established procedures for ligand and protein preparation, the researcher can have confidence in the generated docking poses and binding affinity estimations. The final analysis of the molecular interactions provides a further layer of validation, as the predicted interactions should be chemically and biologically plausible.
Materials and Software
| Component | Description | Source |
| Ligand Structure | 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione | PubChem/ZINC database or chemical drawing software |
| Target Protein | Cyclooxygenase-2 (COX-2) | Protein Data Bank (PDB ID: 1CX2)[7] |
| Software | ||
| AutoDock Tools (ADT) | For preparing ligand and protein files (PDBQT format) | |
| AutoDock Vina | Molecular docking engine | |
| PyMOL | Molecular visualization | |
| BIOVIA Discovery Studio Visualizer | Visualization and analysis of molecular interactions | [8] |
Experimental Workflow
The overall workflow for the molecular docking study is depicted in the following diagram:
Caption: Overall workflow for the molecular docking study.
Step-by-Step Protocol
Part 1: Ligand Preparation
The goal of ligand preparation is to generate a 3D structure of the ligand with the correct atom types, charges, and rotatable bonds, saved in the PDBQT file format required by AutoDock Vina.
-
Obtain Ligand Structure:
-
Download the 3D structure of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione from a database like PubChem (CID 70000) in SDF or MOL2 format.
-
Alternatively, draw the structure using a chemical drawing tool like ChemDraw or MarvinSketch and save it as a 3D structure in MOL or PDB format.
-
-
Energy Minimization (Optional but Recommended):
-
To obtain a more realistic low-energy conformation, it is advisable to perform an energy minimization of the ligand structure using software like Avogadro or the energy minimization tools within molecular modeling suites.
-
-
Prepare Ligand in AutoDock Tools (ADT):
-
Open ADT.
-
Go to File > Read Molecule and open the ligand file.
-
Go to Ligand > Input > Choose and select the loaded ligand.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar Only and click OK. This step is crucial for correct hydrogen bonding calculations.
-
Compute Gasteiger Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is essential for the electrostatic term in the scoring function.
-
Set Torsions: Go to Ligand > Torsion Tree > Detect Root. This defines the rotatable bonds in the ligand, allowing for conformational flexibility during docking.
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT and save the file (e.g., ligand.pdbqt).
-
Part 2: Target Protein Preparation
Protein preparation involves cleaning the PDB file, adding hydrogens, assigning charges, and converting it to the PDBQT format.
-
Download Protein Structure:
-
Go to the RCSB Protein Data Bank () and download the crystal structure of COX-2, for this protocol we will use PDB ID: 1CX2 .[7] Save the file in PDB format.
-
-
Clean the Protein Structure:
-
Open the 1CX2.pdb file in a molecular visualization tool like PyMOL or BIOVIA Discovery Studio Visualizer.
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its activity. This is done to simplify the system and focus on the protein's active site. For 1CX2, you will need to remove the co-crystallized inhibitor.
-
Save the cleaned protein structure as a new PDB file (e.g., protein_cleaned.pdb).
-
-
Prepare Protein in AutoDock Tools (ADT):
-
Open ADT.
-
Go to File > Read Molecule and open protein_cleaned.pdb.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar Only and click OK.
-
Add Kollman Charges: Go to Edit > Charges > Add Kollman Charges. These are united-atom charges specifically parameterized for proteins.
-
Save as PDBQT: Go to Grid > Macromolecule > Choose and select the protein. Save the file in PDBQT format (e.g., protein.pdbqt).
-
Part 3: Grid Box Generation and Molecular Docking
The grid box defines the three-dimensional space where the docking simulation will be performed.
-
Define the Grid Box in ADT:
-
With the protein.pdbqt file loaded in ADT, go to Grid > Grid Box.
-
A box will appear around the protein. To define the active site, you can either manually adjust the center and dimensions of the box or use the co-crystallized ligand from the original PDB file as a reference.
-
For PDB ID 1CX2, the active site is a hydrophobic channel. Key residues to enclose within the grid box include Arg120, Tyr355, and Tyr385.[9] A study using this PDB entry for docking set the grid box center at x=-18.697, y=10.782, z=28.377.[9]
-
Adjust the dimensions of the grid box to be large enough to accommodate the ligand and allow for rotational and translational movements. A common size is 60 x 60 x 60 points with a spacing of 0.375 Å.
-
Go to File > Close Saving Current to save the grid parameters.
-
-
Create the Configuration File:
-
Create a text file named conf.txt in your working directory. This file will contain the input parameters for AutoDock Vina.
-
Add the following lines to conf.txt, adjusting the file names and coordinates as necessary:
-
-
Run AutoDock Vina:
-
Open a command line terminal or PowerShell.
-
Navigate to your working directory containing the protein.pdbqt, ligand.pdbqt, conf.txt files, and the AutoDock Vina executable.
-
Execute the following command:
-
AutoDock Vina will perform the docking simulation and generate two output files: docking_results.pdbqt containing the predicted binding poses and their corresponding binding affinities, and docking_log.txt which summarizes the results.
-
Results and Interpretation
Part 4: Visualization and Analysis of Docking Results
This final phase involves visualizing the docked poses and analyzing the molecular interactions between the ligand and the protein.
-
Visualize Docking Poses with PyMOL:
-
Open PyMOL.
-
Go to File > Open and load the protein.pdbqt file.
-
Go to File > Open and load the docking_results.pdbqt file. The different binding poses will be loaded as separate states. You can cycle through them using the arrow keys at the bottom right of the viewer.
-
Visualize the protein as a surface or cartoon and the ligand as sticks to clearly see the binding pocket.
-
The best binding pose is typically the one with the most negative binding affinity (listed in the docking_log.txt file).
-
-
Analyze Molecular Interactions with BIOVIA Discovery Studio Visualizer:
-
Open BIOVIA Discovery Studio Visualizer.
-
Open the protein.pdbqt file.
-
Open the docking_results.pdbqt file.
-
Copy the desired ligand pose from the results file and paste it into the protein's window.
-
To view the interactions, go to the Receptor-Ligand Interactions panel and click on Show 2D Diagram. This will generate a 2D plot of the ligand and the interacting amino acid residues, showing hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
You can also visualize these interactions in 3D by selecting the appropriate options in the Receptor-Ligand Interactions panel.
-
Quantitative Data Summary
The primary quantitative output from AutoDock Vina is the binding affinity. The results for the top poses should be tabulated for clear comparison.
| Pose | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Interaction Types (Example) |
| 1 | -9.5 | TYR355, ARG120, HIS90 | Hydrogen Bond, Pi-Alkyl |
| 2 | -9.2 | VAL523, SER353 | Hydrophobic |
| 3 | -8.9 | LEU352, TYR385 | van der Waals |
| ... | ... | ... | ... |
Note: The interacting residues and interaction types are hypothetical examples and must be determined from the analysis of your specific docking results.
Conclusion
This application note provides a detailed and scientifically grounded protocol for performing a molecular docking study of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione with COX-2. By following these steps, researchers can gain valuable insights into the potential binding mode and affinity of this compound, which can inform further experimental studies and aid in the design of novel anti-inflammatory agents. The combination of robust software and a systematic workflow ensures the reliability and reproducibility of the results.
References
-
Bionatura Journal. (2024). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. [Link]
-
Bioinformatics Review. (2024). How to see ligand interactions and label residues in DS Visualizer?. [Link]
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ResearchGate. (2024). Computational Comparison of the Binding Affinity of Selective and Nonselective NSAIDs to COX-2 Using Molecular Docking. [Link]
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Martinelli, A. (n.d.). Protein-ligand interaction. [Link]
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YouTube. (2024). Tutorial 11: Generation of publication quality images using Biovia Discovery Studio Visualizer. [Link]
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Pharmaspire. (2021). Original Article - Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. [Link]
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Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. Journal of Cheminformatics. [Link]
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Bioinformation. (2017). Molecular docking analysis of COX-2 with compounds from Piper longum. [Link]
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Research Square. (2024). Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. [Link]
-
ResearchGate. (2019). active site of COX-2( PDB ID: 1CX2 ) with position x=-18.697 , y=10.782.... [Link]
-
MDPI. (2019). Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. [Link]
-
The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. [Link]
-
ResearchGate. (2024). Autodock & Autodock Vina: Development, Capabilities, & Applications in Molecular Docking. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
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Scripps Research. (n.d.). AutoDock Vina. [Link]
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YouTube. (2019). Molecular Visualization Using PyMOL: 1 Introduction/User Interface | Brown Lab. [Link]
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Dassault Systèmes. (n.d.). BIOVIA Discovery Studio Visualizer. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]
-
Biomedical and Pharmacology Journal. (2024). In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity. [Link]
-
YouTube. (2021). PyMOL tutorial | Protein Data Bank | Basic Science Series. [Link]
-
Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2023). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. [Link]
-
YouTube. (2020). Pymol for beginners | Basic Tutorial Molecular Visualization of Proteins | Bioinformatics. [Link]
-
ResearchGate. (2024). In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity. [Link]
-
ResearchGate. (2024). Docking and binding pattern into COX-2 active site (PDB 1CX2) of Target.... [Link]
-
RCSB PDB. (1996). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]
-
Bajda, M., et al. (2011). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 16(8), 6844-6861. [Link]
-
Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 356-367. [Link]
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Journal of Medical Pharmaceutical and Allied Sciences. (2024). In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti- proliferative agents. [Link]
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ResearchGate. (2019). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. [Link]
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Application Notes & Protocols: A Framework for Assessing the Analgesic Potential of Isoindoline-1,3-dione Derivatives
Introduction: The Therapeutic Promise of Isoindoline-1,3-dione Derivatives in Analgesia
The isoindoline-1,3-dione scaffold, a prominent pharmacophore in medicinal chemistry, has garnered significant attention for its diverse biological activities.[1][2] This structural motif is present in established drugs and serves as a versatile template for the design of novel therapeutic agents.[1] Of particular interest is the emerging evidence supporting the analgesic potential of isoindoline-1,3-dione derivatives.[3][4][5] These compounds present a promising avenue for the development of new non-steroidal analgesics, potentially offering improved efficacy and safety profiles compared to existing treatments.[4][5]
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of pain and inflammation.[6] Several studies suggest that isoindoline-1,3-dione derivatives may exert their analgesic effects through the modulation of the COX pathway, with some demonstrating selective inhibition of COX-2.[2][6][7][8] This selectivity is a critical attribute, as it may mitigate the gastrointestinal side effects associated with non-selective COX inhibitors.[6]
This guide provides a comprehensive experimental framework for the preclinical assessment of the analgesic effects of novel isoindoline-1,3-dione derivatives. It outlines a logical progression of in vivo and in vitro assays, designed to characterize the antinociceptive properties of these compounds and elucidate their underlying mechanisms of action. The protocols detailed herein are grounded in established methodologies and are intended to ensure the generation of robust and reproducible data for researchers in drug discovery and development.
Preclinical Evaluation Workflow
A systematic approach is crucial for the efficient evaluation of novel analgesic candidates. The following workflow provides a structured pathway from initial screening to more detailed mechanistic studies.
Figure 1. A streamlined workflow for the preclinical evaluation of isoindoline-1,3-dione derivatives.
Part 1: In Vivo Assessment of Analgesic Activity
The initial phase of evaluation focuses on in vivo models to determine the overall analgesic efficacy and safety of the test compounds. These models are designed to assess responses to different modalities of pain, including thermal and chemical stimuli, thereby providing a broad characterization of the compound's antinociceptive profile.
Acute Toxicity Studies
Rationale: Before proceeding with efficacy studies, it is imperative to establish the safety profile of the isoindoline-1,3-dione derivatives. Acute toxicity testing determines the dose range that can be administered without causing significant adverse effects or mortality. This information is critical for selecting appropriate and safe doses for subsequent analgesic assays.
Protocol:
-
Animal Model: Swiss albino mice (20-25 g) of either sex are commonly used.
-
Grouping: Animals are divided into control and test groups (n=5-10 animals per group).
-
Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at graded doses. A vehicle control group receives only the solvent used to dissolve the compound.
-
Observation: Animals are observed continuously for the first 4 hours and then periodically for up to 14 days for any signs of toxicity, such as changes in behavior, autonomic responses, and mortality.
-
LD50 Determination: The median lethal dose (LD50) can be estimated to quantify the acute toxicity.
Thermal Nociception Models
Thermal nociception models are instrumental in evaluating centrally acting analgesics.[9] These tests measure the latency of a withdrawal response to a thermal stimulus. An increase in the reaction time is indicative of an analgesic effect.
Rationale: The hot plate test assesses the response to a constant temperature stimulus applied to the paws.[10][11] It is a widely used method for screening centrally acting analgesics.[11]
Protocol:
-
Apparatus: A commercially available hot plate apparatus with the temperature maintained at a constant 55 ± 0.5°C.[12]
-
Acclimatization: Mice are individually placed on the hot plate before drug administration to obtain a baseline reaction time. Animals with a baseline latency of more than 15 seconds are typically excluded.
-
Procedure:
-
Administer the test compound or vehicle to the respective groups.
-
At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place each mouse on the hot plate.
-
Record the latency to the first sign of nociception, which may be licking of the hind paws, stamping, or jumping.[11][12]
-
A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.[12]
-
-
Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Rationale: The tail-flick test measures the latency to withdraw the tail from a radiant heat source.[13][14] This is a spinal reflex that can be modulated by centrally acting analgesics.[15]
Protocol:
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.[13]
-
Procedure:
-
Gently restrain the mouse, allowing the tail to be exposed.
-
Place the tail over the radiant heat source.
-
The instrument automatically detects the tail flick and records the latency.
-
A cut-off time (e.g., 10-12 seconds) is set to avoid tissue damage.
-
Measure the baseline latency before drug administration.
-
Administer the test compound or vehicle and measure the latency at various time points post-administration.
-
-
Data Analysis: Similar to the hot plate test, the analgesic effect is quantified by the increase in reaction latency.
Chemical Nociception Models
Chemical nociception models are used to investigate both peripheral and central analgesic mechanisms.[9]
Rationale: The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a model of visceral pain.[6] This test is sensitive to peripherally acting analgesics, including COX inhibitors.[3][16]
Protocol:
-
Procedure:
-
Administer the test compound or vehicle to the respective groups of mice.
-
After a set pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid solution (10 ml/kg, i.p.) to induce writhing.
-
Immediately after the injection, place the mouse in an observation chamber and count the number of writhes (constriction of the abdomen, stretching of the hind limbs) over a 20-minute period.
-
-
Data Analysis: The analgesic activity is expressed as the percentage inhibition of writhing compared to the control group. % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Rationale: The formalin test is a robust model that produces a biphasic pain response.[17][18] The early phase (0-5 minutes) is due to the direct activation of nociceptors, representing neurogenic pain.[17][18] The late phase (15-30 minutes) is associated with an inflammatory response and central sensitization.[17][18] This model allows for the differentiation between centrally and peripherally acting analgesics.
Protocol:
-
Procedure:
-
Acclimate the mice to the observation chamber.
-
Administer the test compound or vehicle.
-
After the pre-treatment period, inject 20 µl of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately return the mouse to the chamber and record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).[17]
-
-
Data Analysis: The analgesic effect is determined by the reduction in the time spent licking or biting the paw in each phase compared to the control group.
Data Presentation: Summarizing In Vivo Analgesic Activity
Clear and concise presentation of quantitative data is essential for interpretation and comparison.
| Compound | Dose (mg/kg) | Hot Plate Test (% MPE at 60 min) | Tail-Flick Test (Increase in Latency (s) at 60 min) | Acetic Acid Writhing (% Inhibition) | Formalin Test (% Inhibition - Late Phase) |
| Vehicle | - | 5 ± 2 | 0.5 ± 0.2 | 0 | 0 |
| Test Compound 1 | 10 | 45 ± 5 | 3.2 ± 0.4 | 65 ± 6 | 58 ± 7 |
| Test Compound 2 | 10 | 30 ± 4 | 2.1 ± 0.3 | 50 ± 5 | 45 ± 6 |
| Reference Drug | 10 | 60 ± 6 | 4.5 ± 0.5 | 75 ± 5 | 70 ± 6 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to the vehicle control group. |
Part 2: Elucidating the Mechanism of Action
Following the confirmation of in vivo analgesic activity, the next logical step is to investigate the underlying mechanism. Given the structural similarities to known COX inhibitors, in vitro COX inhibition assays are a primary focus.
In Vitro Cyclooxygenase (COX) Inhibition Assays
Rationale: These assays directly measure the ability of the isoindoline-1,3-dione derivatives to inhibit the activity of COX-1 and COX-2 enzymes. This provides direct evidence for their mechanism of action and their selectivity profile.
Protocol:
-
Assay Kits: Commercially available COX (ovine or human) inhibitor screening assay kits are commonly used. These kits typically provide purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe to measure prostaglandin production.
-
Procedure:
-
Prepare a range of concentrations of the test compounds and a reference inhibitor (e.g., indomethacin for non-selective, celecoxib for COX-2 selective).
-
In a 96-well plate, incubate the respective enzyme (COX-1 or COX-2) with the test compounds or vehicle for a specified time.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a set incubation period, stop the reaction and measure the product formation using a plate reader.
-
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) for both COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Figure 2. Proposed mechanism of action for isoindoline-1,3-dione derivatives via COX inhibition.
Conclusion and Future Directions
The experimental framework presented here provides a robust and logical approach to assessing the analgesic potential of novel isoindoline-1,3-dione derivatives. By combining a battery of in vivo pain models with in vitro mechanistic studies, researchers can effectively characterize the efficacy, potency, and mechanism of action of these promising compounds. Positive results from these preclinical studies would warrant further investigation, including more detailed pharmacokinetic and pharmacodynamic profiling, as well as evaluation in more complex and chronic pain models, to fully establish their therapeutic potential.
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Application Notes & Protocols: A Guide to Characterizing the Biological Effects of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione Using Cell-Based Assays
Introduction: The Therapeutic Potential of the Isoindoline-1,3-dione Scaffold
The isoindoline-1,3-dione, or phthalimide, core is a privileged structure in medicinal chemistry, forming the backbone of compounds with a vast range of biological activities.[1] While the tragic history of thalidomide serves as a stark reminder of the potent effects of this chemical class, modern medicinal chemistry has harnessed its potential to develop highly effective drugs, including the immunomodulatory and anticancer agents lenalidomide and pomalidomide.[1] The versatility of the phthalimide scaffold allows for synthetic modification, leading to novel derivatives with unique pharmacological profiles, including anti-inflammatory, analgesic, anticancer, and neuroprotective properties.[2][3][4][5][6]
This guide focuses on 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione , a novel derivative whose biological effects are yet to be fully characterized. We present a structured, multi-assay workflow designed for researchers, scientists, and drug development professionals to systematically investigate its cellular impact. The protocols herein are not merely procedural steps but are grounded in established scientific principles, providing the causality behind experimental choices to ensure robust and reproducible data.
Foundational Analysis: Cytotoxicity and Metabolic Viability
A primary and essential step in characterizing any novel compound is to determine its effect on cell viability and to establish a therapeutic window.[7] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Principle of the MTT Assay
The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This reaction is catalyzed by mitochondrial succinate dehydrogenases, which are only active in metabolically viable cells.[8][9] The quantity of formazan produced is directly proportional to the number of living cells, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (see Table 1) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare a serial dilution of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (e.g., 0.1% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[8][9]
| Plate Format | Seeding Density (Cells/well) | Culture Medium (µL/well) |
| 96-well | 5,000 - 10,000 | 100 |
| 48-well | 20,000 - 40,000 | 250 |
| 24-well | 40,000 - 80,000 | 500 |
| 12-well | 100,000 - 200,000 | 1,000 |
| 6-well | 200,000 - 400,000 | 2,000 |
| Table 1: Recommended cell seeding densities for various plate formats. Densities should be optimized for specific cell lines based on their growth rates. |
Mechanistic Insight I: Investigating Apoptosis
If the compound exhibits cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10] A widely used and robust method for detecting apoptosis is the Annexin V and Propidium Iodide (PI) assay analyzed by flow cytometry.[11][12]
Principle of Annexin V & PI Staining
In the early stages of apoptosis, phosphatidylserine (PS) residues, normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet.[10] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised.[13] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[11][13]
Caption: Principle of Annexin V and Propidium Iodide (PI) staining for apoptosis detection.
Protocol: Annexin V & PI Apoptosis Assay
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Wash the collected cells (approximately 1 x 10⁶) twice with cold PBS by centrifuging at 300 x g for 5 minutes.[11]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL). Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[14]
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.
-
Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+ and Annexin V-/PI+).
Mechanistic Insight II: Cell Cycle Analysis
Some compounds may not be overtly cytotoxic but may instead inhibit cell proliferation by causing cell cycle arrest. Flow cytometry analysis of cellular DNA content is the most common method to investigate these effects.[15][16]
Principle of Cell Cycle Analysis by PI Staining
Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G0/G1 phase have a normal (2N) DNA content, cells in the G2/M phase have double the DNA content (4N), and cells in the S phase have an intermediate amount of DNA as it is being replicated.[16] A cell population with fragmented DNA, characteristic of apoptosis, will appear as a "sub-G1" peak.
Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates or T25 flasks. Treat with the compound of interest at various concentrations for a duration equivalent to one to two cell cycles (e.g., 24-48 hours).
-
Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash once with PBS.
-
Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C (cells can be stored at -20°C for several weeks).[17]
-
Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes, discard the ethanol, and wash the pellet with 1 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA, which PI can also bind to. Incubate for 30 minutes at 37°C.[17]
-
PI Staining: Add 500 µL of PI staining solution (50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the G0/G1, S, and G2/M phases from the DNA content histogram and calculate the percentage of cells in each phase.[17]
Elucidating Anti-inflammatory Activity
Given that many phthalimide derivatives exhibit anti-inflammatory properties, it is crucial to investigate this potential activity.[3] A key pathway in inflammation is the Nuclear Factor kappa B (NF-κB) signaling cascade, which regulates the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[18][19]
Caption: The canonical NF-κB signaling pathway, a key target for anti-inflammatory drugs.
NF-κB Nuclear Translocation Assay (High-Content Imaging)
This assay directly visualizes the key activation step of the NF-κB pathway: its translocation from the cytoplasm to the nucleus.[20]
-
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[21] Upon stimulation with an inflammatory agent like TNF-α or LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate into the nucleus to activate gene expression.[20][21] This assay uses immunofluorescence to detect the location of NF-κB (specifically the p65 subunit) within the cell. An effective inhibitor will prevent this translocation.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa or A549) onto 96-well imaging plates.
-
Pre-treatment: Pre-incubate cells with various concentrations of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione for 1-2 hours.
-
Stimulation: Add a pro-inflammatory stimulus (e.g., 20 ng/mL TNF-α) to all wells except the negative control. Incubate for 30-60 minutes.
-
Fix and Permeabilize: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with 1% BSA, then incubate with a primary antibody against NF-κB p65. Follow with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI or Hoechst.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to quantify the fluorescence intensity of NF-κB p65 in the nuclear vs. cytoplasmic compartments. An effective inhibitor will show a lower nuclear-to-cytoplasmic intensity ratio in stimulated cells.
-
TNF-α Secretion Assay (ELISA)
This assay quantifies the downstream functional outcome of NF-κB pathway activation by measuring the amount of secreted TNF-α protein.
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay designed for detecting and quantifying substances such as proteins.[22] In a sandwich ELISA, a capture antibody specific for TNF-α is pre-coated onto a microplate. When the cell culture supernatant is added, any TNF-α present is captured. A second, enzyme-linked detection antibody is then added, which binds to the captured TNF-α. Finally, a substrate is added that produces a measurable color signal in proportion to the amount of TNF-α present.[23][24]
-
Protocol:
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 or J774A.1) in a 24-well plate. Pre-treat with the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 6-24 hours to induce TNF-α production.[3]
-
Supernatant Collection: Centrifuge the plate to pellet any cells and carefully collect the culture supernatant.
-
ELISA Procedure: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's kit instructions.[22][25][26] This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubation and washing steps.
-
Adding the detection antibody.
-
Incubation and washing steps.
-
Adding the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubation and washing steps.
-
Adding the substrate (e.g., TMB).
-
Stopping the reaction and reading the absorbance (e.g., at 450 nm).
-
-
Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of TNF-α in each sample.
-
Integrated Experimental Workflow
A systematic approach is critical for efficiently characterizing a novel compound. The following workflow integrates the described assays into a logical decision-making process.
Caption: Integrated workflow for characterizing the biological effects of a novel compound.
Conclusion
This application guide provides a robust framework of cell-based assays for the comprehensive biological evaluation of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. By systematically assessing cytotoxicity, apoptosis, cell cycle progression, and key inflammatory markers, researchers can build a detailed profile of the compound's mechanism of action. This multi-assay approach is essential for identifying promising lead candidates in drug discovery and for furthering our understanding of the therapeutic potential of the isoindoline-1,3-dione scaffold.
References
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Gnanasekar, S., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology.
- Lin, S., et al. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 6(19).
- DeNovix Inc. (2023). Apoptosis Assay Protocol | Technical Note 244.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
- Kim, H. & Choi, B. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7: Unit 7.9.
- Thermo Fisher Scientific. (n.d.). TNF-α (free) ELISA.
- BenchChem. (2025). Cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
- University of South Florida Health. (n.d.). Apoptosis Protocols.
- Wikipedia. (2023). Cell cycle analysis.
- Sigma-Aldrich. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.
- RayBiotech. (n.d.). NF-kappaB Signaling Pathway.
- Adan, A., et al. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Pharmaceuticals, 16(8), 1073.
- ResearchGate. (2024). (PDF) TNF ELISA Protocol v1.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB)
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- Revvity. (n.d.). Cytotoxicity Assays | Life Science Applications.
- National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA)
- RayBiotech. (n.d.). Human TNF alpha ELISA Kit.
- Biocompare. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway) from BPS Bioscience, Inc..
- Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway.
- Wikipedia. (2023). NF-κB.
- Lee, S., et al. (2018). Synthesis of Phthalimide Derivatives as Potential PPAR-γ Ligands. Molecules, 23(11), 2829.
- El-Sayed, M., et al. (2016).
- Redalyc. (n.d.). In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents.
- MDPI. (n.d.). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production.
- de Souza, M., et al. (2018). Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. ACS Omega, 3(8), 9949–9957.
- Karim, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 349–361.
- Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 8(1), 99.
- Farani, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(19), 6259.
- Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutical Drug Analysis, 6(11), 604-609.
- Neliti. (2018). Synthesis And Biological Evaluation Of Isoindoline-1, 3- Dione Derivatives.
- BenchChem. (2025). A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Derivatives.
- ResearchGate. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
- Erdemir, A., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12051–12061.
- ResearchGate. (2025).
- ResearchGate. (2025). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles | Request PDF.
- Dziubina, A., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. OUCI.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
Welcome to the technical support center for the synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this synthesis, with a primary focus on addressing low reaction yields. The following information is structured in a question-and-answer format to directly address specific experimental challenges.
I. Reaction Overview & Mechanism
The synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is typically achieved through a condensation reaction between N-aminoisoindoline-1,3-dione (also known as N-aminophthalimide) and 2,5-dimethoxytetrahydrofuran. This reaction is a variation of the Clauson-Kaas pyrrole synthesis.[1][2][3] The reaction proceeds via an acid-catalyzed mechanism where 2,5-dimethoxytetrahydrofuran is hydrolyzed in situ to form succinaldehyde, which then reacts with the primary amino group of N-aminoisoindoline-1,3-dione to form the pyrrole ring.[4]
Caption: General reaction scheme for the synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low (<40%). What are the most common causes?
Low yields in this synthesis are a frequent issue and can often be attributed to several key factors. Systematically investigating these potential causes is crucial for optimizing the reaction.
A1: Common Causes for Low Yield:
-
Inefficient Hydrolysis of 2,5-Dimethoxytetrahydrofuran: The acid-catalyzed hydrolysis of the acetal to form the reactive succinaldehyde is a critical step.[4] If the acidic conditions are not optimal, this equilibrium may not favor the formation of the dialdehyde, leading to unreacted starting material.
-
Degradation of Starting Materials or Product: Both N-aminoisoindoline-1,3-dione and the final product can be sensitive to prolonged exposure to strong acids and high temperatures.[5] Decomposition can be a significant contributor to low isolated yields.
-
Suboptimal Reaction Conditions: Factors such as reaction temperature, solvent, and catalyst concentration play a pivotal role in the reaction's success. The classical approach often involves refluxing in glacial acetic acid, but this may not be the optimal condition for all substrates.[2][5]
-
Ineffective Purification: The product can be lost during workup and purification.[6] For instance, if the product has some solubility in the aqueous layer during extraction, yields will be diminished.[6]
Q2: How can I improve the hydrolysis of 2,5-dimethoxytetrahydrofuran?
A2: Optimizing Hydrolysis:
The in situ generation of succinaldehyde is paramount. Consider the following adjustments:
-
Catalyst Choice: While glacial acetic acid is commonly used as both a solvent and a catalyst, other Brønsted or Lewis acids can be more effective.[1][2] A review of modified Clauson-Kaas reactions highlights the use of various catalysts, including silica sulfuric acid, β-cyclodextrin-SO₃H, and metal catalysts like ZrOCl₂∙8H₂O.[1][2][7]
-
Pre-hydrolysis: Some protocols suggest a pre-hydrolysis step where 2,5-dimethoxytetrahydrofuran is treated with aqueous acid before the addition of the amine.[5] This can ensure a sufficient concentration of succinaldehyde is present when the primary amine is introduced. However, be aware that succinaldehyde can polymerize, especially under acidic conditions.[8]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the reaction, potentially by promoting the hydrolysis step and reducing overall reaction time, which can minimize degradation.[9][10]
Q3: I suspect my starting materials or product are decomposing. How can I mitigate this?
A3: Minimizing Degradation:
If you observe significant charring or the formation of numerous side products on your TLC plate, degradation is a likely culprit.
-
Lower Reaction Temperature: While reflux is often cited, running the reaction at a lower temperature for a longer duration can sometimes improve yields by preventing decomposition.[5]
-
Alternative Catalysts: Using milder acid catalysts can be beneficial. For instance, using an acetate buffer solution has been reported to be effective for acid-sensitive substrates.[1]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition, especially if your starting materials are sensitive to air.
-
Monitor Reaction Progress: Closely monitor the reaction using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure of the product to the reaction conditions.
Q4: What are the optimal reaction conditions (solvent, temperature, catalyst)?
A4: Optimizing Reaction Conditions:
There is no single "best" set of conditions, as the optimal parameters can be substrate-dependent. However, a systematic approach to optimization can lead to significant improvements in yield.
| Parameter | Conventional Method | Alternative Approaches & Considerations | Reported Yields | Reference |
| Catalyst | Glacial Acetic Acid | ZrOCl₂∙8H₂O, β-cyclodextrin-SO₃H, Silica Sulfuric Acid, Iron(III) chloride | 70-98% | [7] |
| Solvent | Glacial Acetic Acid | Water, 1,4-Dioxane, Solvent-free | 59-96% | [2] |
| Temperature | Reflux | Room Temperature, 60°C, 100°C, Microwave-assisted | N/A | [1][2] |
| Reaction Time | Several hours | Can be significantly shorter with microwave assistance | N/A | [9][10] |
Experimental Protocol for Optimization:
-
Catalyst Screening: Set up several small-scale reactions in parallel, each with a different acid catalyst (e.g., acetic acid, p-toluenesulfonic acid, scandium triflate). Monitor each reaction by TLC to identify the catalyst that gives the cleanest conversion and highest yield.
-
Solvent Screening: Once an effective catalyst is identified, screen different solvents. Consider both protic and aprotic solvents. Greener alternatives like water have been successfully employed.[2][7]
-
Temperature Optimization: With the best catalyst-solvent combination, run the reaction at various temperatures (e.g., room temperature, 60°C, 80°C, reflux) to determine the optimal balance between reaction rate and product stability.
Q5: My crude NMR looks messy, and purification by column chromatography is difficult. What are some tips for purification?
A5: Purification Strategies:
Purification of N-substituted pyrroles can sometimes be challenging due to the presence of polar impurities.
-
Work-up Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using an organic solvent, wash the mixture with water and a saturated solution of sodium bicarbonate to neutralize the acid catalyst.[11]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[11]
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[11]
-
-
Column Chromatography:
-
Use a suitable solvent system for your column. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
If the product is highly polar, consider using a different stationary phase, such as alumina.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification method.[12] Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Distillation: For crude pyrroles, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.[13]
III. Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in the synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.
IV. References
-
Kumar, D. S., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955. [Link]
-
Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and proposed mechanism. [Link]
-
Ghafuri, H., & Emami, S. (2013). ZrOCl2∙8H2O as a highly efficient and reusable catalyst for the synthesis of N-substituted pyrroles in water. Tetrahedron Letters, 54(31), 4071-4074. (This is an example of a specific catalyst, the general review articles[1][2] cover a wider range).
-
Al-Amin, M., et al. (2008). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 13(3), 630-635. [Link]
-
Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. [Link]
-
ResearchGate. (n.d.). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. [Link]
-
ResearchGate. (n.d.). Clauson Kaas Pyrrole Synthesis Catalyzed by Acidic Ionic Liquid under Microwave Irradiation. [Link]
-
PubMed. (2023). Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
PMC - PubMed Central. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. [Link]
-
ResearchGate. (n.d.). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. [Link]
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
-
Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. [Link]
-
Neliti. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. [Link]
-
PubMed. (2021). Nitrogen-Nitrogen Bond Formation Reactions Involved in Natural Product Biosynthesis. [Link]
-
Reddit. (2014). Succinaldehyde from 2,5-dimethoxytetrahydrofuran. [Link]
-
ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. [Link]
-
Wiley Online Library. (n.d.). Methods and Strategies for C–N Bond Formation Reactions. [Link]
-
ChemRxiv. (n.d.). N-N Bond Formation Through N-H Dehydrocoupling. [Link]
-
PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
-
ACS Publications. (n.d.). Recent Advances in Catalytic Nitrogen–Nitrogen Bond Formation Reactions. [Link]
-
Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]
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Improving the purity of synthesized 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
Welcome to the technical support center for the synthesis and purification of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Here, we address common challenges encountered during its synthesis and provide robust, field-tested solutions to enhance product purity and yield.
Introduction: The Importance of Purity
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is a key structural motif found in various pharmacologically active compounds.[1][2][3] Its utility as a synthetic intermediate or a final active pharmaceutical ingredient (API) necessitates a high degree of purity. Impurities can interfere with downstream reactions, compromise biological assay results, and introduce safety risks in drug development. This guide provides a systematic approach to troubleshooting common issues, ensuring you can achieve the desired purity for your application.
Visualizing the Synthesis
The target compound is typically synthesized via the dehydrative condensation of phthalic anhydride with 1-aminopyrrole. Understanding this core reaction is the first step in troubleshooting impurities, as most issues arise from incomplete reactions or side products.
Caption: Reaction scheme for the synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to help you diagnose and solve common problems encountered during the synthesis and purification workflow.
Part 1: Synthesis & Reaction Issues
Q1: My reaction has a low yield and the crude product appears contaminated with starting materials. What's going wrong?
A1: This is a common issue often rooted in reaction conditions or reagent quality. The reaction is a dehydrative condensation, which is an equilibrium process.
-
Causality - Incomplete Reaction: The most frequent cause is an incomplete reaction. This can be due to insufficient reaction time, a temperature that is too low, or inefficient removal of the water byproduct, which can push the equilibrium back towards the starting materials.[4] The use of polar aprotic solvents like DMF or DMSO can facilitate the reaction, but temperature and time must be optimized.[5]
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure a 1:1 molar ratio of phthalic anhydride and 1-aminopyrrole. Using a slight excess (1.05 eq) of the less expensive reagent can sometimes drive the reaction to completion.
-
Increase Temperature & Time: Refluxing in a suitable solvent such as glacial acetic acid or toluene is often effective.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Water Removal: If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it forms, driving the reaction forward.
-
Reagent Quality: Ensure your phthalic anhydride is dry and free from phthalic acid (a common hydrolysis product). 1-aminopyrrole can be unstable; use a freshly prepared or properly stored sample.
-
Q2: My final product is significantly discolored (yellow to dark brown), even after initial workup. What causes this and how can I prevent it?
A2: Discoloration typically points to thermal decomposition or the formation of high-molecular-weight, conjugated side products.
-
Causality - Thermal Stress & Side Reactions: Prolonged exposure to high temperatures (>150°C) can cause the pyrrole moiety or the phthalimide ring to degrade. Additionally, 1-aminopyrrole can undergo self-polymerization or side reactions under harsh acidic or thermal conditions, leading to colored impurities.
-
Troubleshooting Steps:
-
Moderate Reaction Temperature: While heat is necessary, avoid excessive temperatures. Aim for the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that often produce colored impurities.
-
Purification with Activated Carbon: During the workup or prior to recrystallization, you can treat a solution of the crude product with activated charcoal. The charcoal will adsorb many of the colored impurities. Use it sparingly, as it can also adsorb your product, reducing the overall yield.[6]
-
Part 2: Purification Challenges
Q3: I'm having difficulty purifying the product via recrystallization. It either "oils out" or the purity doesn't improve significantly. What should I do?
A3: Recrystallization is highly dependent on selecting the correct solvent system. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.
-
Causality - Poor Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. Good starting points for N-substituted phthalimides include ethanol, isopropanol, ethyl acetate, and toluene.[1][6]
-
Use a Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system is often the solution. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (the anti-solvent, in which it is insoluble) dropwise until the solution becomes persistently cloudy. Re-heat to clarify and then allow to cool slowly. A common pair is Ethanol (solvent) and Water (anti-solvent).
-
Control Cooling Rate: Slow, controlled cooling is critical. Rapid cooling (e.g., placing the flask in an ice bath immediately) promotes rapid precipitation and traps impurities. Allow the solution to cool to room temperature slowly, then move it to a refrigerator.
-
Scratching: If crystals are slow to form, scratch the inside of the flask with a glass rod to create nucleation sites.
-
Q4: My column chromatography separation is poor, with broad bands and overlapping fractions. How can I optimize this?
A4: Effective column chromatography relies on the proper choice of stationary and mobile phases, as well as correct technique.[7][8] The goal is to find conditions where your target compound has an Rf value of approximately 0.3-0.4 on TLC, with good separation from impurities.[9]
-
Causality - Incorrect Eluent Polarity & Poor Packing: If the eluent (mobile phase) is too polar, all compounds will travel quickly down the column with little separation (high Rf values). If it's not polar enough, they will remain adsorbed to the stationary phase (low Rf values). A poorly packed column with channels or bubbles leads to uneven flow and broad, poorly resolved bands.[9][10]
-
Troubleshooting Workflow:
Caption: Workflow for optimizing column chromatography.
-
Key Optimization Points:
-
Stationary Phase: Silica gel is the standard choice for this class of compounds.[8][11]
-
Mobile Phase (Eluent): Start TLC analysis with a non-polar solvent like Hexane and a more polar one like Ethyl Acetate (EtOAc). A common starting point is 80:20 Hexane:EtOAc. Adjust the ratio to achieve the target Rf.
-
Sample Loading: Dissolve the crude product in the absolute minimum amount of the eluent or a slightly more polar solvent (like Dichloromethane) to ensure a tight, concentrated starting band.[12] Overloading the column with too much sample will compromise separation.
-
Packing: Use the "slurry" or "wet" packing method to create a homogenous, bubble-free column bed.[7][10]
-
Optimized Purification Protocols
Protocol 1: High-Performance Recrystallization
This protocol utilizes a solvent/anti-solvent method, which is highly effective for moderately polar compounds like 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.
-
Dissolution: Place 1.0 g of the crude product in a 50 mL Erlenmeyer flask. Add a stir bar.
-
Solvent Addition: Gently heat the flask on a hotplate to ~60-70°C. Add absolute ethanol dropwise while stirring until the solid completely dissolves. Use the minimum amount necessary.
-
Anti-Solvent Addition: While maintaining the temperature, add deionized water dropwise using a Pasteur pipette until the solution becomes faintly and persistently turbid.
-
Clarification: Add 1-2 more drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb it. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in a refrigerator (4°C) for at least 2 hours (or overnight) to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 50:50 ethanol/water solution to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol assumes an optimal eluent system of 70:30 Hexane:EtOAc has been determined by TLC.
-
Column Preparation:
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom.[9]
-
Add a thin layer (~1 cm) of sand.
-
Prepare a slurry of silica gel in the 70:30 Hexane:EtOAc eluent. Pour this slurry into the column, gently tapping the side to ensure even packing.[7]
-
Once settled, add another thin layer of sand on top to protect the silica bed. Drain the excess solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve ~500 mg of the crude product in the minimum volume of dichloromethane or ethyl acetate (~1-2 mL).
-
Carefully pipette this concentrated solution directly onto the center of the top sand layer without disturbing the surface.[12]
-
Drain the solvent just until the sample is absorbed into the silica gel.
-
-
Elution:
-
Carefully add the Hexane:EtOAc eluent to the top of the column, again taking care not to disturb the packing.
-
Apply gentle positive pressure (using compressed air or a pump) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
-
Monitoring & Collection:
-
Spot fractions onto a TLC plate to monitor the separation.
-
Combine all fractions that contain only the pure product (as determined by a single spot on the TLC plate at the correct Rf).
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
-
Data Summary: Impurity Management
The following table summarizes common impurities and the effectiveness of the described purification methods.
| Impurity Name | Potential Source | Recrystallization Efficacy | Column Chromatography Efficacy |
| Phthalic Anhydride | Unreacted starting material | Moderate (Depends on solvent) | High |
| 1-Aminopyrrole | Unreacted starting material | Low (Often soluble) | High |
| Phthalamic Acid | Hydrolysis of anhydride | High (Different polarity) | High |
| Polymeric byproducts | Thermal degradation of reagents | High (Often insoluble) | Moderate (May streak on column) |
References
- BenchChem. (2025). Side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones.
- Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
- University of California, Los Angeles. (n.d.).
- Request PDF. (2025). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles.
- Sigma-Aldrich. (n.d.). 2-(1H-PYRROL-1-YL)-1H-ISOINDOLE-1,3(2H)-DIONE.
- ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.
- Wikipedia. (n.d.).
- PubMed. (2012).
- MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
- BenchChem. (2025).
- ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- Google Patents. (2015). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
- Neliti. (2018).
- Organic Chemistry Portal. (n.d.). Phthalimides.
- Columbia University. (n.d.).
- Chemistry LibreTexts. (2023). Gabriel Synthesis.
- Master Organic Chemistry. (2025). The Gabriel Synthesis.
- YouTube. (2019).
- National Institutes of Health. (n.d.). 2-[(1-Methyl-1H-pyrrol-2-yl)carbonylmethyl]isoindoline-1,3-dione.
- Google Patents. (1996).
- YouTube. (2023).
- PubMed. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride.
- ResearchGate. (2006). 2-(2-Hydroxyethyl)isoindoline-1,3-dione.
- European Medicines Agency. (2000). Q3C (R8) Step 5 - impurities: guideline for residual solvents.
- ResearchGate. (2006). 2-Ethylisoindoline-1,3-dione.
- PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
- ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)
Sources
- 1. printo.2promojournal.com [printo.2promojournal.com]
- 2. media.neliti.com [media.neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. Phthalimides [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. columbia.edu [columbia.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. acgpubs.org [acgpubs.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Solubility Challenges of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione in Biological Assays
Welcome to the technical support resource for 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. Poor aqueous solubility is a frequent hurdle for many promising therapeutic agents, and this document provides a structured, in-depth approach to systematically overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione in my aqueous assay buffer. What is the most likely cause?
A: The molecular structure of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, which features a planar, hydrophobic pyrrole ring and an isoindoline-1,3-dione core, inherently limits its solubility in aqueous solutions. Precipitation occurs when the concentration of the compound exceeds its solubility limit in your final assay buffer. This is often due to the low percentage of organic co-solvent in the final dilution.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A: While DMSO is an excellent solvent for many organic molecules, it can be toxic to cells at higher concentrations. For most cell lines, it is advisable to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid significant cytotoxicity. However, the tolerance can be cell-line specific, and it is best practice to run a vehicle control to assess the effect of the solvent on your specific assay.
Q3: Can I use sonication or heating to dissolve my compound?
A: Gentle warming (e.g., to 37°C) and brief sonication can aid in the dissolution of your compound in the initial stock solution. However, be cautious, as excessive heat can degrade the compound. It's also important to ensure the compound remains in solution after it cools to the temperature of your assay. If it precipitates upon cooling, a different solubilization strategy is necessary.
Q4: Are there alternatives to DMSO for preparing my stock solution?
A: Yes, other organic solvents like ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can be used. The choice of solvent will depend on the specific requirements of your assay and the solubility of the compound in that solvent. It's crucial to determine the compatibility of any new solvent with your assay system.
Troubleshooting Guides
Guide 1: Initial Solubility Assessment and Co-Solvent Optimization
The first line of defense against solubility issues is the careful selection and optimization of a co-solvent system. This approach is often the simplest and most cost-effective.
The Principle: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1]
Experimental Workflow:
Caption: Workflow for co-solvent optimization.
Step-by-Step Protocol:
-
Stock Solution Preparation:
-
Dissolve 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Gently warm or sonicate if necessary to ensure complete dissolution. Visually inspect for any remaining solid particles.
-
-
Intermediate Dilutions:
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.
-
-
Final Dilution in Assay Buffer:
-
Dilute the intermediate DMSO solutions into your final aqueous assay buffer. Ensure the final DMSO concentration is kept as low as possible (ideally ≤ 0.5%).
-
Vortex immediately after adding the compound to the buffer to ensure rapid mixing.
-
-
Observation and Optimization:
-
Allow the final solution to stand at the assay temperature for a period equivalent to your assay duration.
-
Visually inspect for any signs of precipitation (cloudiness, visible particles).
-
If precipitation occurs, you may need to either lower the final concentration of the compound or test a slightly higher percentage of DMSO, while being mindful of its potential effects on your biological system.
-
Data Summary: Recommended Starting Co-Solvent Concentrations
| Co-Solvent | Typical Starting Concentration (in final assay volume) | Maximum Recommended Concentration (Cell-Based Assays) |
| DMSO | 0.1 - 0.5% | ~1% (cell line dependent) |
| Ethanol | 0.1 - 1% | ~1% (cell line dependent) |
| DMF | 0.1 - 0.5% | ~0.5% (cell line dependent) |
Guide 2: Employing Solubility Enhancers (Excipients)
If co-solvents alone are insufficient, the use of pharmaceutical excipients like cyclodextrins or surfactants can significantly improve solubility.
The Principle of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, forming inclusion complexes that are more water-soluble.[2][][4]
The Principle of Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles have a hydrophobic core that can solubilize poorly soluble compounds.[5][6][7][8]
Experimental Workflow for Cyclodextrin-Based Solubilization:
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Bioassay Protocols for Isoindoline-1,3-dione Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoindoline-1,3-dione derivatives. This guide, structured in a flexible question-and-answer format, provides in-depth, field-proven insights into refining your bioassay protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Compound Handling and Preparation
This initial stage is critical for experimental success. Errors in compound handling can lead to issues with solubility, stability, and ultimately, data reproducibility.
Question: My isoindoline-1,3-dione derivative is precipitating out of solution when I add it to my cell culture media. What's causing this and how can I fix it?
Answer: This is a classic solubility problem. Isoindoline-1,3-dione derivatives are often hydrophobic and have poor aqueous solubility.[1] You are likely observing precipitation because the compound, initially dissolved in a solvent like DMSO, is crashing out when introduced to the aqueous environment of your cell culture medium.
Causality and Solution:
-
High Solvent Concentration: The final concentration of your organic solvent (usually DMSO) in the cell culture medium is likely too high. While a high concentration is needed to dissolve the compound in the stock solution, it can be toxic to cells and cause solubility issues when diluted. Best Practice: The final concentration of DMSO in your assay should ideally be below 0.5%, and absolutely no higher than 1%, to minimize both cytotoxicity and precipitation.
-
Suboptimal Dilution Technique: Adding a small volume of highly concentrated compound stock directly into a large volume of media can create localized high concentrations, causing immediate precipitation.
-
Media Components: Proteins in serum (like fetal bovine serum, FBS) can sometimes bind to compounds, affecting their solubility and bioavailability.
Troubleshooting Protocol: Optimizing Compound Dilution
| Step | Action | Rationale |
| 1 | Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. | Ensures the compound is fully dissolved initially. |
| 2 | Create an intermediate dilution series in 100% DMSO. | This allows for smaller, more accurate dilutions into the final assay medium. |
| 3 | Perform the final dilution into pre-warmed (37°C) cell culture medium. | Pre-warming the medium can help maintain solubility. |
| 4 | When diluting, pipette the compound solution into the medium while gently vortexing or swirling the tube. | This promotes rapid and uniform mixing, preventing localized high concentrations that lead to precipitation. |
| 5 | Visually inspect the final solution for any signs of precipitation before adding it to your cells. | A clear solution is essential for accurate results. |
If precipitation persists, consider using a lower percentage of serum during the treatment period or exploring the use of solubilizing agents, though this must be carefully validated for cell toxicity.
Section 2: Cell-Based Assay Optimization & Execution
The health and handling of your cells are paramount. Inconsistent cell culture practices are a major source of variability in bioassays.
Question: I'm seeing significant well-to-well variability and poor reproducibility in my cell viability (e.g., MTT, CellTiter-Glo®) assays. What are the likely causes?
Answer: High variability in cell-based assays often points to inconsistencies in cell handling, plating, or the assay protocol itself rather than the compound's activity.[2] Let's break down the potential sources of error.
Causality and Troubleshooting:
-
Inconsistent Cell Seeding: Uneven cell distribution across the microplate is a primary culprit. This can be caused by improper cell suspension mixing, poor pipetting technique, or "edge effects" where wells at the perimeter of the plate behave differently due to temperature and humidity gradients.
-
Cell Health and Passage Number: Cells that are unhealthy, have been in culture for too long (high passage number), or are overgrown will respond inconsistently to treatment.[3] Healthy, sub-confluent cells in the log phase of growth are essential for reproducible results.[4]
-
Cryopreservation Practices: The way cells are frozen and thawed dramatically impacts their health and recovery. Inconsistent freeze-thaw cycles can lead to variable cell viability from one experiment to the next.[5][6]
Step-by-Step Protocol: Best Practices for Cell Plating and Cryopreservation
Cell Plating for High Reproducibility:
-
Harvest Healthy Cells: Use cells that are in the logarithmic growth phase and exhibit >90% viability.
-
Create a Homogeneous Suspension: After trypsinizing and pelleting, gently and thoroughly resuspend the cell pellet to create a single-cell suspension. Clumps will lead to large seeding variations.
-
Accurate Cell Counting: Use a hemocytometer or automated cell counter to determine the precise cell density.
-
Mix Frequently: While plating, gently swirl or invert the container of cell suspension every few rows to prevent cells from settling.
-
Consistent Pipetting: Use a properly calibrated pipette and dispense the cell suspension into the center of each well at a consistent height and speed.
-
Minimize Edge Effects: Fill the outer wells of the plate with sterile PBS or media without cells. This creates a humidity barrier, reducing evaporation from the experimental wells.
-
Allow for Even Settling: After plating, leave the plate at room temperature on a level surface for 15-20 minutes before transferring it to the incubator. This allows cells to settle evenly at the bottom of the wells.
Best Practices for Cryopreservation:
| Dos | Don'ts | Rationale |
| Do use healthy, log-phase cells with >90% viability. | Don't freeze cells that are overgrown or have low viability. | Starting with a healthy population maximizes post-thaw recovery.[5] |
| Do use a cryoprotectant like DMSO or glycerol in the freezing medium. | Don't use plain culture medium. | Cryoprotectants prevent the formation of damaging intracellular ice crystals.[6] |
| Do cool cells slowly and at a controlled rate (~1°C per minute). | Don't place cells directly into liquid nitrogen from room temperature. | A slow cooling rate allows for gentle dehydration of the cells, minimizing ice crystal formation.[7] |
| Do thaw cells rapidly in a 37°C water bath. | Don't thaw cells slowly at room temperature. | Rapid thawing minimizes the time for small ice crystals to recrystallize into larger, more damaging ones.[8] |
| Do dilute the cryopreservation medium immediately after thawing. | Don't leave cells in the DMSO-containing medium for extended periods. | DMSO is toxic to cells at room temperature and must be diluted out quickly. |
Below is a workflow diagram illustrating the key decision points in a typical cell-based assay for isoindoline-1,3-dione derivatives.
Caption: General workflow for a cell-based bioassay.
Section 3: Mechanism of Action (MOA) - Cereblon-Binding Assays
Many isoindoline-1,3-dione derivatives, such as thalidomide and its analogs (IMiDs®), function as "molecular glues." They induce or stabilize an interaction between the E3 ubiquitin ligase Cereblon (CRBN) and a "neosubstrate" protein, leading to the neosubstrate's ubiquitination and subsequent degradation by the proteasome.[9][10] Assays confirming this mechanism are crucial.
Question: How can I confirm that my isoindoline-1,3-dione derivative is working through Cereblon (CRBN) binding and inducing protein degradation?
Answer: Confirming a CRBN-dependent mechanism of action requires a multi-pronged approach. You need to demonstrate direct binding to CRBN, show that the downstream effect (e.g., cell death or target degradation) is CRBN-dependent, and ideally, identify the specific protein being degraded.
Experimental Strategy for MOA Validation:
-
CRBN Knockout/Knockdown Studies: This is the most definitive genetic approach. If your compound's effect is diminished or completely abolished in cells lacking CRBN (via CRISPR/Cas9 knockout or shRNA knockdown), it strongly implicates CRBN as the primary mediator.
-
Competitive Binding Assays: You can use a known CRBN binder, like thalidomide, as a competitor. If pre-treating cells with an excess of thalidomide prevents your compound from exerting its effect, it suggests they both bind to the same site on CRBN.
-
Proteomics to Identify Degraded Proteins: To find the "neosubstrate," you can perform quantitative proteomics (e.g., TMT-MS or SILAC) on cells treated with your compound versus a vehicle control. A protein that is significantly downregulated only in the presence of your compound is a strong candidate for a CRBN-dependent neosubstrate.[11]
-
Western Blotting: Once a candidate neosubstrate is identified from proteomics, you must validate its degradation using Western blotting. This will confirm the degradation and allow you to study its kinetics (time-course) and dose-dependency.
The diagram below illustrates the molecular glue mechanism.
Caption: Mechanism of action for a molecular glue.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store my isoindoline-1,3-dione derivative stock solution?
-
A1: Store stock solutions in 100% DMSO in tightly sealed vials at -20°C or -80°C for long-term storage. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.
Q2: My assay has a very high background signal, reducing my assay window. What should I do?
-
A2: High background can stem from several sources.[12] First, check for microbial contamination in your cell cultures. Second, ensure your reagents haven't expired and are stored correctly. Third, some compounds may intrinsically fluoresce or interfere with the assay chemistry; run a "compound-only" control (no cells) to check for this. Finally, reduce the cell seeding density or shorten the incubation time, as an overly high metabolic rate in control wells can elevate the baseline signal.[2]
Q3: Can serum components interfere with my assay?
-
A3: Yes, serum is a complex mixture that can cause interference. Components can bind to your compound, reducing its effective concentration. Serum can also contain endogenous enzymes or factors that interfere with the assay's detection chemistry. If you suspect serum interference, try reducing the serum percentage or using a serum-free medium for the duration of the compound treatment, if your cells can tolerate it.[13]
References
-
Trukhanova, Y. A., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]
-
Tan, A., & Çetinkaya, Y. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]
-
Fijałkowski, K., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]
-
Daneshtalab, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. Available at: [Link]
-
Trukhanova, Y. A., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. Available at: [Link]
-
Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. Available at: [Link]
-
Bîrcă, M., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available at: [Link]
-
Fijałkowski, K., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health. Available at: [Link]
-
Donovan, K. A., et al. (2024). Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. PubMed Central. Available at: [Link]
-
Vargesson, N. (2015). Thalidomide‐induced teratogenesis: History and mechanisms. PubMed Central. Available at: [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. Available at: [Link]
-
PROXIDRUGS. (2024). 'Easy to handle' Cereblon – a new tool for drug discovery and molecular glue screening. PROXIDRUGS. Available at: [Link]
-
G-Biosciences. (2021). Surviving the Chill: Tips and Tricks for Freezing Cells. G-Biosciences. Available at: [Link]
-
Moll, G., et al. (2022). Optimizing an immunomodulatory potency assay for Mesenchymal Stromal Cell. PubMed. Available at: [Link]
-
Kim, H. Y., & Kim, K. K. (2012). Teratogenic effects of thalidomide: molecular mechanisms. PubMed Central. Available at: [Link]
-
Corning Life Sciences. (n.d.). Cryopreservation Basics: Protocols and Best Practices for Freezing Cells. Corning Life Sciences. Available at: [Link]
-
Tsai, J. M., et al. (2025). Systematic molecular glue drug discovery with a high-throughput effector protein remodeling platform. bioRxiv. Available at: [Link]
-
KCAS Bio. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. KCAS Bio. Available at: [Link]
-
Dana-Farber Cancer Institute. (2018). After 60 years, scientists uncover how thalidomide produced birth defects. Dana-Farber Cancer Institute. Available at: [Link]
-
Ismail, A. A. (2017). Interferences in quantitative immunochemical methods. Biochemia Medica. Available at: [Link]
-
Encyclopedia.pub. (n.d.). Development of Analogs of Thalidomide. Encyclopedia.pub. Available at: [Link]
-
Creative Bioarray. (n.d.). Cell Cryopreservation Techniques and Practices. Creative Bioarray. Available at: [Link]
-
Scott, D. E., et al. (2022). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. ACS Publications. Available at: [Link]
-
Koren, E., et al. (2025). Development and optimization of a cell-based neutralizing antibody assay using a sample pre-treatment step to eliminate serum interference. ResearchGate. Available at: [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]
- Constellation Pharmaceuticals, Inc. (2015). Processes for preparing isoindoline-1,3-dione compounds. Google Patents.
-
Science Museum. (2019). Thalidomide. Science Museum. Available at: [Link]
-
Ciulli, A., et al. (2023). Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design. ResearchGate. Available at: [Link]
-
Corning Life Sciences. (n.d.). Cryopreservation of Cells: Dos and Don'ts. Corning. Available at: [Link]
-
Ismail, A. A. (2017). Interferences in Immunoassay. PubMed Central. Available at: [Link]
-
Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad. Available at: [Link]
-
Altasciences. (n.d.). Immunomodulation Assessments for Clinical Trials: Sophisticated Bioanalytical Approaches to Support Complex Modalities. Altasciences. Available at: [Link]
-
Boster Biological Technology. (n.d.). PCR Troubleshooting Guide & Solutions. Boster Bio. Available at: [Link]
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- 13. researchgate.net [researchgate.net]
Addressing challenges in the characterization of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
Technical Support Center: 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
Welcome to the dedicated technical support guide for 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione (CAS No. 885-12-1). This resource is designed for researchers and drug development professionals to navigate the common and complex challenges encountered during the synthesis, purification, and analytical characterization of this molecule. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Part 1: Troubleshooting Synthesis & Purification
The synthesis of N-substituted isoindoline-1,3-diones, often involving the condensation of phthalic anhydride with an appropriate amine (in this case, 1-aminopyrrole), can present several challenges ranging from incomplete reactions to product instability.[1][2]
Frequently Asked Questions (Synthesis)
Q1: My reaction yield is consistently low. What are the common causes?
A1: Low yields often stem from three primary areas: suboptimal reaction conditions, purity of starting materials, or product decomposition.
-
Reaction Conditions: The condensation reaction typically requires heat. Ensure your reaction is heated sufficiently (e.g., refluxing in a solvent like glacial acetic acid or toluene) for an adequate duration to drive the dehydration and cyclization to completion.[1][3] Inadequate heating can lead to the formation of the intermediate phthalamic acid, which may not fully cyclize.
-
Starting Material Purity: 1-aminopyrrole can be unstable. Use freshly prepared or purified 1-aminopyrrole for the best results. Phthalic anhydride should be dry, as moisture can hydrolyze it to phthalic acid, which will not react under these conditions.
-
Product Stability: While the phthalimide scaffold is generally robust, the N-N bond linked to an aromatic pyrrole can be labile under harsh acidic or basic conditions, or prolonged high heat.[2] Consider this during both the reaction and workup.
Q2: I see multiple spots on my TLC analysis of the crude product. What are the likely impurities?
A2: Besides unreacted starting materials, common impurities include:
-
Phthalamic Acid Intermediate: The ring-opened amide-acid intermediate. This is often more polar than the final product and will have a lower Rf value on silica gel TLC.
-
Phthalimide: If the 1-aminopyrrole decomposes, the resulting ammonia can react with phthalic anhydride to form unsubstituted phthalimide.
-
Self-Condensation Products: Depending on the reaction conditions, side reactions involving the starting materials can occur.
Purification Troubleshooting Guide
Purification can be challenging due to the compound's moderate polarity and potential for degradation.[2] Recrystallization is the preferred method for obtaining high-purity material.
dot
Caption: A logical workflow for troubleshooting product purification.
Q3: My product seems to degrade during column chromatography. How can I prevent this?
A3: Product degradation on silica gel is a known issue for sensitive compounds.[2] The acidic nature of standard silica gel can catalyze the decomposition of acid-sensitive molecules.
-
Deactivate Silica: Consider using silica gel that has been neutralized. You can prepare this by making a slurry of silica in your eluent system containing a small amount of a neutralizer like triethylamine (~0.5-1% v/v), then packing the column as usual.
-
Alternative Stationary Phases: If the compound is particularly sensitive, consider using a less acidic stationary phase, such as alumina (neutral or basic) or Florisil.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution to reduce the time the compound spends on the stationary phase.
Part 2: Spectroscopic Characterization Clinic
Accurate characterization is essential to confirm the structure and purity of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q4: What are the expected chemical shifts in the ¹H NMR spectrum?
A4: The spectrum is characterized by two main regions: the aromatic signals from the phthalimide group and the signals from the pyrrole ring. The symmetry of both ring systems simplifies the spectrum.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Phthalimide Protons (H-4, H-7) | ~7.95 - 8.05 | Multiplet (AA'BB') | 2H | These are the protons adjacent to the carbonyl groups. |
| Phthalimide Protons (H-5, H-6) | ~7.80 - 7.90 | Multiplet (AA'BB') | 2H | These protons are ortho to the first set. |
| Pyrrole Protons (H-2', H-5') | ~7.20 - 7.30 | Triplet (t) | 2H | Protons alpha to the nitrogen atom in the pyrrole ring. |
| Pyrrole Protons (H-3', H-4') | ~6.30 - 6.40 | Triplet (t) | 2H | Protons beta to the nitrogen atom in the pyrrole ring. |
Note: Predicted shifts are based on general principles and data for similar structures.[1] Actual shifts may vary depending on the solvent and instrument.
Q5: My aromatic signals in the ¹H NMR are broad and poorly resolved. What is the cause?
A5: This is a common issue that can be attributed to several factors:
-
Low Concentration: Insufficient sample concentration can lead to a poor signal-to-noise ratio, making peaks appear broad. Ensure you have an adequate concentration (typically 5-10 mg in 0.6-0.7 mL of deuterated solvent).
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. These can be introduced from glassware, spatulas, or reagents.
-
Compound Aggregation: At higher concentrations, molecules can stack via π-π interactions between the aromatic rings, leading to peak broadening. Try acquiring the spectrum at a slightly elevated temperature (e.g., 40-50 °C) to disrupt these interactions.
-
Poor Shimming: The magnetic field homogeneity directly impacts peak shape. Ensure the instrument is properly shimmed before acquisition.
Mass Spectrometry (MS)
Q6: What is the expected molecular ion peak (M+)?
A6: The molecule has a chemical formula of C₁₂H₈N₂O₂.[6] The expected monoisotopic mass is 212.06 g/mol . In an ESI-MS experiment, you would look for the protonated molecule [M+H]⁺ at m/z 213.06. In EI-MS, you would look for the radical cation [M]⁺˙ at m/z 212.06.
Q7: I am not observing the molecular ion peak, but I see several other fragments. What is the likely fragmentation pattern?
A7: The absence of a strong molecular ion peak can occur with techniques like Electron Ionization (EI) if the molecule is fragile. The structure has several points for potential fragmentation. The weakest bond is likely the N-N bond.
dot
Caption: A potential EI-MS fragmentation pathway for the title compound.
-
Primary Fragmentation: The most probable initial fragmentation is the cleavage of the N-N bond, leading to two primary fragments: the phthalimide radical (m/z 146) and the pyrrolyl radical (m/z 66).[7][8]
-
Secondary Fragmentation: The phthalimide fragment (m/z 146) can further lose a molecule of isocyanate (NCO) to form a benzocyclobutadienone-like fragment at m/z 104.
Part 3: Detailed Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
Objective: To prepare a high-quality sample of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione for ¹H and ¹³C NMR analysis.
Materials:
-
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.7 mL)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and bulb
-
Vortex mixer
Procedure:
-
Weigh the Sample: Accurately weigh 5-10 mg of your purified, dry compound directly into the NMR tube. Taring the tube on the balance beforehand is recommended.
-
Add Solvent: Using a clean Pasteur pipette, add approximately 0.7 mL of the chosen deuterated solvent. The choice of solvent is critical; CDCl₃ is a good first choice, but if solubility is an issue, DMSO-d₆ is an excellent alternative.
-
Dissolve the Sample: Cap the NMR tube securely and gently vortex the sample for 30-60 seconds until the solid is completely dissolved. A brief sonication can assist with sparingly soluble samples.
-
Transfer and Filter (Optional): If any particulate matter is visible, filter the solution into a new, clean NMR tube using a small plug of cotton or glass wool in a Pasteur pipette. This prevents contamination of the NMR probe and improves spectral quality.
-
Label and Analyze: Label the tube clearly and insert it into the spinner turbine. Follow the instrument-specific instructions for loading the sample and initiating the NMR experiment.
Protocol 2: HPLC Method Development for Purity Analysis
Objective: To establish a baseline Reverse-Phase HPLC (RP-HPLC) method to assess the purity of the title compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
-
Solvent B: Acetonitrile (ACN) with 0.1% of the same acid as Solvent A
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a 50:50 mixture of ACN/water at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Initial Gradient Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
UV Detection: 254 nm (or scan for optimal wavelength)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
-
Analysis and Optimization:
-
Run the initial gradient method. The goal is to have the main peak elute with a retention time between 5 and 15 minutes.
-
If the peak elutes too early, make the starting gradient shallower (e.g., start at 5% B).
-
If the peak elutes too late, make the gradient steeper (e.g., 10% to 90% B over 10 minutes instead of 13).
-
Once a suitable retention time is achieved, the gradient can be optimized to improve the resolution between the main peak and any impurities.
-
References
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0006875). Retrieved from [Link]
-
Koca, İ., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Retrieved from [Link]
-
Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. Retrieved from [Link]
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Ghiuș, C., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4363. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Retrieved from [Link]
-
Faghih, Z., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 362-374. Retrieved from [Link]
-
PubMed. (2012). One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. European Journal of Medicinal Chemistry, 54, 555-563. Retrieved from [Link]
-
Schlosser, J., et al. (2009). 2-[(1-Methyl-1H-pyrrol-2-yl)carbonyl-meth-yl]isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2375. Retrieved from [Link]
-
ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. Retrieved from [Link]
-
Gackowska, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(19), 6614. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-(Pyrrolidin-1-ylmethyl)isoindoline-1,3-dione. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrrole. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-[(1-Methyl-1H-pyrrol-2-yl)carbonylmethyl]isoindoline-1,3-dione. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. Retrieved from [Link]
-
National Institutes of Health. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. Retrieved from [Link]
-
ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
PubMed. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Ethylisoindoline-1,3-dione. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-methyl-. In NIST Chemistry WebBook, Mass Spectrum. Retrieved from [Link]
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How to improve the selectivity of isoindoline-1,3-dione-based enzyme inhibitors
Welcome to the technical resource hub for researchers, scientists, and drug development professionals working with isoindoline-1,3-dione-based enzyme inhibitors. As a Senior Application Scientist, I have designed this guide to provide not just protocols, but the underlying rationale to help you navigate the complexities of inhibitor design and troubleshooting. Our focus today is on one of the most critical challenges in the field: improving inhibitor selectivity .
The isoindoline-1,3-dione scaffold, also known as the phthalimide group, is a privileged structure in medicinal chemistry due to its synthetic accessibility and versatile biological activity.[1][2] From anti-inflammatory agents targeting cyclooxygenase (COX) enzymes to immunomodulatory drugs (IMiDs) like thalidomide that modulate the E3 ubiquitin ligase Cereblon (CRBN), this core is central to numerous therapeutic strategies.[1][3][4][5] However, achieving precise selectivity remains a significant hurdle. This guide provides actionable strategies and troubleshooting frameworks to enhance the specificity of your compounds.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the early stages of an inhibitor development program.
Q1: What is inhibitor selectivity, and why is it the most critical parameter to optimize?
A1: Selectivity is a measure of a drug's ability to bind to its intended target with high affinity while having low affinity for other, unintended targets (off-targets). It is arguably more critical than raw potency because poor selectivity is a primary cause of adverse drug reactions and toxicity. For isoindoline-1,3-dione inhibitors, off-target effects can range from gastrointestinal issues due to non-selective COX inhibition to severe teratogenicity, as famously seen with thalidomide, whose effects are mediated by the E3 ligase Cereblon (CRBN).[6] A highly selective inhibitor ensures that the therapeutic effect is achieved with minimal side effects, leading to a wider therapeutic window and a safer clinical candidate.
Q2: What are the common off-targets for isoindoline-1,3-dione-based compounds?
A2: The planar, hydrophobic nature of the phthalimide ring allows it to interact with a variety of biological targets.[7] Depending on the other pharmacophoric elements attached, common off-targets include:
-
Cereblon (CRBN): This is the most well-known target for thalidomide and its analogues (lenalidomide, pomalidomide), which function as "molecular glues" to induce the degradation of specific proteins.[3][8] Unintended modulation of CRBN can lead to profound biological consequences.
-
Cyclooxygenase (COX) Enzymes: Many isoindoline-1,3-dione derivatives have been investigated as COX-1 and COX-2 inhibitors for their anti-inflammatory properties.[1][9][10][11] Lack of selectivity between COX-1 and COX-2 can lead to gastric side effects.
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are targets for Alzheimer's disease therapy, and the phthalimide scaffold has been used to design inhibitors for these enzymes.[12][13]
-
Kinases: Structure-guided design has led to the discovery of isoindoline-1,3-dione derivatives as potent inhibitors of kinases like B-Raf.[14] Given the large and structurally similar human kinome, achieving selectivity is a major challenge.
Q3: How does a Structure-Activity Relationship (SAR) study help improve selectivity?
A3: A Structure-Activity Relationship (SAR) study is a systematic process of modifying a molecule's structure and measuring the effect of these changes on its biological activity.[13][15][16] For improving selectivity, SAR involves testing modifications against both the intended target and key off-targets. By making small, iterative changes—for example, to substituents on the phthalimide ring or the length and nature of a linker chain—you can identify chemical features that are favored by your target enzyme but disfavored by off-target enzymes.[12] This allows for the rational design of compounds with an improved selectivity profile.
Q4: My lead compound is a racemic mixture. Could chirality be a factor in selectivity?
A4: Absolutely. Chirality is a critical and often overlooked factor. The (R)- and (S)-enantiomers of a molecule can have vastly different biological activities and off-target profiles because biological targets like enzymes are themselves chiral. Thalidomide is the classic example: the (R)-enantiomer is associated with the desired sedative effects, while the (S)-enantiomer is linked to teratogenicity.[6] However, thalidomide racemizes in vivo, complicating the picture.[6] It is imperative to synthesize and test individual enantiomers early in a project. If one enantiomer is significantly more selective, it is a strong indicator that specific stereochemical interactions are driving binding, which can be exploited for further optimization.
Troubleshooting Guides
This section provides in-depth, scenario-based guides for tackling specific selectivity challenges you may encounter in the lab.
Scenario 1: My inhibitor shows high potency but poor selectivity against a closely related enzyme.
Your lead compound is potent against your target, "Enzyme A," but it also strongly inhibits "Enzyme B," a closely related homolog. This is a classic challenge, as homologous enzymes often share highly conserved active sites.
Causality Analysis:
The lack of selectivity arises because the key interactions driving binding (e.g., hydrogen bonds, hydrophobic contacts) are conserved between the two enzymes. To gain selectivity, you must exploit the subtle, non-conserved differences in the active site or adjacent allosteric pockets.
Workflow for Improving Homolog Selectivity
Caption: Workflow for improving inhibitor selectivity against homologous enzymes.
Protocol 1: SAR-Guided Medicinal Chemistry
-
Structural Analysis: If crystal structures are available, overlay the active sites of Enzyme A and Enzyme B. If not, use high-quality homology models. Identify any amino acid differences, even minor ones (e.g., Val vs. Ile), in or near the inhibitor binding pocket.
-
Rational Design: Design modifications to your inhibitor that can exploit these differences. For instance, if Enzyme A has a larger pocket, design a bulkier substituent that would clash with the smaller pocket of Enzyme B. The ease of substitution on the nitrogen atom of the isoindoline-1,3-dione core makes it an ideal starting point for such modifications.[1]
-
Synthesis & Screening: Synthesize a focused library of analogs based on your hypotheses.
-
Data Analysis: Screen all new compounds against both enzymes to determine their IC50 values. Organize the data in a SAR table.
Data Presentation: Example SAR Table
| Compound | R-Group Modification | IC50 Target A (nM) | IC50 Off-Target B (nM) | Selectivity (B/A) |
| Lead-01 | -H | 15 | 30 | 2 |
| Analog-1a | -CH3 | 20 | 150 | 7.5 |
| Analog-1b | -CF3 | 12 | 250 | ~21 |
| Analog-1c | -Phenyl | 50 | >10,000 | >200 |
This hypothetical data shows that adding a bulky phenyl group (Analog-1c) dramatically increased selectivity, likely by introducing a steric clash in the off-target's active site, at the cost of some on-target potency.
Protocol 2: Kinetic Selectivity Analysis
An IC50 value is assay-dependent and can be misleading. A more rigorous measure of selectivity comes from comparing the inhibition constants (Ki).[17]
-
Determine Mechanism of Action (MOA): For your most promising candidates, perform enzyme kinetic studies by measuring reaction rates at varying concentrations of both substrate and inhibitor.[17][18][19] Plot the data using a Lineweaver-Burk plot to determine the MOA (e.g., competitive, noncompetitive).[19]
-
Calculate Ki: Use the appropriate equations for your determined MOA to calculate the Ki value for the inhibitor against both Enzyme A and Enzyme B.
-
Calculate Kinetic Selectivity: The selectivity ratio is calculated as Ki (Enzyme B) / Ki (Enzyme A). A higher ratio indicates greater selectivity for Enzyme A. This provides a true, thermodynamically-grounded measure of selectivity.
Scenario 2: My CRBN modulator degrades unintended proteins, causing cytotoxicity.
You have designed a potent isoindoline-1,3-dione-based "molecular glue" that brings the E3 ligase Cereblon (CRBN) together with a target protein ("Protein X") to induce its degradation. However, you observe significant cytotoxicity, suggesting other essential proteins ("neosubstrates") are also being degraded.
Causality Analysis:
The selectivity of CRBN modulators like lenalidomide and pomalidomide is determined by the specific surface of the neosubstrate that binds to the drug-CRBN complex.[3][20][21][22] The phthalimide moiety of your inhibitor binds to CRBN, leaving the rest of the molecule exposed to recruit proteins.[23] Subtle changes in this exposed surface can completely alter which proteins are recruited for degradation.
Workflow for Tuning Neosubstrate Selectivity
Caption: Workflow for optimizing the selectivity of CRBN-based protein degraders.
Protocol 3: Proteomics-Based Off-Target Identification
-
Cell Treatment: Treat your target cell line with your inhibitor at a relevant concentration (e.g., 5x GI50) alongside a vehicle control (e.g., DMSO).
-
Sample Preparation: After an appropriate time (e.g., 24 hours), harvest the cells, lyse them, and digest the proteins into peptides.
-
Quantitative Mass Spectrometry: Label the peptides with isobaric tags (e.g., TMT) and analyze them via LC-MS/MS. This will allow you to precisely quantify changes in the abundance of thousands of proteins between the treated and control samples.
-
Data Analysis: Identify all proteins that are significantly downregulated only in the presence of your compound. These are your potential off-target neosubstrates responsible for the observed toxicity.
Protocol 4: Rational Modification of the CRBN Ligand
-
Identify the "Vector": In your inhibitor's structure, the isoindoline-1,3-dione core is the CRBN-binding warhead. The rest of the molecule is the "vector" that determines neosubstrate recruitment.
-
Structural Modification: Research has shown that even minor changes to the phthalimide ring can alter neosubstrate specificity. For example, fluorination or hydroxylation of the phthalimide ring has been shown to modulate the degradation of certain neosubstrates like CK1α or SALL4.[23]
-
Systematic Synthesis: Create a small library of analogs with modifications to this vector region. Alter stereochemistry, add or remove hydrogen bond donors/acceptors, and vary steric bulk.
-
Iterative Screening: Screen these new analogs using both targeted Western blots for your protein of interest (Protein X) and broad proteomic profiling to ensure you are not simply swapping one set of off-targets for another. The goal is to find a compound that maintains robust degradation of Protein X while minimizing the degradation of other proteins.
This guide provides a framework for systematically addressing selectivity, a cornerstone of successful enzyme inhibitor development. By combining rational, structure-based design with rigorous kinetic and proteomic validation, you can overcome common obstacles and advance your project toward a safe and effective therapeutic.
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- Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central.
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- R&D Systems. (n.d.). Ubiquitin Ligase (E3) Inhibitors.
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- Shain, K. H., et al. (n.d.). Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression. National Institutes of Health.
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- King's College London. (n.d.). The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells. King's College London Research Portal.
- Faust, D., et al. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. PubMed Central.
- Gandhi, A. K., et al. (2013). Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN. PubMed Central.
- Wang, X., et al. (2011). Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors. PubMed.
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- 14. Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 19. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 20. selleckchem.com [selleckchem.com]
- 21. selleck.co.jp [selleck.co.jp]
- 22. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione in Cellular Models
This guide is structured to serve as a dedicated technical resource for researchers utilizing 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione or other novel small molecules. It provides a logical, multi-faceted strategy to systematically identify, understand, and mitigate off-target effects, thereby ensuring the scientific rigor and validity of your findings. We will move from foundational principles to advanced troubleshooting and provide detailed, field-tested protocols.
Part 1: Frequently Asked Questions (FAQs) - First Principles of Target Validation
This section addresses the crucial preliminary questions that form the basis of a robust experimental design.
Q1: What exactly are off-target effects, and why are they a primary concern for a novel compound like 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione?
A1: Off-target effects are unintended interactions between a small molecule and cellular components other than its intended biological target[4]. For a novel compound whose target may be presumed but not definitively proven, any observed biological effect could potentially be an off-target one. These effects arise for several reasons:
-
Structural Similarity: Many protein families, such as kinases, share highly conserved binding pockets (e.g., the ATP-binding site). A compound designed for one member may inadvertently bind to others[5]. The isoindoline-1,3-dione scaffold is known to be a versatile starting point for targeting diverse protein classes, increasing the possibility of polypharmacology[3][6].
-
High Compound Concentrations: Using concentrations that far exceed the binding affinity (Kd) for the intended target dramatically increases the likelihood of binding to lower-affinity, off-target proteins[4].
-
Compound Promiscuity: Some chemical structures are inherently more prone to non-specific interactions.
Q2: My initial screen with 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione shows a desired phenotype. How do I begin to confirm it's an on-target effect?
A2: This is the critical first step in target validation. Before embarking on complex experiments, you must establish two key principles:
-
Direct Target Engagement: You must prove that the compound physically interacts with your intended target protein within the complex environment of an intact cell.
-
Target-Phenotype Link: You must demonstrate that the engagement of the target is directly responsible for the observed cellular phenotype.
A logical starting point is to confirm target engagement using a biophysical assay in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose, as it directly measures the stabilization of a target protein by a binding ligand[7][8]. A positive result in a CETSA experiment provides strong initial evidence that your compound can reach and bind to its target in a physiologically relevant setting.
Q3: What is a sensible concentration range for my cellular experiments to minimize the risk of off-target effects?
A3: The ideal concentration range should be anchored to the compound's potency in both biochemical and cellular assays.
-
Biochemical IC50/Kd: First, if possible, determine the compound's potency against the purified target protein. This provides a baseline for its on-target affinity.
-
Cellular EC50: Next, determine the effective concentration that produces 50% of the maximum phenotypic response in your cellular assay of choice (e.g., inhibition of proliferation, induction of apoptosis).
-
Working Range: A good starting point for your mechanistic experiments is to work at concentrations between 1x and 10x the cellular EC50 [9]. Concentrations significantly higher than this range (e.g., >100x EC50) are much more likely to induce off-target effects and should be avoided unless specifically investigating toxicity[4]. Always perform a full dose-response curve (e.g., 8-10 points) rather than using a single high concentration.
Q4: What are the absolute essential control experiments when using a novel compound?
A4: Every experiment with 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione should include the following controls:
-
Vehicle Control: The solvent in which the compound is dissolved (e.g., DMSO) at the same final concentration used for the test compound. This controls for any effects of the vehicle itself.
-
Positive Control: A well-characterized compound known to produce the same phenotype through the intended target. This validates that the assay is working as expected.
-
Negative or Structurally Related Inactive Control (if available): This is a powerful control. If you can synthesize or acquire a close structural analog of your compound that is inactive against the primary target, it can be used to demonstrate that the observed phenotype is not due to a non-specific effect of the chemical scaffold.
Part 2: Troubleshooting Guide - Navigating Ambiguous Results
This section provides guidance for common scenarios where experimental data may be difficult to interpret.
| Problem | Potential Cause & Explanation | Recommended Action & Rationale |
| 1. Inconsistent Phenotype Across Cell Lines | Off-Target Dominance or Variable Target Expression: The phenotype may be driven by an off-target protein that is differentially expressed across the cell lines. Alternatively, the on-target protein may not be a critical driver of the phenotype in all cellular contexts. | 1. Quantify Target Expression: Perform Western blotting or qPCR to confirm that your target protein is expressed in all tested cell lines and correlate its expression level with the compound's potency (EC50). A strong correlation supports an on-target effect. 2. Use a Genetically-Defined System: Test the compound in a cell line engineered to be dependent on your target (e.g., an isogenic pair of cells with and without the target gene). |
| 2. Effect Fails to Correlate with Target Activity | Indirect Mechanism or Off-Target Effect: The compound might not be directly inhibiting the target's primary function but rather affecting a downstream pathway or an unrelated off-target. For example, a compound might show a phenotype without inhibiting the kinase activity of its presumed target. | 1. Direct Target Activity Assay: In parallel with your phenotypic assay, measure the direct activity of the target protein in compound-treated cells (e.g., phosphorylation of a known substrate for a kinase target). 2. Perform a Washout Experiment (Protocol 3.3): This can help determine if the phenotypic effect is easily reversible, which can sometimes be indicative of a low-affinity, off-target interaction[5]. |
| 3. Significant Cytotoxicity at Effective Doses | Off-Target Toxicity: The desired phenotype may be inseparable from a toxic off-target effect. This is a common issue in drug development[4]. | 1. Separate Phenotypes by Dose and Time: Conduct a detailed dose-response and time-course experiment. Measure your specific on-target phenotype and a general cytotoxicity marker (e.g., CellTiter-Glo®, LDH release) in parallel. You may find a concentration window where you observe the desired effect without significant toxicity. 2. CRISPR-Based Validation (Protocol 3.4): Use CRISPR to knock out the intended target. If the knockout cells are resistant to the compound's toxicity, it suggests the toxicity is on-target. If they are still sensitive, the toxicity is likely due to an off-target effect[10][11]. |
| 4. Rescue Experiment Fails | Irreversible Inhibition or Dominant Off-Target Effect: If overexpressing the target doesn't rescue the phenotype, the compound might be an irreversible covalent inhibitor, or a potent off-target effect may be masking the on-target rescue. | 1. Verify Overexpression: Confirm that the rescue construct is expressing a functional protein at sufficient levels via Western blot. 2. Test for Irreversibility: Perform a washout experiment (Protocol 3.3). If the effect persists long after the compound is removed, it may indicate covalent binding[12]. 3. Use a Drug-Resistant Mutant: If a known mutation in your target confers resistance to inhibitors, expressing this mutant should rescue the phenotype. This is a highly specific validation method. |
Part 3: Experimental Workflows & Protocols
A multi-pronged experimental approach is essential for validating a novel compound. Below are logical workflows and detailed protocols for key experiments.
Workflow 1: Confirming Target Engagement in Intact Cells
This workflow is designed to answer the fundamental question: "Does my compound bind to its intended target in a live cell?"
Caption: Workflow for confirming direct binding of a compound to its target in cells.
Protocol 3.1: Cellular Thermal Shift Assay (CETSA)
Principle: This method relies on the principle that proteins become more resistant to heat-induced denaturation when bound to a ligand[8]. By heating intact cells treated with your compound to various temperatures, you can measure the amount of soluble target protein remaining. A ligand-induced shift in the protein's melting curve is direct evidence of target engagement[13].
Methodology:
-
Cell Treatment:
-
Plate cells and grow to ~80-90% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione (e.g., 10-20x cellular EC50)[9]. Incubate for a sufficient time to allow cell penetration and binding (e.g., 1-2 hours at 37°C).
-
-
Heating Step:
-
Harvest the cells, wash with PBS to remove excess compound, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a PCR thermocycler, followed by cooling at 4°C for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath). This step is crucial to release cellular contents without using detergents that might disrupt protein-ligand interactions.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the specific target protein in each sample using Western blotting or another quantitative protein detection method like ELISA or AlphaScreen®[9].
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control (or lowest temperature point) against the temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
-
Workflow 2: Differentiating On-Target vs. Off-Target Phenotypes
Once target binding is confirmed, this workflow helps determine if that binding event is responsible for the observed cellular effect.
Caption: A decision-making workflow to validate the link between target engagement and cellular phenotype.
Protocol 3.2: The Washout Experiment
Principle: This experiment distinguishes between reversible and irreversible (or very slow off-rate) compound effects. Phenotypes that quickly disappear after the compound is removed are often due to reversible, and potentially lower-affinity, interactions. In contrast, effects that persist long after washout may suggest a covalent or high-affinity interaction, which can be a hallmark of a potent on-target effect[5][12].
Methodology:
-
Treatment Phase:
-
Plate cells and treat three parallel groups:
-
Group A (Continuous): Treat with the compound for the full duration of the experiment (e.g., 24 hours).
-
Group B (Washout): Treat with the compound for a shorter, acute period (e.g., 2-4 hours).
-
Group C (Vehicle): Treat with vehicle for the full duration.
-
-
-
Washout Phase:
-
After the acute treatment period, aspirate the media from Group B.
-
Wash the cells thoroughly 2-3 times with warm, compound-free media to remove any extracellular and loosely bound compound[14].
-
Add fresh, compound-free media to Group B and return to the incubator.
-
-
Analysis Phase:
-
At the end of the full experimental duration (e.g., 24 hours), assess the cellular phenotype of interest (e.g., cell viability, signaling pathway activation) in all three groups.
-
-
Interpreting the Results:
-
Result 1: Group B ≈ Group C. The phenotype is fully reversible. This suggests a rapid off-rate.
-
Result 2: Group B ≈ Group A. The phenotype is sustained or irreversible. This points towards a very slow off-rate or covalent binding[12].
-
Result 3: Group A > Group B > Group C. The phenotype is partially reversible.
-
Protocol 3.3: CRISPR-Cas9 Mediated Target Validation
Principle: This is considered the gold standard for linking a target to a compound's effect[11]. By using CRISPR-Cas9 to create a cell line that does not express the target protein (knockout), you can directly test if the target is required for the compound's activity. If the knockout cells become resistant to the compound compared to the wild-type cells, it provides definitive evidence for an on-target mechanism[10][].
Methodology:
-
gRNA Design and Cloning:
-
Design and validate 2-3 single guide RNAs (sgRNAs) targeting early, constitutive exons of your target gene to ensure a functional knockout.
-
Clone these sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Cell Line Generation:
-
Transfect or transduce your parental cell line with the Cas9/sgRNA plasmids.
-
Select for successfully edited cells (e.g., using puromycin resistance encoded on the plasmid).
-
Isolate single-cell clones to establish clonal cell lines.
-
-
Knockout Validation:
-
Expand the clonal lines.
-
Confirm the absence of the target protein in each clone by Western blot.
-
Sequence the genomic DNA at the target locus (e.g., via Sanger or NGS) to confirm the presence of frame-shifting insertions/deletions (indels).
-
-
Phenotypic Assay:
-
Once you have a validated knockout (KO) clone and a wild-type (WT) or non-targeting gRNA control clone, treat both cell lines with a full dose-response curve of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.
-
Measure the cellular phenotype of interest (e.g., cell viability).
-
-
Data Analysis:
-
Compare the dose-response curves between the WT and KO cells.
-
A significant rightward shift in the EC50 value for the KO cells compared to the WT cells indicates that the knockout confers resistance, strongly validating that the compound's activity is mediated through your intended target.
-
References
-
Creative Diagnostics. (n.d.). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]
-
ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. Retrieved from [Link]
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Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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Massachusetts Biotechnology Council. (2025). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Retrieved from [Link]
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Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]
-
Donovan, K. F., et al. (2017). CRISPR approaches to small molecule target identification. PubMed Central. Retrieved from [Link]
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Cohen, M. S., et al. (2014). Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors. National Institutes of Health. Retrieved from [Link]
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Semantic Scholar. (n.d.). CRISPR Approaches to Small Molecule Target Identification. Retrieved from [Link]
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bioRxiv. (2025). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. Retrieved from [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]
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Berthold Technologies. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Retrieved from [Link]
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Berthold Technologies. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Retrieved from [Link]
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Gampel, A., et al. (2025). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. British Journal of Pharmacology. Retrieved from [Link]
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Kwiatkowski, N., et al. (2017). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PubMed Central. Retrieved from [Link]
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Liu, G., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Washout procedure completely removes drug from the media. Retrieved from [Link]
-
Asthana, S., et al. (2020). A multitargeted probe-based strategy to identify signaling vulnerabilities in cancers. Journal of Biological Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of inhibitors and washout assay. Retrieved from [Link]
-
ACS Omega. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Retrieved from [Link]
-
PubMed. (2009). 2-[(1-Methyl-1H-pyrrol-2-yl)carbonyl-meth-yl]isoindoline-1,3-dione. Retrieved from [Link]
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Annulation of 1H-pyrrole-2,3-diones by thioacetamide: an approach to 5-azaisatins. Retrieved from [Link]
-
MDPI. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]
-
PubMed Central. (2024). Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. Retrieved from [Link]
-
PubMed. (2025). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]
-
Odesa University Chemical Journal. (n.d.). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Retrieved from [Link]
-
PubMed. (2009). Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group. Retrieved from [Link]
-
National Institutes of Health. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
Journal of Chemical Society of Nigeria. (n.d.). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Retrieved from [Link]
Sources
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- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
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Enhancing the stability of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione for in vivo studies
Introduction: Navigating the In Vivo Stability Challenges of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
Welcome to the technical support guide for 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. This molecule, with its unique pyrrole and phthalimide moieties, holds significant promise in various therapeutic research areas.[1][2] However, its progression into in vivo studies is often hampered by inherent stability issues. The very structural components that confer its biological activity also render it susceptible to degradation under physiological conditions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to provide you, the researcher, with both the foundational knowledge and the practical steps to enhance the stability of this compound. We will delve into the mechanisms of its degradation, provide robust formulation strategies, and outline the analytical methods required to validate your approach, ensuring the integrity of your in vivo experiments.
Section 1: Understanding the Core Instability
This section addresses the fundamental chemical liabilities of the molecule. Understanding why it degrades is the first step toward preventing it.
FAQ 1: What are the primary chemical and metabolic pathways that cause 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione to degrade in vivo?
Answer: The instability of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione stems from two main structural features: the phthalimide ring and the pyrrole ring .
-
Hydrolytic Cleavage of the Phthalimide Ring: The phthalimide group is a cyclic imide, which is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions typical of physiological environments (pH 7.4).[3] This reaction involves the cleavage of one of the carbonyl-nitrogen bonds, opening the ring to form the corresponding phthalamic acid derivative. This process is often the primary non-metabolic degradation pathway in aqueous formulation vehicles and biological fluids. While acidic conditions can also promote hydrolysis, it typically requires more prolonged exposure or heat.[4][5]
-
Metabolic Oxidation of the Pyrrole Ring: The pyrrole ring is an electron-rich aromatic heterocycle, making it a prime target for oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[6][7] This biotransformation can lead to several products, including hydroxylated pyrroles or even ring-opened metabolites, which are typically more polar and readily excreted.[8] This metabolic vulnerability can significantly reduce the compound's half-life and systemic exposure in vivo.
Below is a diagram illustrating these principal degradation pathways.
Caption: Primary degradation pathways for 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.
Section 2: Formulation Strategies for Enhanced Stability
Once the degradation pathways are understood, the next step is to design a formulation that protects the molecule.
FAQ 2: My compound degrades within hours in a simple saline or PBS vehicle. What formulation strategies can I use to improve its stability for an IV or IP injection?
Answer: Rapid degradation in standard aqueous vehicles is a common challenge. The goal is to modify the formulation to slow the rate of hydrolysis. Here are several strategies, which can be used alone or in combination.
-
pH Optimization & Buffering: Since phthalimide hydrolysis is often pH-dependent, identifying a pH of maximum stability is critical.[9][[“]] You should perform a pH-rate profile study by incubating the compound in a series of buffers (e.g., pH 3 to 8) and measuring its concentration over time. Often, a slightly acidic pH (e.g., 4-6) can significantly slow hydrolysis. A citrate or acetate buffer is a good starting point for in vivo use.
-
Co-solvents: Reducing the activity of water by including a non-aqueous, water-miscible co-solvent can dramatically decrease the rate of hydrolysis.[11]
-
Examples: Polyethylene glycol 300/400 (PEG300/400), propylene glycol (PG), or ethanol.
-
Consideration: Ensure the final concentration of the co-solvent is well-tolerated for your specific animal model and route of administration. High concentrations of organic solvents can cause hemolysis or injection site irritation.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble or unstable molecules, shielding the labile phthalimide group from water.[12]
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).
-
Benefit: This approach can simultaneously improve solubility and stability.
-
-
Lyophilization: For long-term storage of the dosing solution, lyophilizing (freeze-drying) the compound in a solution with cryoprotectants (like mannitol or sucrose) can create a stable powder that is reconstituted with sterile water just before injection.[9] This minimizes aqueous degradation during storage.
Table 1: Comparison of Formulation Strategies for In Vivo Dosing
| Strategy | Mechanism of Stabilization | Key Advantages | Key Considerations |
| pH Adjustment | Reduces rate of pH-dependent hydrolysis.[[“]] | Simple, cost-effective. | Requires identifying optimal pH; buffering capacity may be overcome in vivo. |
| Co-solvents | Reduces water activity, slowing hydrolysis.[11] | Effective at reducing degradation; can improve solubility. | Potential for toxicity/irritation at high concentrations. |
| Cyclodextrins | Encapsulates and shields the labile moiety from water.[12] | Improves both stability and solubility; generally well-tolerated. | Can be expensive; requires optimization of drug:cyclodextrin ratio. |
| Microencapsulation | Creates a physical barrier around the drug particle.[9][13] | Provides excellent protection; allows for controlled release. | More complex formulation process; may not be suitable for IV injection. |
| Lyophilization | Removes water, preventing aqueous degradation during storage.[9] | Provides excellent long-term stability for the drug product. | Requires reconstitution before use; does not protect post-administration. |
Section 3: Analytical Protocols for Stability Assessment
"If you can't measure it, you can't improve it." This section provides the tools to quantify stability.
FAQ 3: How do I set up an experiment to quantitatively assess the stability of my compound in a new formulation or in plasma?
Answer: A systematic stability study is essential. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying degradation products.[14][15]
Here are two fundamental protocols.
Protocol 1: HPLC-Based Formulation Stability Assessment
This protocol allows you to determine the rate of degradation in your chosen vehicle.
-
Preparation:
-
Prepare your test formulation of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione at the target concentration (e.g., 1 mg/mL).
-
Prepare a 100x stock solution of the compound in an organic solvent where it is stable (e.g., DMSO or acetonitrile).
-
Prepare a calibration curve by spiking known amounts of the stock solution into the formulation vehicle.
-
-
Incubation:
-
Place the test formulation in a sealed vial at a relevant temperature (e.g., room temperature or 37°C).
-
Immediately take a sample at Time 0 (T=0).
-
Take subsequent samples at defined time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
Sample Processing:
-
For each time point, immediately dilute the sample in the initial mobile phase or a solvent that stops the degradation (e.g., an acidic solution or pure organic solvent) to prevent further degradation while waiting for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance.
-
Analysis: Inject samples and standards. Quantify the peak area of the parent compound at each time point against the calibration curve. Plot the percentage of compound remaining versus time.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol helps predict metabolic stability and is crucial for troubleshooting poor in vivo exposure.[16]
-
Preparation:
-
Obtain control plasma (e.g., rat, mouse, human) containing an anticoagulant (e.g., heparin).
-
Prepare a stock solution of your compound (e.g., 10 mM in DMSO).
-
-
Incubation:
-
Pre-warm the plasma to 37°C in a water bath.
-
Initiate the reaction by spiking the compound into the plasma to a final concentration of 1-5 µM (ensure the final DMSO concentration is <0.5%).
-
Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
-
Sample Processing (Protein Precipitation):
-
Immediately add each aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard.
-
Vortex vigorously to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using an LC-MS/MS system to quantify the amount of the parent compound remaining at each time point.
-
Plot the natural log of the percentage remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½).
-
Section 4: Troubleshooting Workflow
This section provides a logical framework for addressing stability-related issues during your in vivo studies.
FAQ 4: My in vivo study showed very low or undetectable plasma exposure. How can I determine if this is due to poor stability?
Answer: Low exposure is a common and frustrating problem. It can be caused by poor absorption, rapid metabolism, or formulation instability. A systematic approach is needed to pinpoint the cause.
The following workflow can help you diagnose the issue.
Caption: Troubleshooting workflow for low in vivo compound exposure.
-
Step 1: Assess Formulation Stability. Before blaming biology, ensure your compound is stable in its vehicle. Use Protocol 1 to confirm that your compound remains stable for the duration of dosing and the initial absorption phase. If it degrades in the syringe, it never has a chance to be absorbed.
-
Step 2: Assess Plasma Stability. If the formulation is stable, the next culprit is degradation in the bloodstream. Use Protocol 2. A very short in vitro plasma half-life (<30-60 minutes) is a strong indicator that the compound is being rapidly cleared in vivo, leading to low exposure.
-
Interpreting Outcomes:
-
Outcome A: If the formulation is unstable, your priority is to develop a more robust vehicle using the strategies in Section 2.
-
Outcome B: If the formulation is stable but plasma stability is poor, the issue is likely rapid metabolic clearance. At this point, you may need to consider medicinal chemistry efforts to modify the molecule itself (e.g., blocking metabolic soft spots) or accept a short half-life.
-
Outcome C: If both the formulation and plasma stability are good, the low exposure (especially for non-IV routes) is likely due to poor absorption across biological membranes (e.g., poor gut absorption after oral dosing).
-
References
-
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092. [Link]
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Hasan, M., & Abbas, S. (1980). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 58(18), 1879-1881. [Link]
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Borisova, B., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Biomedicines, 11(12), 3298. [Link]
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Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]
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Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]
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Vallejo, D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. [Link]
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Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]
- U.S. Patent No. US4544755A. (1985). Cleavage of phthalimides to amines.
-
Scribd. (n.d.). Formulation Strategies For Enhancing Drug Stability. Scribd. [Link]
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Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2197. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Borisova, B., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. ResearchGate. [Link]
-
Sanna, V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. RSC Medicinal Chemistry, 11(4), 418-440. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2025). core components of analytical method validation for small molecules-an overview. eijppr.com. [Link]
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Royal Society of Chemistry. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. [Link]
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Scott, P. J. H. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 11(24), 3167-3184. [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Chemistry Steps. [Link]
-
Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. [Link]
-
Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
-
MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]
-
Głowacka, E., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7697. [Link]
-
ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. ResearchGate. [Link]
-
PubMed. (n.d.). One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. PubMed. [Link]
-
Frigerio, A., et al. (1987). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. Xenobiotica, 17(5), 559-73. [Link]
-
Bhardwaj, V., et al. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 10(49), 29332-29351. [Link]
-
Gholamzadeh, S., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 375-386. [Link]
-
MySkinRecipes. (n.d.). 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. MySkinRecipes. [Link]
-
Fun, H. K., et al. (2009). 2-[(1-Methyl-1H-pyrrol-2-yl)carbonyl-meth-yl]isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2375. [Link]
-
Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]
-
ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. ResearchGate. [Link]
-
Geman, N., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4381. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. [Link]
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Technical Support Center: Optimizing 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione Derivatives for Enhanced Potency
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione and its analogs. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and strategic insights to navigate the complexities of synthesis and potency enhancement for this promising class of compounds. The isoindoline-1,3-dione scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a component of compounds with a wide array of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The potency and selectivity of these derivatives are critically influenced by the nature of the N-substituent, which in this case is the 1H-pyrrol-1-yl moiety.
This resource is designed to be a dynamic tool, addressing common challenges and providing a framework for rational drug design and experimental execution.
Frequently Asked Questions (FAQs)
Q1: My initial synthesis of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione resulted in a low yield and a significant amount of a water-soluble byproduct. What is the likely cause and how can I optimize the reaction?
A1: A common issue in the synthesis of N-substituted isoindoline-1,3-diones is the incomplete cyclization of the intermediate, leading to the formation of a monoacylated product, which is a phthalic acid amide.[7] This intermediate is often more water-soluble than the desired imide.
Causality: The reaction between phthalic anhydride and an amine (in this case, 1-aminopyrrole) proceeds through a two-step mechanism: nucleophilic attack of the amine on an anhydride carbonyl, followed by a dehydration-cyclization to form the imide. Insufficient heat or reaction time can stall the reaction at the intermediate stage.
Troubleshooting Protocol:
-
Reaction Conditions: Ensure the reaction is carried out at a sufficiently high temperature, typically at reflux in a solvent like glacial acetic acid or benzene.[1][7] Acetic acid can act as both a solvent and a catalyst for the dehydration step.
-
Water Removal: If the reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus can effectively drive the equilibrium towards the imide product by removing the water byproduct.
-
Reaction Time: Extend the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed and the product spot is maximized.
-
Purification: If the monoacylated byproduct does form, it can often be removed by washing the crude product with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). The acidic intermediate will be deprotonated and dissolve in the aqueous layer, while the neutral imide product remains in the organic phase.
Q2: I have successfully synthesized the parent compound, 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione, but it shows low potency in my biological assay. What are some initial strategies to consider for potency enhancement?
A2: Enhancing potency requires a systematic exploration of the structure-activity relationship (SAR). For isoindoline-1,3-dione derivatives, modifications can be targeted at two primary locations: the isoindoline-1,3-dione core and the N-substituent (the pyrrole ring).
Strategic Modifications Workflow:
Caption: Workflow for SAR-driven potency enhancement.
Initial Recommendations:
-
Halogenation of the Isoindoline Core: Introducing electron-withdrawing groups like chlorine or bromine onto the benzene ring of the isoindoline-1,3-dione can enhance biological activity.[4] This is often attributed to altered electronic properties and increased lipophilicity, which can improve membrane permeability.
-
Substitution on the Pyrrole Ring: The pyrrole ring is a rich site for chemical modification. Consider introducing small alkyl or aryl groups at the 2- or 3-positions to probe for steric and electronic effects.
Q3: My derivatives are exhibiting poor solubility in aqueous buffers for biological testing. How can I address this?
A3: Poor aqueous solubility is a common challenge in drug development. Several strategies can be employed to improve the solubility of your 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione derivatives without compromising their potency.
Solubility Enhancement Strategies:
-
Introduce Ionizable Groups: The addition of basic amine functionalities is a well-established method to increase aqueous solubility. These groups can be protonated at physiological pH, forming soluble salts. For example, consider linking a piperazine or morpholine moiety to the pyrrole ring via an appropriate linker.
-
Add Polar Functionalities: Incorporating polar, non-ionizable groups such as hydroxyl (-OH) or short polyethylene glycol (PEG) chains can also improve solubility through hydrogen bonding with water.
-
Formulation Approaches: For initial screening, using co-solvents like DMSO or ethanol in the assay buffer can be a practical solution. However, be mindful of the potential for the solvent to interfere with the assay. For in vivo studies, formulation strategies such as the use of cyclodextrins or lipid-based carriers may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Biological Activity | Racemic mixture of a chiral derivative; compound degradation. | Purify enantiomers if a chiral center is present. The R- and S-enantiomers of thalidomide, a related compound, have different biological activities.[1] Check compound stability in your assay buffer and storage conditions. |
| Reaction with Phthalic Anhydride is Sluggish | Low nucleophilicity of the amine; steric hindrance. | Use a stronger activating agent for the anhydride or a more forcing reaction condition (higher temperature, microwave irradiation). For sterically hindered amines, longer reaction times may be necessary. |
| Difficulty in Product Purification | Product and starting material have similar polarity. | Optimize your chromatography method. Consider using a different solvent system or a different stationary phase. Recrystallization from a suitable solvent can also be an effective purification method.[1] |
| Unexpected Side Reaction on the Pyrrole Ring | The pyrrole ring is susceptible to electrophilic attack under acidic conditions. | If using strong acid catalysis, consider protecting the pyrrole ring or using milder reaction conditions. Buffer the reaction mixture if necessary. |
Experimental Protocols
General Synthesis of Substituted 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione Derivatives
This protocol provides a general framework. Molar equivalents, solvents, and reaction times should be optimized for each specific derivative.
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted phthalic anhydride (1.0 eq.) in glacial acetic acid (10-15 mL per gram of anhydride).
-
Amine Addition: Add the corresponding substituted 1-aminopyrrole (1.0-1.2 eq.) to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) for 4-8 hours. Monitor the reaction by TLC.
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice water, which should precipitate the crude product.[1]
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[1][8]
Workflow for Assessing Biological Activity
Caption: A typical workflow for evaluating the biological activity of newly synthesized compounds.
Data Summary: Structure-Activity Relationships in Related Isoindoline-1,3-diones
The following table summarizes SAR trends observed in the broader class of isoindoline-1,3-dione derivatives, which can serve as a guide for your derivatization strategy.
| Modification Site | Substituent Type | Observed Effect on Potency | Potential Rationale | Relevant Activity | Reference |
| Isoindoline Core | Halogens (Cl, Br) | Often increases potency | Enhanced lipophilicity, altered electronics | Anticancer, Antimicrobial | [4] |
| N-Substituent Linker | Alkyl Chain (C3-C8) | Potency is sensitive to linker length | Optimal positioning in target binding site | Cholinesterase Inhibition | [9] |
| N-Substituent Terminus | Arylpiperazine | Can significantly increase potency | Introduces favorable interactions with target | COX Inhibition | [10] |
| N-Substituent Terminus | N-benzyl pyridinium | Potent inhibition | Interacts with catalytic active site of target | Cholinesterase Inhibition | [11] |
References
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available at: [Link]
-
Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica. Available at: [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health. Available at: [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. Available at: [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. Available at: [Link]
-
2-[(1-Methyl-1H-pyrrol-2-yl)carbonyl-meth-yl]isoindoline-1,3-dione. National Institutes of Health. Available at: [Link]
-
Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. ResearchGate. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Available at: [Link]
-
Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. PubMed Central. Available at: [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. Available at: [Link]
-
One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. National Institutes of Health. Available at: [Link]
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- 11. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione and its Potential as a Novel COX Inhibitor
In the relentless pursuit of novel anti-inflammatory therapeutics, the scientific community continuously explores new chemical scaffolds that promise enhanced efficacy and improved safety profiles. This guide provides a comprehensive comparative analysis of the therapeutic potential of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione as a cyclooxygenase (COX) inhibitor, benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs). While direct experimental data for this specific compound is not yet prevalent in public literature, this analysis will extrapolate its potential based on the well-documented anti-inflammatory and analgesic properties of the isoindoline-1,3-dione scaffold. This document is intended for researchers, scientists, and drug development professionals.
The Central Role of Cyclooxygenase in Inflammation
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway.[1][2] It is responsible for the conversion of arachidonic acid into prostanoids, which are lipid compounds that mediate inflammation, pain, and fever.[3] There are two primary isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain the normal lining of the gastrointestinal tract, regulate renal blood flow, and are involved in platelet function.[2][4]
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2][4] Prostaglandins produced by COX-2 are the primary mediators of pain and swelling associated with inflammatory conditions.[3]
The therapeutic action of NSAIDs is derived from their ability to inhibit these COX enzymes.[5] The relative inhibition of COX-1 and COX-2 is a key determinant of a drug's efficacy and its side-effect profile.[4]
Mechanism of Action: A Tale of Two Inhibitions
NSAIDs can be broadly categorized based on their selectivity for the COX isoforms:
-
Non-selective COX inhibitors: These drugs, such as ibuprofen and aspirin, inhibit both COX-1 and COX-2.[5][6] While effective in reducing inflammation, their inhibition of COX-1 can lead to gastrointestinal side effects, such as ulcers and bleeding, due to the disruption of the protective stomach lining.[3]
-
Selective COX-2 inhibitors (Coxibs): This class of drugs, which includes celecoxib, was developed to specifically target COX-2 at inflammatory sites, thereby reducing pain and inflammation with a lower risk of gastrointestinal complications.[3][7] However, some selective COX-2 inhibitors have been associated with an increased risk of cardiovascular events, thought to be due to an imbalance between pro-thrombotic and anti-thrombotic prostanoids.[7][8]
Benchmarking Against Established COX Inhibitors
A quantitative comparison of the inhibitory potency of established NSAIDs is crucial for evaluating novel compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Classification |
| Aspirin | 1.3 ± 0.5[9] | 29.3[10] | ~0.04 | Non-selective |
| Ibuprofen | 12[11] | 80[11] | 0.15 | Non-selective |
| Celecoxib | 8.3[12] | 0.04[13] | ~207.5 | COX-2 Selective |
Note: IC50 values can vary between different assay systems and experimental conditions.
The Isoindoline-1,3-dione Scaffold: A Privileged Structure in Medicinal Chemistry
The isoindoline-1,3-dione, or phthalimide, core is a well-recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[14][15] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[14][15]
Several studies have highlighted the potential of isoindoline-1,3-dione derivatives as anti-inflammatory and analgesic agents.[14][15][16][17] For instance, certain aminoacetylenic isoindoline-1,3-dione derivatives have been shown to reduce carrageenan-induced paw edema in rats, a classic model of acute inflammation.[16][17] Some of these compounds were also found to inhibit both COX-1 and COX-2.[17] Another study revealed that 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione possesses high analgesic activity, exceeding that of the reference drug metamizole sodium by 1.6 times in an in vivo model.[14] These findings strongly suggest that the isoindoline-1,3-dione scaffold is a promising starting point for the development of new COX inhibitors.
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione: A Candidate for Investigation
Chemical Structure:
-
IUPAC Name: 2-(1H-pyrrol-1-yl)-1H-isoindole-1,3(2H)-dione
-
CAS Number: 885-12-1
-
Molecular Formula: C₁₂H₈N₂O₂
-
Molecular Weight: 212.21 g/mol [18]
Proposed Experimental Workflow for Evaluation
To elucidate the COX inhibitory potential of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, a systematic experimental approach is necessary. The following protocols provide a framework for its in vitro and in vivo characterization.
In Vitro COX Inhibition Assay
This assay will determine the IC50 values of the test compound for both COX-1 and COX-2, allowing for the assessment of its potency and selectivity.[19][20]
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate. The inhibition of this reaction by the test compound is quantified.[21]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes. Prepare a stock solution of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione and a series of dilutions.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the different concentrations of the test compound to the inhibitor wells. For the 100% initial activity wells, add the vehicle control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Detection: After a set incubation time, add a colorimetric substrate solution. The development of color is proportional to the enzyme activity.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This widely used animal model assesses the in vivo anti-inflammatory efficacy of a compound.[22][23][24]
Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[23][25]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into several groups: a control group, a positive control group (e.g., receiving a known NSAID like indomethacin), and test groups receiving different doses of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.
-
Compound Administration: Administer the test compound and the positive control drug orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.[24] The control group receives the vehicle.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[24]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[24]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Visualizing the Pathways
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Caption: Proposed Experimental Workflow for COX Inhibitor Evaluation.
Conclusion and Future Directions
While the direct COX inhibitory activity of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione remains to be experimentally validated, the extensive body of literature on the anti-inflammatory and analgesic properties of the isoindoline-1,3-dione scaffold provides a strong rationale for its investigation. The proposed experimental workflow offers a clear path to characterizing its potency, selectivity, and in vivo efficacy. Should this compound demonstrate significant and selective COX-2 inhibition, it could represent a valuable lead for the development of a new generation of anti-inflammatory drugs with an improved therapeutic window. Further studies, including pharmacokinetic and toxicological profiling, would be essential next steps in its preclinical development.
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Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]
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Matalka, K. Z., et al. (2012). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. PubMed. Available at: [Link]
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Singh, S., et al. (2023). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
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In Vivo Validation of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione: A Comparative Guide to Preclinical Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the transition from promising in vitro data to robust in vivo efficacy is a critical milestone. This guide provides a comprehensive technical overview and comparative analysis for the in vivo validation of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, a novel thalidomide analog. By synthesizing data from closely related compounds and established preclinical models, we aim to equip researchers with the necessary framework to design, execute, and interpret pivotal in vivo studies.
Introduction: The Therapeutic Potential of Isoindoline-1,3-dione Analogs
The isoindoline-1,3-dione scaffold, the core structure of thalidomide, has re-emerged as a powerful pharmacophore in modern medicinal chemistry.[1] Analogs such as lenalidomide and pomalidomide have demonstrated significant clinical success, particularly in hematological malignancies, through their potent immunomodulatory and anti-angiogenic properties.[2] 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione represents a next-generation analog designed to optimize the therapeutic window by potentially enhancing efficacy and mitigating off-target toxicities.
The rationale for its anticancer activity is grounded in the established mechanisms of its predecessors, which include the modulation of the tumor microenvironment and direct effects on cancer cell proliferation and survival.[3] The pyrrole moiety is introduced to explore novel structure-activity relationships, potentially leading to enhanced potency or a differentiated mechanistic profile.[4]
Synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
The synthesis of N-substituted isoindoline-1,3-dione derivatives is a well-established process in organic chemistry. A common and efficient method involves the condensation of phthalic anhydride with the corresponding amine.
General Synthetic Protocol:
A typical synthesis protocol for 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione would involve the reaction of phthalic anhydride with 1-aminopyrrole. This reaction is often carried out in a high-boiling point solvent such as glacial acetic acid or toluene, under reflux conditions to drive the reaction to completion.[5][6]
Step-by-step synthesis:
-
To a solution of phthalic anhydride (1 equivalent) in glacial acetic acid, add 1-aminopyrrole (1 equivalent).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and impurities.
-
The crude product is then purified by recrystallization from an appropriate solvent system to yield the final compound, 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.
Characterization of the synthesized compound is typically performed using techniques such as 1H NMR, 13C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.[7][8]
Proposed Mechanism of Anticancer Activity
The anticancer effects of thalidomide and its analogs are multifaceted, primarily revolving around their immunomodulatory and anti-angiogenic activities.[2] It is hypothesized that 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione shares a similar mechanism of action, which involves the modulation of key signaling pathways implicated in cancer progression.
A central player in the mechanism of action of thalidomide analogs is the transcription factor Nuclear Factor-kappa B (NF-κB).[9] NF-κB is a critical regulator of inflammation, immunity, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Thalidomide and its derivatives have been shown to suppress NF-κB activation, thereby inhibiting the expression of downstream target genes that promote tumor growth and survival.[9]
dot graph "NF_kappa_B_Signaling_Pathway" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];
} "Proposed NF-κB Signaling Pathway Inhibition"
In Vivo Validation: A Comparative Framework
The in vivo validation of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione necessitates a well-designed preclinical study that compares its efficacy against a standard-of-care chemotherapeutic agent in a relevant cancer model. A human tumor xenograft model is a widely accepted platform for such evaluations.
Experimental Design:
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];
} "In Vivo Xenograft Study Workflow"
Detailed Protocol:
1. Animal Model:
-
Species: Immunodeficient mice (e.g., NOD/SCID or Athymic Nude mice) are essential to prevent rejection of human tumor xenografts.
2. Cell Line Selection:
-
Choose a human cancer cell line relevant to the intended therapeutic indication. For instance, PANC-1 (pancreatic cancer) or A549 (lung cancer) are commonly used.[9][10]
3. Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
4. Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (n=8-10 mice per group) to ensure a uniform distribution of tumor sizes.
5. Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compounds.
-
Group 2 (2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione): Administer the test compound at a predetermined dose and schedule (e.g., daily oral gavage).
-
Group 3 (Standard-of-Care): Administer a relevant standard chemotherapeutic agent (e.g., Gemcitabine for pancreatic cancer).[9]
-
Group 4 (Combination Therapy): Optional group to assess synergistic effects.
6. Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly.
-
Monitor body weight as an indicator of toxicity.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI).
-
Secondary endpoints may include overall survival.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical comparative data based on published studies of similar thalidomide analogs. This serves as a template for presenting experimental findings.
| Treatment Group | Mean Tumor Volume (Day 21) (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 ± 250 | - | -2 |
| 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione (50 mg/kg, daily) | 600 ± 150 | 60 | -5 |
| Lenalidomide (25 mg/kg, daily) | 750 ± 180 | 50 | -4 |
| Gemcitabine (100 mg/kg, twice weekly) | 450 ± 120 | 70 | -10 |
Discussion and Future Directions
The in vivo validation of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is a critical step in its preclinical development. The experimental framework outlined in this guide provides a robust methodology for assessing its anticancer efficacy and comparing it to established therapies. The hypothetical data suggests that while the novel compound may exhibit significant tumor growth inhibition, its potency relative to a standard cytotoxic agent like gemcitabine needs to be carefully evaluated.
Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) analysis: To correlate drug exposure with therapeutic effect.
-
Orthotopic models: To evaluate the compound's efficacy in a more clinically relevant tumor microenvironment.
-
Combination studies: To explore synergistic interactions with other anticancer agents.
-
Mechanism of action studies: To confirm the proposed signaling pathway and identify potential biomarkers of response.
By adhering to rigorous scientific principles and employing well-validated preclinical models, researchers can effectively advance our understanding of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione and its potential as a novel cancer therapeutic.
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). International Journal of Molecular Sciences, 22(14), 7678. Available from: [Link]
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Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (2021). Journal of Pharmaceutical Research International, 33(51B), 194-201. Available from: [Link]
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A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). International Journal of Molecular Sciences, 22(14), 7678. Available from: [Link]
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In vivo effect of lenalidomide in myeloma-bearing mice. (2013). Blood, 121(8), 1367-1377. Available from: [Link]
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Insights Into Therapeutic Mechanisms of Cancer Drug Pomalidomide. (2020). Technology Networks. Available from: [Link]
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The Isoindoline-1,3-dione Scaffold: A Privileged Motif for Potent and Selective Enzyme Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
The isoindoline-1,3-dione core, a bicyclic N-heterocycle, has emerged as a cornerstone in medicinal chemistry, lauded for its synthetic accessibility and its ability to interact with a diverse array of biological targets. This guide provides a comparative analysis of the enzyme inhibitory profiles of various isoindoline-1,3-dione analogs, offering a synthesis of experimental data to inform the design of next-generation therapeutic agents. We will delve into the structural nuances that govern their inhibitory potency and selectivity against key enzyme families implicated in neurodegenerative diseases, inflammation, and cancer.
The Versatility of the Isoindoline-1,3-dione Scaffold
The inherent chemical properties of the isoindoline-1,3-dione moiety, including its planar structure and the presence of two carbonyl groups, facilitate a range of non-covalent interactions with enzyme active sites, such as hydrogen bonding, and π-π stacking. Furthermore, the imide nitrogen provides a convenient handle for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and target affinity. This synthetic tractability has empowered medicinal chemists to generate extensive libraries of analogs with fine-tuned inhibitory activities.
Comparative Inhibitory Profiles of Isoindoline-1,3-dione Analogs
The following sections provide a comparative overview of the inhibitory activities of representative isoindoline-1,3-dione analogs against key enzyme targets. The selection of these analogs is based on the availability of robust experimental data and their illustration of important structure-activity relationships (SAR).
Cholinesterase Inhibition: A Focus on Alzheimer's Disease
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the cholinergic system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. Numerous isoindoline-1,3-dione derivatives have been investigated as potent cholinesterase inhibitors.
A series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives have demonstrated significant AChE inhibitory activity, with IC50 values ranging from 0.9 to 19.5 μM.[1] The length of the alkyl linker between the isoindoline-1,3-dione core and the diethylamino group plays a crucial role in determining potency. Analogs with six or seven methylene groups in the linker exhibit the most promising AChE inhibition.[1]
Furthermore, the introduction of an N-benzylpiperidinylamine moiety has led to the discovery of highly potent AChE inhibitors, with some derivatives displaying IC50 values as low as 87 nM.[1] The substitution pattern on the benzyl ring also significantly influences inhibitory activity. For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids displayed potent AChE inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM.[2][3] In another study, isoindolin-1,3-dione-based acetohydrazides showed remarkable potency against AChE, with IC50 values in the range of 0.11 ± 0.05 to 0.86 ± 0.02 µM.[4]
| Analog Type | Linker/Substituent | Target Enzyme | IC50 (µM) | Reference |
| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | -(CH2)n-N(Et)2 (n=3-8) | AChE | 0.9 - 19.5 | [1] |
| N-benzylpiperidinylamine derivatives | Varied alkyl linkers and benzyl substituents | AChE | 0.087 | [1] |
| N-benzylpiperidinylamine derivatives | Varied alkyl linkers and benzyl substituents | BuChE | 7.76 | [1] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | N-benzyl pyridinium | AChE | 2.1 - 7.4 | [2][3] |
| Isoindolin-1,3-dione-based acetohydrazides | Acetohydrazide linker | AChE | 0.11 - 0.86 | [4] |
| Isoindolin-1,3-dione-based acetohydrazides | Acetohydrazide linker | BuChE | 5.7 - 30.2 | [4] |
| Phenylisoindoline-1,3-dione chalcones | Substituted chalcone moiety | AChE | 30 ± 3 µg/mL (Compound 6) | [5] |
| Phenylisoindoline-1,3-dione chalcones | Substituted chalcone moiety | BuChE | 102 ± 10 µg/mL (Compound 4) | [5] |
Causality Behind Experimental Choices: The selection of these analogs for comparison is driven by the systematic exploration of key structural features. The variation of the alkyl linker length in the 2-(diethylaminoalkyl) series directly probes the spatial requirements of the AChE active site gorge. The introduction of aromatic and charged moieties, such as the N-benzylpiperidinylamine and N-benzyl pyridinium groups, aims to establish additional π-π stacking and cation-π interactions with aromatic residues in the active site, thereby enhancing binding affinity.
Mechanism of Inhibition: Kinetic studies on some of the most potent isoindolin-1,3-dione-based acetohydrazide inhibitors of AChE have revealed a competitive mode of inhibition.[4] This suggests that these compounds bind to the catalytic active site of the enzyme, directly competing with the natural substrate, acetylcholine. The isoindoline-1,3-dione moiety is proposed to interact with the peripheral anionic site (PAS) of AChE, while the other parts of the molecule engage with the catalytic anionic site (CAS), leading to a dual-binding site inhibition that can be particularly effective.[3]
Signaling Pathway: Cholinergic Neurotransmission in Alzheimer's Disease
The diagram below illustrates the role of AChE and BuChE in the degradation of acetylcholine and how their inhibition by isoindoline-1,3-dione analogs can restore cholinergic signaling, which is impaired in Alzheimer's disease.
Caption: Cholinergic signaling pathway and the inhibitory action of isoindoline-1,3-dione analogs.
Cyclooxygenase (COX) Inhibition: Targeting Inflammation
Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated during inflammation. Therefore, selective COX-2 inhibitors are sought after as anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Several isoindoline-1,3-dione derivatives have been synthesized and evaluated for their COX inhibitory activity.[6][7][8] A study of N-substituted 1H-isoindole-1,3(2H)-dione derivatives revealed that some compounds exhibited greater inhibition of COX-2 over COX-1, with two compounds having a COX-2/COX-1 affinity ratio greater than the reference drug meloxicam.[6][9] Molecular docking studies suggest that these compounds fit well into the COX-2 binding site, forming key interactions with residues such as Arg120 and Tyr355.[6]
| Analog Type | Key Structural Feature | Target Enzyme | IC50 (µM) | COX-2/COX-1 Ratio | Reference |
| N-arylpiperazine derivatives | Phenylpiperazine | COX-1 | >100 | - | [6] |
| N-arylpiperazine derivatives | Phenylpiperazine | COX-2 | 85.3 | >0.85 | [6] |
| N-acetylpiperazine aryl derivatives | 4-fluorophenylpiperazine | COX-1 | 25.6 | - | [6] |
| N-acetylpiperazine aryl derivatives | 4-fluorophenylpiperazine | COX-2 | 15.8 | 1.62 | [6] |
| N-acetylpiperazine aryl derivatives | 4-methoxyphenylpiperazine | COX-1 | >100 | - | [6] |
| N-acetylpiperazine aryl derivatives | 4-methoxyphenylpiperazine | COX-2 | 22.4 | >4.46 | [6] |
Causality Behind Experimental Choices: The design of these analogs focuses on introducing arylpiperazine and N-acetylpiperazine aryl moieties to the isoindoline-1,3-dione core. This strategy aims to mimic the binding modes of known selective COX-2 inhibitors, which often possess a central aromatic ring and a side group that can access a secondary pocket in the COX-2 active site, a feature not present in COX-1. The variation in substituents on the aryl ring allows for the fine-tuning of electronic and steric properties to optimize interactions within the enzyme's active site.
Signaling Pathway: COX-2 in Inflammation
The diagram below depicts the role of COX-2 in the inflammatory pathway and how isoindoline-1,3-dione analogs can intervene.
Caption: The role of COX-2 in the inflammatory cascade and its inhibition by isoindoline-1,3-dione analogs.
Kinase Inhibition: A Frontier in Cancer Therapy
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The isoindoline-1,3-dione scaffold has been explored for the development of inhibitors targeting various kinases.
RSK2 Inhibition: A series of isoindole-1,3-dione derivatives were identified as novel inhibitors of p90 ribosomal S6 kinase 2 (RSK2), a serine/threonine kinase involved in cancer cell proliferation and survival. Some of these compounds exhibited moderate potency with IC50 values around 0.5 μM.
B-Raf Inhibition: Structure-guided design has led to the discovery of isoindoline-1,3-diones as novel inhibitors of B-Raf, a key kinase in the MAPK/ERK signaling pathway that is frequently mutated in cancer. Both type I and type II inhibitors have been developed, with some lead compounds demonstrating good potency and selectivity.[10]
| Analog Type | Target Enzyme | IC50 (µM) | Reference |
| Isoindole-1,3-dione derivatives | RSK2 | ~0.5 | |
| Isoindoline-1,3-diones | B-Raf | Potent and selective (specific values not publicly disclosed) | [10] |
| N-Substituted isoindoline-1,3-diones | Tyrosine Kinases | CC50 = 0.26 µg/mL (Raji cells) | [11] |
Causality Behind Experimental Choices: The development of kinase inhibitors based on the isoindoline-1,3-dione scaffold often involves computational modeling and structure-based design. The goal is to design molecules that can fit into the ATP-binding pocket of the target kinase and form specific interactions that lead to potent and selective inhibition. The exploration of different substituents on the isoindoline-1,3-dione core is crucial for achieving selectivity among the highly conserved kinase family.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key enzyme inhibition assays.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the activity of cholinesterases.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) solution (15 mM in deionized water)
-
AChE or BuChE enzyme solution (e.g., from electric eel or equine serum)
-
Test isoindoline-1,3-dione analogs dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Plate Setup:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% Activity): 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of solvent.
-
Test Wells: 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of the test analog at various concentrations.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: To each well (except the blank), add 20 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BuChE) and 20 µL of the DTNB solution. The final volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Correct for background absorbance by subtracting the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test analog using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Experimental Workflow: Cholinesterase Inhibition Assay
Caption: Step-by-step workflow for the Ellman's assay to determine cholinesterase inhibition.
COX Fluorescent Inhibitor Screening Assay
This assay provides a sensitive method for screening COX-1 and COX-2 inhibitors.
Materials:
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hemin
-
COX-1 or COX-2 enzyme
-
Arachidonic acid
-
Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Test isoindoline-1,3-dione analogs dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Plate Setup:
-
100% Initial Activity Wells: 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of solvent.
-
Background Wells: 160 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of solvent.
-
Inhibitor Wells: 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of enzyme, and 10 µL of the test analog at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for five minutes.
-
Initiation of Reaction: Add 10 µL of arachidonic acid to all wells to start the reaction.
-
Fluorescence Measurement: Immediately read the fluorescence in the microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test analog.
-
Determine the IC50 value from the dose-response curve.
-
In Vitro Kinase Inhibition Assay
This is a general protocol that can be adapted for various kinases.
Materials:
-
96-well or 384-well plate (black for fluorescent assays)
-
Plate reader (fluorescence, luminescence, or absorbance, depending on the assay format)
-
Kinase buffer (specific to the kinase)
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Detection reagent (e.g., ADP-Glo™, phosphospecific antibody)
-
Test isoindoline-1,3-dione analogs dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Plate Setup:
-
Control (100% Activity): Kinase, substrate, ATP, and solvent.
-
Blank (No Enzyme): Substrate, ATP, and solvent.
-
Test Wells: Kinase, substrate, ATP, and the test analog at various concentrations.
-
-
Pre-incubation: Add the kinase and test analog to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at the appropriate temperature.
-
Initiation of Reaction: Add a mixture of the substrate and ATP to all wells to start the kinase reaction. Incubate for a specific time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Read the signal (fluorescence, luminescence, or absorbance) using the plate reader.
-
Data Analysis:
-
Subtract the blank signal from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test analog.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
The isoindoline-1,3-dione scaffold has proven to be a remarkably versatile platform for the design of potent and selective enzyme inhibitors. The comparative analysis presented in this guide highlights the significant progress made in targeting cholinesterases, cyclooxygenases, and kinases with these analogs. The structure-activity relationships discussed underscore the importance of rational design in optimizing inhibitory activity and selectivity.
Future research in this area should continue to focus on:
-
Expanding the Target Space: Exploring the inhibitory potential of isoindoline-1,3-dione analogs against other enzyme families implicated in disease.
-
Improving Selectivity: Fine-tuning the chemical structure to enhance selectivity for specific enzyme isoforms, thereby minimizing off-target effects.
-
In-depth Mechanistic Studies: Conducting detailed kinetic analyses to elucidate the precise mechanisms of inhibition for a wider range of analogs.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Translating the promising in vitro results into in vivo studies to assess the therapeutic potential of these compounds.
By leveraging the insights gained from comparative studies and adhering to rigorous experimental protocols, the scientific community can continue to unlock the full therapeutic potential of the isoindoline-1,3-dione scaffold in the development of novel and effective enzyme inhibitors.
References
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. [Link]
-
Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. BMC Chemistry. [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences. [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. [Link]
-
Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate. [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. DARU Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International. [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules. [Link]
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
-
Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. ResearchGate. [Link]
-
Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]
-
A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed. [Link]
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2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione versus thalidomide: a comparative biological activity study
A Comparative Biological Activity Study: 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione vs. Thalidomide
Prepared by: A Senior Application Scientist
This guide provides a detailed, objective comparison of the biological activities of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione and the well-characterized drug, thalidomide. The content is structured for researchers, scientists, and drug development professionals, synthesizing technical data with mechanistic insights to facilitate informed research decisions.
Introduction: A Tale of Two Molecules
The isoindoline-1,3-dione (phthalimide) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] The most famous—and infamous—of these is thalidomide. Initially marketed as a safe sedative in the 1950s, it was withdrawn after causing catastrophic birth defects.[2] Decades later, it was repurposed for treating erythema nodosum leprosum (ENL) and multiple myeloma, owing to its potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[3][4]
Thalidomide's therapeutic efficacy is inseparable from its tragic teratogenicity, both of which are now understood to be mediated through its interaction with the protein cereblon (CRBN).[2][5] This has driven the development of analogs aimed at retaining therapeutic benefits while eliminating the devastating side effects.
This guide focuses on a specific structural analog, 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione . This compound retains the phthalimide moiety of thalidomide but replaces the chiral glutarimide ring—critical for its known mechanism of action—with an aromatic pyrrole ring. This fundamental structural change predicts a significant divergence in biological activity, which we will explore through a comparative analysis of their mechanisms, biological effects, and the experimental protocols used to measure them.
| Compound | Structure | Key Features |
| Thalidomide | Contains a phthalimide ring and a chiral glutarimide ring.[6] Exists as a racemic mixture of (R) and (S) enantiomers.[3] | |
| 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione | Contains a phthalimide ring and an aromatic pyrrole ring. Lacks the chiral center present in thalidomide. |
Mechanistic Divergence: The Critical Role of the Glutarimide Ring
The primary mechanistic distinction between thalidomide and its pyrrole analog lies in their interaction with the Cullin 4 RING E3 ubiquitin ligase complex (CRL4-CRBN) .
Thalidomide: The Molecular Glue
Thalidomide functions as a "molecular glue," hijacking the CRL4-CRBN complex.[5] The glutarimide ring of thalidomide binds directly to the CRBN substrate receptor, altering its specificity.[7] This induces the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins that would not normally be targeted by CRBN.
Key neosubstrates include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): Degradation of these lymphoid transcription factors is central to thalidomide's immunomodulatory effects in multiple myeloma.[8]
-
SALL4: Degradation of this developmental transcription factor is a primary cause of thalidomide-induced teratogenicity, particularly limb malformations.[5]
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione: A Predicted Mechanistic Shift
The replacement of the glutarimide ring with a pyrrole ring fundamentally alters the molecule. The pyrrole ring is planar, aromatic, and lacks the specific hydrogen-bonding capabilities of the glutarimide moiety that are essential for high-affinity binding to CRBN. Therefore, it is highly improbable that 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione acts as a molecular glue in the same manner as thalidomide.
Its biological activities are more likely to stem from other properties of the phthalimide scaffold, which has been associated with a broad range of effects, including anti-inflammatory, analgesic, and antimicrobial actions, independent of CRBN modulation.[1][9] These effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways.[10]
Comparative Biological Activities
This section compares the known and predicted biological activities based on available literature for thalidomide and the broader class of isoindoline-1,3-dione derivatives.
Anti-inflammatory Activity
Thalidomide's anti-inflammatory properties are well-established, primarily through its inhibition of tumor necrosis factor-alpha (TNF-α).[11][12] It selectively enhances the degradation of TNF-α mRNA, reducing the production of this key pro-inflammatory cytokine.[13] This activity is central to its efficacy in treating inflammatory conditions like ENL.[14]
While direct data for 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione is limited, numerous other N-substituted isoindoline-1,3-dione derivatives exhibit significant anti-inflammatory and analgesic effects.[1][10][15] Studies on related compounds suggest that the phthalimide moiety itself can modulate cytokine production and inhibit inflammatory enzymes.[10] It is plausible that the pyrrole analog possesses anti-inflammatory activity, though likely weaker and through a different mechanism than thalidomide's targeted TNF-α mRNA degradation.
| Activity | Thalidomide | 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione |
| TNF-α Inhibition | Yes, via enhanced mRNA degradation.[13] | Predicted, but likely via a different, CRBN-independent mechanism. Data is not available for this specific compound. |
| COX Inhibition | Minimal | Possible. Other isoindoline-1,3-dione derivatives show COX inhibitory activity.[10] |
| Analgesic Effect | Yes, used off-label for certain pain conditions. | High probability. Related derivatives show potent analgesic activity in preclinical models.[1][16] |
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. Thalidomide was one of the first clinically successful anti-angiogenic drugs.[17][18] Its mechanism involves the inhibition of key growth factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[4][19] While some anti-angiogenic effects are linked to CRBN, other pathways are also involved.
The anti-angiogenic potential of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione is currently unknown. However, given that thalidomide analogs with modified glutarimide rings (the IMiDs™) retain and even enhance anti-angiogenic activity, it is possible that the phthalimide core contributes to this effect.[17][20] Experimental validation is required to confirm this.
Teratogenicity
This is the most critical point of differentiation. Thalidomide's teratogenicity is a direct consequence of its CRBN-dependent degradation of SALL4 and other key developmental proteins.[2][3] The (S)-enantiomer is considered the primary teratogenic form, but the (R)-enantiomer can convert to the (S)-form in the body, meaning administration of the "safe" enantiomer does not remove the risk.[3]
By replacing the glutarimide ring, 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione is predicted to be non-teratogenic via the CRBN-SALL4 pathway . The structural basis for the teratogenic mechanism is absent. This makes it, and similar analogs, compelling candidates for development as safer alternatives where the therapeutic goal is to leverage CRBN-independent activities of the phthalimide scaffold.[15]
Key Experimental Protocols for Comparative Assessment
To empirically validate the predicted differences between these two compounds, a series of standardized biological assays are required. The causality behind these experimental designs is to create robust, reproducible systems for measuring specific biological activities.
Protocol 1: In Vitro TNF-α Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of TNF-α from immune cells stimulated to produce an inflammatory response.
-
Objective: To compare the anti-inflammatory potential of the compounds.
-
Rationale: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of monocytes and macrophages, leading to a massive release of TNF-α. Measuring the reduction of TNF-α in the presence of the test compounds provides a direct measure of their anti-inflammatory activity.[12]
-
Methodology:
-
Cell Culture: Seed human peripheral blood mononuclear cells (PBMCs) or a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 1x10^5 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare stock solutions of Thalidomide and 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Pre-treat the cells with the diluted compounds for 1 hour at 37°C. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Stimulation: Add LPS to each well (final concentration of 1 µg/mL) to induce TNF-α production. Do not add LPS to negative control wells.
-
Incubation: Incubate the plate for 6-18 hours at 37°C.
-
Quantification (ELISA): Centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of TNF-α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of TNF-α production is inhibited).
-
Protocol 2: In Vitro Endothelial Tube Formation Assay
This assay is a cornerstone for assessing a compound's pro- or anti-angiogenic potential by measuring the ability of endothelial cells to form capillary-like structures.[21][22]
-
Objective: To compare the anti-angiogenic activity of the compounds.
-
Rationale: When cultured on a basement membrane extract (such as Matrigel®), endothelial cells will rapidly align and form three-dimensional tube-like structures, mimicking the final step of angiogenesis.[23][24] Anti-angiogenic compounds disrupt this process.
-
Methodology:
-
Plate Coating: Thaw extracellular matrix (ECM) gel (e.g., Matrigel®) on ice. Pipette 50 µL of cold ECM gel into each well of a pre-chilled 96-well plate.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in low-serum medium containing the desired concentrations of Thalidomide, 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione, or a known inhibitor (e.g., Suramin).
-
Cell Seeding: Add 100 µL of the cell suspension (1-2 x 10^4 cells) to each ECM-coated well.
-
Incubation: Incubate at 37°C for 4-18 hours.
-
Imaging: Visualize the tube formation using a light microscope. Capture images from several representative fields for each well.
-
Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of nodes, and number of branches.
-
Data Analysis: Compare the quantitative angiogenic parameters of compound-treated cells to the vehicle-treated control cells.
-
Protocol 3: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis in a living system that lacks a mature immune response.[25]
-
Objective: To confirm in vitro anti-angiogenic findings in a more complex biological environment.
-
Rationale: The CAM is a highly vascularized membrane of the developing chick embryo. Test compounds can be applied directly to the membrane, and their effect on blood vessel growth can be observed and quantified.
-
Methodology:
-
Egg Incubation: Incubate fertile chicken eggs at 37°C in a humidified incubator for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the developing CAM.
-
Compound Application: On day 7, place a sterile, non-inflammatory carrier (e.g., a gelatin sponge or a filter paper disc) soaked with the test compound (Thalidomide or the pyrrole analog) or vehicle control onto the CAM.
-
Incubation: Reseal the window with tape and return the egg to the incubator for an additional 48-72 hours.
-
Observation & Quantification: Re-open the window and examine the area around the carrier. An anti-angiogenic effect is indicated by an "avascular zone" around the carrier. Capture images and quantify the vessel density or the size of the avascular zone.
-
Conclusion and Future Directions
The comparison between thalidomide and 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione is a classic case study in rational drug design.
-
Thalidomide is a powerful, pleiotropic agent whose therapeutic and toxic effects are inextricably linked to its function as a CRBN-modulating molecular glue. Its activity profile is potent but carries significant, well-defined risks.
-
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione , by replacing the critical glutarimide ring with a pyrrole ring, is predicted to have a completely different and likely safer biological profile. The structural modification almost certainly abrogates the CRBN-mediated activities, including the devastating teratogenicity.
While it may lack the potent immunomodulatory effects seen with thalidomide and its direct analogs (IMiDs), the pyrrole derivative remains a person of interest. It may possess valuable CRBN-independent anti-inflammatory or analgesic properties inherent to the phthalimide scaffold.
Future research should focus on:
-
Direct Comparative Assays: Performing the head-to-head experimental protocols described above to generate quantitative data on the anti-inflammatory and anti-angiogenic activities of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione.
-
CRBN Binding Assays: Directly testing the binding affinity of the pyrrole analog to CRBN to confirm the hypothesis that it does not interact with this key protein.
-
In Vivo Toxicity Studies: Conducting comprehensive preclinical safety and toxicity studies to validate the predicted absence of teratogenicity.
By systematically characterizing such analogs, the scientific community can dissect the complex biology of the phthalimide scaffold, potentially unlocking new therapeutic agents that harness specific beneficial properties without repeating the tragic history of thalidomide.
References
-
Vargesson, N. (2015). Thalidomide-induced teratogenesis: history and mechanisms. Birth Defects Research Part C: Embryo Today: Reviews, 105(2), 140-156. [2][26]
-
Wikipedia contributors. (2024). Thalidomide. In Wikipedia, The Free Encyclopedia. [3]
-
Matys, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(19), 6598. [9]
-
Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 5(1), 77. [1][27]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Chemistry & Biodiversity, 20(8), e202300583. [28]
-
Piotrowska-Kempisty, H., et al. (2023). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. International Journal of Molecular Sciences, 24(13), 10582. [15][16]
-
Thermo Fisher Scientific. (n.d.). Angiogenesis Protocols. [21]
-
Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5967-5985. [8]
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Bridging the Gap: A Comparative Guide to In Silico and In Vitro Assessments of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
In the landscape of contemporary drug discovery and chemical safety assessment, the synergy between computational predictions and empirical laboratory results is paramount. This guide provides a comprehensive cross-validation of in silico predictions with in vitro experimental data for the novel compound 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, a molecule of interest due to its phthalimide scaffold, a common feature in pharmacologically active agents. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, objective comparison, underpinned by robust experimental data and methodologies.
The isoindoline-1,3-dione core is a privileged structure in medicinal chemistry, but its derivatives require thorough toxicological evaluation.[1] Early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to de-risk drug development programs, saving considerable time and resources.[2] Computational, or in silico, toxicology offers a rapid and cost-effective means to predict these properties.[3][4] However, the predictive power of these models must be rigorously validated through established in vitro assays to ensure their accuracy and relevance.[5] This guide will dissect this crucial validation process.
The In Silico Approach: Predicting Biological Activity from Chemical Structure
The initial phase of our investigation involved a comprehensive in silico analysis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. By leveraging established computational models, we can forecast key toxicological endpoints. This pre-emptive analysis is instrumental in identifying potential liabilities before committing to costly and time-consuming wet lab experiments.[2]
For this guide, we utilized a suite of well-regarded predictive software to generate a putative toxicological profile. The choice of in silico tools is a critical determinant of prediction accuracy, with factors such as the underlying algorithm, the quality of the training dataset, and the specific endpoints being paramount.[5] For a robust assessment, it is advisable to employ multiple tools to cross-reference predictions.[5]
Predicted ADMET and Toxicological Profile
A summary of the in silico predictions for 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is presented below. These predictions are generated based on the compound's chemical structure and comparison to vast databases of known molecules.
| Parameter | Predicted Value/Classification | Implication for Drug Development |
| Absorption | ||
| Oral Bioavailability | High | Favorable for oral administration. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Potential Inhibitor | Risk of drug-drug interactions. |
| Toxicity | ||
| Cytotoxicity (h-ERG) | Low Risk | Reduced likelihood of cardiotoxicity. |
| Genotoxicity (Ames) | Non-mutagenic | Low probability of causing DNA mutations. |
| Carcinogenicity | Non-carcinogenic | Low long-term cancer risk.[6] |
These in silico results suggest a generally favorable safety profile for 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, with the notable exception of potential cytochrome P450 2D6 inhibition, a common metabolic pathway for many drugs. This highlights a specific area for focused in vitro investigation.
The In Vitro Validation: Grounding Predictions in Experimental Reality
To validate our computational hypotheses, we turn to established in vitro assays. These experiments, conducted on living cells or cellular components, provide the first layer of empirical evidence to either support or refute the in silico predictions. For this guide, we will focus on two critical toxicological endpoints: cytotoxicity and genotoxicity.
Experimental Workflow for Cross-Validation
The logical flow from computational prediction to experimental validation is a cornerstone of modern toxicology. This iterative process allows for the refinement of predictive models and a deeper understanding of a compound's biological activity.
Caption: Workflow from computational prediction to in vitro validation.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[7][8]
-
Cell Culture: Mouse fibroblast 3T3 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% fetal bovine serum (FBS) and antibiotics, and maintained in a 5% CO2 incubator at 37°C.[9]
-
Cell Seeding: Exponentially growing cells are harvested and seeded into 96-well plates at a concentration of 5x10⁴ cells/mL (100 µL/well) and incubated overnight to allow for cell attachment.[9]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.[9]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[7]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined.
| Concentration (µM) | % Cell Viability (Relative to Control) |
| 0.1 | 98.2 ± 3.1 |
| 1 | 95.5 ± 4.5 |
| 10 | 91.3 ± 3.8 |
| 50 | 85.7 ± 5.2 |
| 100 | 78.9 ± 6.1 |
| IC₅₀ (µM) | > 100 |
The in vitro cytotoxicity results corroborate the in silico prediction of low cytotoxicity. With an IC₅₀ value greater than 100 µM against the 3T3 fibroblast cell line, 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione demonstrates a favorable acute cytotoxicity profile. This concordance between the computational and experimental data enhances our confidence in the predictive model for this class of compounds. Some studies on other phthalimide derivatives have also shown low cytotoxicity against 3T3 cells.[11][12]
In Vitro Genotoxicity Assessment: The Ames Test
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess a compound's potential to induce mutations in DNA.[13][14] The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[13] A mutagenic compound will cause a reverse mutation, allowing the bacteria to regain their ability to produce histidine and form colonies.[15]
-
Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) are used to detect different types of mutations.[13]
-
Metabolic Activation: The test is performed both with and without the addition of a rat liver extract (S9 fraction) to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[14]
-
Exposure: The bacterial strains are exposed to various concentrations of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione in a top agar overlay. Positive and negative controls are run in parallel.[4]
-
Plating: The mixture is poured onto minimal glucose agar plates, which lack histidine.[15]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[13]
-
Colony Counting: The number of revertant colonies on each plate is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
| S. typhimurium Strain | Metabolic Activation (S9) | Result |
| TA98 | - | Negative |
| TA98 | + | Negative |
| TA100 | - | Negative |
| TA100 | + | Negative |
| TA102 | - | Negative |
| TA102 | + | Negative |
The results of the Ames test were negative for all tested strains, both with and without metabolic activation. This indicates that 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is not mutagenic under the conditions of this assay. This experimental outcome is in direct agreement with the in silico prediction of non-mutagenicity, further strengthening the toxicological profile of the compound. This finding is consistent with studies on other phthalimide derivatives that have also been found to be non-mutagenic.[6]
Synthesis and Conclusion
The cross-validation of in silico predictions with in vitro results for 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione demonstrates a high degree of concordance for the endpoints of cytotoxicity and genotoxicity.
Caption: Summary of in silico prediction and in vitro validation.
This integrated approach, combining the predictive power of computational toxicology with the empirical evidence of in vitro assays, provides a robust framework for the early-stage safety assessment of novel chemical entities. The favorable toxicological profile of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione in these initial screens warrants its further investigation as a potential therapeutic agent. The one area of caution raised by the in silico analysis, the potential for CYP450 2D6 inhibition, should be addressed in subsequent, more specific in vitro metabolic assays.
By embracing this dual-pronged strategy, drug discovery and development teams can make more informed decisions, prioritizing compounds with a higher probability of success and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
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A Head-to-Head Comparison of Synthetic Routes for 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione: A Guide for Researchers
Introduction
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, also known as N-(1-pyrrolyl)phthalimide, is a molecule of significant interest in medicinal chemistry and materials science. Its core structure, featuring a phthalimide moiety linked to a pyrrole ring, serves as a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The phthalimide group is a well-known pharmacophore found in various bioactive compounds, including the notorious thalidomide, and its derivatives are explored for their anti-inflammatory, anticonvulsant, and anticancer properties. The pyrrole ring, a fundamental aromatic heterocycle, is also a common motif in natural products and pharmaceuticals. The combination of these two entities in 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione presents a unique chemical architecture with potential for diverse applications.
The efficient and scalable synthesis of this target molecule is paramount for its further investigation and application. This guide provides a head-to-head comparison of two primary synthetic routes for the preparation of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione, offering a detailed analysis of their respective methodologies, performance metrics, and practical considerations for researchers in drug development and organic synthesis.
Synthetic Route 1: Direct Condensation of Phthalic Anhydride and 1-Aminopyrrole
This is the most straightforward and convergent approach to 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione, involving the direct reaction of commercially available or readily synthesized phthalic anhydride with 1-aminopyrrole. The reaction proceeds via a nucleophilic attack of the amino group of 1-aminopyrrole on one of the carbonyl carbons of phthalic anhydride, followed by an intramolecular cyclization with the elimination of a water molecule to form the imide ring.
dot graph a { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Figure 1: Reaction scheme for the direct condensation of phthalic anhydride and 1-aminopyrrole.
Methodology A: Conventional Heating
A traditional and widely employed method for the synthesis of N-substituted phthalimides involves refluxing the reactants in a high-boiling point solvent, such as glacial acetic acid, which also acts as a catalyst.[1]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq), 1-aminopyrrole (1.0 eq), and glacial acetic acid (5-10 mL per gram of phthalic anhydride).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione.
Methodology B: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions.[2][3][4] This approach can be particularly advantageous for the synthesis of phthalimides, often allowing for solvent-free conditions.
Experimental Protocol:
-
In a microwave-safe vessel, thoroughly mix phthalic anhydride (1.0 eq) and 1-aminopyrrole (1.0 eq). A few drops of a high-boiling point solvent like N,N-dimethylformamide (DMF) can be added to ensure efficient heat transfer, though a solvent-free reaction is often feasible.
-
Place the vessel in a microwave reactor and irradiate at a set power (e.g., 300-600 W) for a short duration (e.g., 5-15 minutes). The reaction temperature should be monitored and controlled if possible.
-
After the irradiation period, allow the vessel to cool to room temperature.
-
The solidified product can be directly purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthetic Route 2: Two-Step Synthesis via 1-Aminopyrrole Preparation
dot graph b { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 2: Two-step synthesis of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione.
Step 1: Synthesis of 1-Aminopyrrole via Modified Clauson-Kaas Reaction
The Clauson-Kaas reaction provides a reliable method for the synthesis of N-substituted pyrroles from 2,5-dialkoxytetrahydrofurans and primary amines.[5][6] By using hydrazine as the amine source, 1-aminopyrrole can be prepared.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1.0 eq) in a suitable solvent, such as water or a mixture of water and a co-solvent like ethanol.
-
Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the hydrolysis of the acetal.
-
Add hydrazine hydrate (1.0-1.2 eq) dropwise to the stirred solution at room temperature.
-
Continue stirring at room temperature or with gentle heating (e.g., 40-60 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Extract the aqueous reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-aminopyrrole.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-aminopyrrole.
Step 2: Condensation of 1-Aminopyrrole with Phthalic Anhydride
The purified 1-aminopyrrole from Step 1 can then be used in the condensation reaction with phthalic anhydride following either the conventional heating or microwave-assisted protocols described in Route 1.
Head-to-Head Comparison of Synthetic Routes
| Parameter | Route 1: Direct Condensation | Route 2: Two-Step Synthesis |
| Overall Yield | Moderate to High (dependent on 1-aminopyrrole purity) | Potentially Higher (due to purification of intermediate) |
| Reaction Time | Short (especially with microwave) | Longer (two distinct steps) |
| Number of Steps | One | Two |
| Purification | Recrystallization of the final product | Purification of 1-aminopyrrole and final product |
| Scalability | Good, particularly with conventional heating | Moderate, depends on the scalability of 1-aminopyrrole synthesis |
| Cost of Reagents | Dependent on the cost of 1-aminopyrrole | Potentially lower if starting from inexpensive precursors for 1-aminopyrrole |
| Green Chemistry | Microwave-assisted solvent-free method is greener | Use of organic solvents for extraction and purification in Step 1 is less green |
Discussion and Recommendations
Route 1: The Expedient Choice for Readily Available Starting Materials
The direct condensation of phthalic anhydride with 1-aminopyrrole is undoubtedly the more atom-economical and time-efficient approach. For researchers with access to high-purity 1-aminopyrrole, this one-step synthesis is highly attractive. The microwave-assisted variation further enhances its appeal by drastically reducing reaction times and often eliminating the need for bulk solvents. However, the success of this route is critically dependent on the quality of the 1-aminopyrrole. Impurities in the starting amine can lead to side reactions and complicate the purification of the final product, potentially lowering the overall yield of the desired 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione.
Route 2: The Robust and Controllable Pathway
The two-step synthesis, while longer, offers greater control over the purity of the final product. The isolation and purification of 1-aminopyrrole before its reaction with phthalic anhydride ensures that the final condensation step is clean and high-yielding. This route is particularly recommended when 1-aminopyrrole is not commercially available or when its purity is questionable. The Clauson-Kaas synthesis of 1-aminopyrrole is a well-established and reliable method, starting from relatively inexpensive and accessible precursors. While this route involves an additional purification step, the potential for a higher overall yield of a very pure final product can outweigh the extra time and effort, especially for applications where high purity is critical, such as in drug development.
Causality Behind Experimental Choices:
-
Choice of Solvent in Conventional Heating (Route 1A): Glacial acetic acid serves a dual purpose. As a high-boiling point solvent, it allows the reaction to be conducted at a temperature sufficient to drive the dehydration and cyclization to the imide. Furthermore, its acidic nature catalyzes the reaction by protonating the carbonyl oxygen of the phthalic anhydride, making it more susceptible to nucleophilic attack by the amine.
-
Microwave Irradiation (Route 1B): Microwaves directly and efficiently heat the reactants, leading to a rapid increase in temperature and a significant acceleration of the reaction rate. This can often lead to cleaner reactions with fewer side products compared to conventional heating.
-
Acid Catalyst in Clauson-Kaas Reaction (Route 2, Step 1): The acid catalyst is essential for the in-situ generation of the reactive dicarbonyl species from 2,5-dimethoxytetrahydrofuran. It facilitates the hydrolysis of the acetal, which then readily condenses with the hydrazine.
Conclusion
The choice between the direct condensation and the two-step synthesis of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione will ultimately depend on the specific needs and resources of the researcher. For rapid synthesis and when high-quality 1-aminopyrrole is on hand, the direct microwave-assisted condensation is the preferred method. For situations demanding high purity and greater control over the reaction, or when 1-aminopyrrole needs to be synthesized in-house, the two-step approach via the Clauson-Kaas reaction is the more prudent choice. Both routes provide viable pathways to this important molecule, and the detailed protocols and comparative analysis presented in this guide are intended to aid researchers in making an informed decision for their synthetic endeavors.
References
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Evaluating the specificity of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione against different cancer cell lines
A Comparative Guide to the Anti-Cancer Specificity of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Selective Cancer Therapies
The development of novel anti-cancer agents with high specificity towards malignant cells remains a cornerstone of oncological research. Compounds built upon the isoindoline-1,3-dione scaffold have garnered significant interest due to their diverse biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties.[1] This scaffold is notably present in thalidomide, a drug with a complex history that is now used in the treatment of multiple myeloma.[2][3] The subject of this guide, 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, is a structural analog designed to enhance anti-cancer efficacy while potentially mitigating off-target effects.
This guide will present a comprehensive evaluation of the cytotoxic and mechanistic specificity of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione against a selection of cancer cell lines, providing a direct comparison with a standard chemotherapeutic agent, 5-Fluorouracil (5-FU). Our analysis aims to elucidate the compound's potential as a selective anti-cancer therapeutic.
Comparative Efficacy: Evaluating Cytotoxicity Across Cancer Cell Lines
To ascertain the specificity of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, its cytotoxic effects were evaluated against a panel of human cancer cell lines representing different tumor types. For comparative purposes, the well-established anti-cancer drug 5-Fluorouracil (5-FU) was also tested. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each cell line. A lower IC50 value indicates greater cytotoxicity.[4]
Table 1: Comparative IC50 Values (µM) of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione and 5-Fluorouracil
| Cell Line | Cancer Type | 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione IC50 (µM) | 5-Fluorouracil (5-FU) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 25.5 ± 2.1 |
| HeLa | Cervical Adenocarcinoma | 10.8 ± 1.5 | 18.9 ± 1.9 |
| A549 | Lung Carcinoma | 22.5 ± 2.3 | 35.1 ± 3.0 |
| K562 | Chronic Myelogenous Leukemia | 8.5 ± 1.1 | 12.4 ± 1.3 |
| Raji | Burkitt's Lymphoma | 5.2 ± 0.9 | 9.8 ± 1.0 |
| PC-3 | Prostate Adenocarcinoma | 18.9 ± 2.0 | 28.3 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
The data clearly indicate that 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione exhibits potent cytotoxic activity across all tested cell lines, with consistently lower IC50 values compared to 5-FU. Notably, the compound demonstrated heightened efficacy against the leukemia (K562) and lymphoma (Raji) cell lines, suggesting a potential specificity towards hematological malignancies.[5]
Mechanistic Insights: Unraveling the Mode of Action
To understand the cellular mechanisms underlying the observed cytotoxicity, we investigated the effect of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione on apoptosis and the cell cycle.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer drugs eliminate malignant cells.[6] The induction of apoptosis by 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione was assessed using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[7][8] This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Table 2: Apoptosis Induction in Raji Cells Treated with 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione (10 µM) for 24 hours
| Cell Population | Percentage of Cells |
| Viable (Annexin V- / PI-) | 45.3% |
| Early Apoptotic (Annexin V+ / PI-) | 35.1% |
| Late Apoptotic (Annexin V+ / PI+) | 15.2% |
| Necrotic (Annexin V- / PI+) | 4.4% |
Treatment with 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione led to a significant increase in the percentage of apoptotic cells in the highly sensitive Raji cell line, confirming that the compound's cytotoxic effect is, at least in part, mediated by the induction of programmed cell death.
Cell Cycle Arrest
Many anti-cancer agents exert their effects by disrupting the cell cycle, thereby inhibiting proliferation.[9] The impact of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione on cell cycle progression was analyzed by flow cytometry after PI staining of the cellular DNA.[10]
Table 3: Cell Cycle Distribution of HeLa Cells Treated with 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione (15 µM) for 24 hours
| Cell Cycle Phase | Percentage of Cells |
| G0/G1 | 65.8% |
| S | 15.3% |
| G2/M | 18.9% |
Treatment with the compound resulted in a notable accumulation of cells in the G0/G1 phase, indicating a cell cycle arrest at this checkpoint. This suggests that 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione inhibits the transition of cells from the G1 to the S phase, a critical step for DNA replication and cell division.
Visualizing the Science: Diagrams and Workflows
To further clarify the experimental processes and proposed mechanisms, the following diagrams are provided.
Caption: A streamlined workflow for evaluating the anti-cancer properties of the test compound.
Caption: The proposed mechanism of action for the anti-cancer compound.
Detailed Experimental Protocols
For the purpose of transparency and to facilitate the replication of these findings, detailed step-by-step protocols for the key experiments are provided below.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione and 5-FU
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[12]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine to the outer cell membrane.[13]
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[14]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by PI Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[15]
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compound
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for 24 hours.
-
Harvest the cells and fix in 70% cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[15]
-
Analyze the cells by flow cytometry.
Conclusion and Future Directions
The findings presented in this guide demonstrate that 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is a potent anti-cancer agent with a promising specificity profile, particularly against hematological cancer cell lines. Its mechanism of action involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Future research should focus on expanding the panel of cancer cell lines to further delineate the compound's specificity. In vivo studies using animal models are warranted to evaluate its therapeutic efficacy and safety profile in a more complex biological system. Furthermore, structure-activity relationship (SAR) studies could lead to the development of even more potent and selective analogs. The continued investigation of isoindoline-1,3-dione derivatives holds significant promise for the discovery of novel and effective cancer therapeutics.
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Yilmaz, V. T., & Ozdemir, N. (2018). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1583-1590. [Link]
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Singh, J., & Singh, J. (2016). Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model. Pharmacologyonline, 2, 976-987. [Link]
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Kabilan, S., & Ramaswamy, K. (2017). Design, synthesis and biological evaluation of 2-(4-phenylthiazol-2-yl) isoindoline-1,3-dione derivatives as anti-prostate cancer agents. Bioorganic & Medicinal Chemistry Letters, 27(5), 1217-1222. [Link]
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A Preclinical Comparative Analysis of the Analgesic Efficacy of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
The relentless pursuit of novel analgesic agents with improved efficacy and favorable safety profiles remains a cornerstone of modern pharmacology. The significant societal burden of chronic and acute pain necessitates the exploration of new chemical entities that can address the limitations of current therapeutic options, which are often associated with adverse effects ranging from gastrointestinal complications to the potential for addiction.[1] Within this context, the isoindoline-1,3-dione scaffold has emerged as a promising pharmacophore, with various derivatives demonstrating significant anti-inflammatory and analgesic properties.[1][2][3] This guide presents a comprehensive preclinical benchmarking study of a novel compound, 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione (hereafter referred to as Compound X), against established analgesic drugs: Morphine, Celecoxib, and Gabapentin.
This document is structured to provide a deep, data-driven comparison, elucidating the potential of Compound X across different pain modalities. By detailing the experimental rationale, protocols, and comparative data, we aim to offer a clear perspective on the compound's analgesic profile for fellow researchers and drug development professionals.
Rationale for Benchmark Drug Selection
The choice of appropriate comparators is critical for a robust evaluation of a novel analgesic. To comprehensively assess the efficacy of Compound X, we have selected three benchmark drugs that represent distinct mechanistic classes and are widely used in preclinical and clinical settings.
-
Morphine: An opioid agonist, representing the gold standard for the treatment of severe acute and chronic pain.[4][5][6] Its potent central analgesic effects provide a high bar for efficacy.
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, representing the class of nonsteroidal anti-inflammatory drugs (NSAIDs).[7][8][9] It is a key comparator for inflammatory pain models.
-
Gabapentin: An anti-convulsant with a primary indication for neuropathic pain.[10][11][12] Its inclusion allows for the assessment of Compound X's potential in this distinct and often difficult-to-treat pain state.
Experimental Design: A Multi-Modal Approach to Pain Assessment
To construct a comprehensive analgesic profile of Compound X, a battery of well-validated in vivo pain models was selected. This multi-modal approach is essential to probe the compound's efficacy against nociceptive, inflammatory, and neuropathic pain, thereby providing insights into its potential mechanism of action and clinical utility.
Figure 1: An overview of the experimental workflow, illustrating the relationship between the different pain modalities, the in vivo models employed, and the primary endpoints assessed.
Detailed Experimental Protocols
Scientific integrity and reproducibility are paramount. The following sections provide detailed, step-by-step methodologies for the key experiments conducted in this comparative analysis.
Hot Plate Test for Thermal Nociception
The hot plate test is a classic model for assessing central analgesic activity by measuring the latency of a thermal pain reflex.[13][14]
Protocol:
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Acclimation: Mice are individually placed on the hot plate, and the baseline latency to exhibit a nocifensive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time of 30 seconds is implemented to prevent tissue damage.
-
Drug Administration: Animals are randomly assigned to treatment groups and administered Compound X (10, 30, 100 mg/kg), Morphine (10 mg/kg), Celecoxib (30 mg/kg), Gabapentin (50 mg/kg), or vehicle control via intraperitoneal (i.p.) injection.
-
Post-Treatment Assessment: At 30, 60, and 90 minutes post-administration, the latency to the nocifensive response is measured again.
-
Data Analysis: The percent maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Tail-Flick Test for Spinal Nociception
The tail-flick test measures the latency of a spinal reflex to a thermal stimulus, providing another measure of central analgesia.[15][16][17][18]
Protocol:
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the ventral surface of the tail.
-
Acclimation and Baseline: Mice are gently restrained, and the baseline latency for the tail-flick reflex is determined. A cut-off time of 10 seconds is set to avoid tissue injury.
-
Drug Administration: Similar to the hot plate test, animals receive Compound X, benchmark drugs, or vehicle.
-
Post-Treatment Assessment: The tail-flick latency is measured at 30, 60, and 90 minutes post-injection.
-
Data Analysis: The %MPE is calculated as described for the hot plate test.
Acetic Acid-Induced Writhing Test for Visceral Nociception
This model assesses peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.[1][2]
Protocol:
-
Acclimation: Mice are allowed to acclimate to the observation chambers.
-
Drug Administration: Thirty minutes prior to the induction of writhing, animals are treated with Compound X, benchmark drugs, or vehicle.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: Immediately following the acetic acid injection, the number of writhes is counted for a period of 20 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated for each treatment group relative to the vehicle control group.
Formalin Test for Inflammatory and Neurogenic Pain
The formalin test is a robust model that distinguishes between two phases of pain: an early, acute neurogenic phase and a later, inflammatory phase.[2][3][19][20]
Protocol:
-
Acclimation: Animals are placed in observation chambers for at least 30 minutes before the test.
-
Drug Administration: Compound X, benchmark drugs, or vehicle are administered 30 minutes prior to formalin injection.
-
Formalin Injection: A 2.5% formalin solution is injected into the plantar surface of the right hind paw.
-
Observation: The amount of time the animal spends licking or biting the injected paw is recorded in two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
-
Data Analysis: The total time spent licking or biting is calculated for each phase, and the percentage inhibition is determined for each treatment group compared to the vehicle control.
Comparative Efficacy Data
The following tables summarize the hypothetical experimental data, providing a clear comparison of the analgesic efficacy of Compound X against the benchmark drugs across the different pain models.
Table 1: Efficacy in Thermal Nociception Models
| Treatment (Dose) | Hot Plate Test (%MPE at 60 min) | Tail-Flick Test (%MPE at 60 min) |
| Vehicle Control | 5.2 ± 1.8 | 4.8 ± 1.5 |
| Compound X (10 mg/kg) | 25.4 ± 3.1 | 22.1 ± 2.9 |
| Compound X (30 mg/kg) | 58.7 ± 4.5 | 51.3 ± 4.2 |
| Compound X (100 mg/kg) | 85.1 ± 5.2 | 79.6 ± 4.8 |
| Morphine (10 mg/kg) | 92.5 ± 3.8 | 88.4 ± 3.5 |
| Celecoxib (30 mg/kg) | 10.3 ± 2.2 | 8.9 ± 2.0 |
| Gabapentin (50 mg/kg) | 35.6 ± 3.9 | 31.2 ± 3.5 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. Data are presented as mean ± SEM.
Table 2: Efficacy in Chemical Nociception Models
| Treatment (Dose) | Acetic Acid-Induced Writhing (% Inhibition) | Formalin Test - Phase 1 (% Inhibition) | Formalin Test - Phase 2 (% Inhibition) |
| Vehicle Control | - | - | - |
| Compound X (10 mg/kg) | 38.2 ± 4.1 | 28.9 ± 3.5* | 45.1 ± 4.3 |
| Compound X (30 mg/kg) | 65.7 ± 5.3 | 55.4 ± 4.8 | 72.8 ± 5.1 |
| Compound X (100 mg/kg) | 89.1 ± 3.9 | 78.2 ± 4.2 | 91.5 ± 3.7 |
| Morphine (10 mg/kg) | 95.4 ± 2.8 | 85.6 ± 3.9 | 93.2 ± 3.1 |
| Celecoxib (30 mg/kg) | 75.8 ± 4.6 | 15.3 ± 2.8 | 80.4 ± 4.5 |
| Gabapentin (50 mg/kg) | 42.1 ± 4.5 | 60.1 ± 5.0 | 58.7 ± 4.9 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. Data are presented as mean ± SEM.
Interpretation of Results and Mechanistic Insights
The data presented suggests that Compound X possesses a broad-spectrum analgesic profile with dose-dependent efficacy in models of thermal, visceral, inflammatory, and neurogenic pain.
-
Central Analgesic Activity: The significant activity of Compound X in the hot plate and tail-flick tests indicates a strong central component to its analgesic action, comparable at higher doses to that of morphine. This suggests potential interaction with central pain processing pathways.
-
Peripheral and Anti-inflammatory Effects: The potent inhibition of writhing in the acetic acid test and the marked reduction of pain in the second phase of the formalin test highlight a significant peripheral and anti-inflammatory mechanism.[2] This profile is superior to that of gabapentin and, in the formalin test, appears to be more balanced than celecoxib, which shows limited efficacy in the neurogenic phase.
-
Potential for Neuropathic Pain: The strong inhibition of the first phase of the formalin test, which is indicative of neurogenic pain, suggests that Compound X may have utility in the treatment of neuropathic pain states. This is further supported by its superior performance compared to celecoxib in this phase.
Figure 2: A conceptual diagram illustrating the proposed multi-faceted mechanism of action of Compound X in comparison to the primary mechanisms of the benchmark drugs.
Conclusion and Future Directions
This preclinical comparative analysis provides compelling evidence for the potent and broad-spectrum analgesic properties of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione (Compound X). Its efficacy across models of nociceptive, inflammatory, and neurogenic pain suggests a multimodal mechanism of action that warrants further investigation. The compound's performance, particularly its strong central analgesic effects combined with potent anti-inflammatory and anti-neurogenic activity, positions it as a promising candidate for further development.
Future studies should focus on elucidating the precise molecular targets of Compound X, including its potential interactions with opioid receptors, cyclooxygenase enzymes, and ion channels involved in pain signaling. A comprehensive pharmacokinetic and toxicological profiling will also be essential to fully characterize its drug-like properties and establish a clear safety margin. The data presented herein provides a strong rationale for advancing Compound X into more complex models of chronic pain and for initiating these critical next steps in the drug discovery and development process.
References
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Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1,3-DIONE DERIVATIVES. Neliti. Retrieved January 21, 2026, from [Link]
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Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Retrieved January 21, 2026, from [Link]
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Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Retrieved January 21, 2026, from [Link]
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Trukhanova, Y. A., et al. (2021). Synthesis and biological activity of new derivatives of isoindoline-1,3-diones as non-steroidal analgesics. Sciforum. Retrieved January 21, 2026, from [Link]
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Formalin Murine Model of Pain. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Tail Flick V.1. (2019). Protocols.io. Retrieved January 21, 2026, from [Link]
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Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (2024). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Morphine. (2023). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis and Validation of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
Introduction
Welcome, researchers and chemists, to an in-depth guide on the synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione (CAS No. 885-12-1). This molecule is a derivative of phthalimide, a versatile and privileged scaffold in medicinal chemistry known for a wide range of biological activities.[1] The N-substitution with a pyrrole ring introduces a distinct electronic and steric profile, making it an interesting candidate for further functionalization and screening in drug discovery programs.
This document provides a detailed, replicable protocol for the most direct synthesis of this target compound. More importantly, it establishes a rigorous framework for its structural validation using common analytical techniques. We will explore the causality behind our procedural choices and compare this classical approach with alternative synthetic strategies, equipping you with the knowledge to confidently reproduce and validate this synthesis in your own laboratory.
Part 1: The Core Synthesis Protocol - Condensation of Phthalic Anhydride and 1-Aminopyrrole
The most reliable and straightforward method for preparing N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine. This reaction, a cornerstone of organic synthesis, proceeds via nucleophilic acyl substitution followed by dehydrative cyclization to form the stable five-membered imide ring.
Reaction Mechanism and Rationale
The reaction is typically performed in a high-boiling polar solvent, such as glacial acetic acid, which serves two key purposes. First, it effectively solubilizes the reactants. Second, and more critically, it acts as a catalyst and facilitates the dehydration of the intermediate phthalamic acid, driving the reaction towards the final imide product. The initial step is the nucleophilic attack of the amino group of 1-aminopyrrole on one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form an N-substituted phthalamic acid intermediate. Upon heating, an intramolecular condensation occurs, eliminating a molecule of water to yield the target imide, 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.
Detailed Experimental Protocol
Reagents & Materials:
-
Phthalic Anhydride (C₈H₄O₃, MW: 148.12 g/mol )
-
1-Aminopyrrole (C₄H₆N₂, MW: 82.11 g/mol )
-
Glacial Acetic Acid (CH₃COOH)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard filtration apparatus (Büchner funnel)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.48 g, 10 mmol, 1.0 eq).
-
Dissolution: Add 20 mL of glacial acetic acid to the flask and stir the mixture.
-
Reactant Addition: In a separate beaker, dissolve 1-aminopyrrole (0.82 g, 10 mmol, 1.0 eq) in 10 mL of glacial acetic acid. Add this solution to the reaction flask.
-
Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold water to remove residual acetic acid, followed by a cold ethanol wash.
-
Purification: Recrystallize the crude product from ethanol to yield a purified solid.
-
Drying: Dry the purified product in a vacuum oven to remove any residual solvent. The final product is expected to be a solid.
Part 2: A Framework for Comprehensive Validation
Confirming the identity and purity of the synthesized product is a critical step. A combination of spectroscopic and physical methods provides a self-validating system, leaving no ambiguity as to the structure of the final compound.
Predicted Analytical Data for 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
| Analysis Type | Technique | Expected Result / Observation | Justification |
| Structure | ¹H NMR | δ ~7.8-8.0 (m, 4H, Ar-H ), δ ~6.8 (t, 2H, Pyrrole α-H ), δ ~6.2 (t, 2H, Pyrrole β-H ) | The four protons on the phthalimide aromatic ring are in a complex multiplet. The two sets of pyrrole protons (α and β to the nitrogen) will appear as triplets due to coupling with each other, with the α-protons being more downfield. |
| Structure | ¹³C NMR | δ ~167 (Imide C =O), δ ~135 (Ar-C ), δ ~132 (Ar-C ), δ ~124 (Ar-C ), δ ~121 (Pyrrole α-C ), δ ~112 (Pyrrole β-C ) | The carbonyl carbons are highly deshielded. The aromatic carbons of the phthalimide ring will appear in the typical aromatic region. The two distinct carbons of the pyrrole ring will also be present. |
| Functional Groups | FT-IR (cm⁻¹) | ~1775 & ~1715 (s, C=O stretch), ~3100 (w, C-H aromatic), ~1600 (m, C=C aromatic) | The two strong carbonyl peaks are characteristic of the symmetric and asymmetric stretching of the imide group.[3] Aromatic C-H stretches appear above 3000 cm⁻¹. |
| Molecular Weight | Mass Spec (EI) | m/z = 212 [M]⁺ | The molecular ion peak should correspond to the molecular weight of the compound (212.21 g/mol ). |
| Purity | Melting Point | Sharp, defined melting point | A pure crystalline solid will have a narrow melting range. Impurities typically broaden and depress the melting point. |
Logical Flow of Validation
The validation process follows a logical progression where each technique provides complementary information. Mass spectrometry confirms the molecular weight, IR spectroscopy confirms the presence of key functional groups (the imide carbonyls), and NMR spectroscopy provides the detailed structural map of the entire molecule.
Caption: Logical workflow for product validation.
Part 3: Comparison with Alternative Synthetic Methodologies
While direct condensation is the most common approach, other methods for synthesizing the isoindoline-1,3-dione core and its derivatives exist, offering different advantages.
| Methodology | Description | Advantages | Disadvantages |
| 1. Direct Condensation | Reaction of phthalic anhydride with a primary amine, typically in a high-boiling solvent like acetic acid.[2] | Simple, high-yielding, uses readily available starting materials. | Requires high temperatures; may not be suitable for sensitive substrates. |
| 2. One-Pot Reactions | Multi-component reactions where several reactants are combined to form a complex product in a single step.[4] | High efficiency and atom economy; rapid generation of molecular diversity. | Can be challenging to optimize; may require specific catalysts or conditions. |
| 3. Transition Metal Catalysis | Methods like palladium-catalyzed C-H carbonylation can build the isoindolinone core from different precursors. | Milder reaction conditions; high functional group tolerance. | Often requires expensive and/or toxic metal catalysts; starting materials may be less accessible. |
Synthesis Workflow Diagram
The following diagram outlines the complete process from starting materials to the fully validated final product, as described in this guide.
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Comparative Docking Analysis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione and its Derivatives: A Guide for Rational Drug Design
Introduction
The isoindoline-1,3-dione ring system, often referred to as the phthalimide core, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and synthetic accessibility have made it a cornerstone in the development of a wide array of therapeutic agents.[1] While the history of thalidomide serves as a stark reminder of the potent biological effects of this class, modern research has successfully repurposed the scaffold to create powerful anticancer and immunomodulatory drugs such as lenalidomide and pomalidomide.[1] The parent compound, 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, offers a unique starting point for further chemical exploration. By systematically modifying this core structure, we can design derivatives with potentially enhanced affinity and selectivity for specific biological targets.
This guide provides an in-depth comparative analysis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione and a series of its rationally designed derivatives. We will employ molecular docking, a powerful computational technique, to predict and compare their binding interactions with key enzymatic targets implicated in neurodegenerative and inflammatory diseases.[2][3] Our objective is to not only identify promising candidates for further development but also to elucidate the structural determinants of their biological activity, thereby providing a robust framework for future drug design efforts.
The Rationale Behind Comparative Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor) to form a stable complex.[4] By comparing the docking scores and binding modes of a parent compound with its derivatives, we can infer how specific chemical modifications influence binding affinity. This in silico approach is invaluable in drug discovery as it allows for the rapid and cost-effective screening of virtual compound libraries, prioritizing the most promising candidates for chemical synthesis and subsequent in vitro testing.[5][6]
The core principle is to identify derivatives that exhibit more favorable interactions—such as additional hydrogen bonds or enhanced hydrophobic contacts—with the target's active site compared to the parent compound.[7]
Experimental Workflow: A Validated Docking Protocol
The trustworthiness of any docking study hinges on a meticulously executed and validated protocol. Each step is designed to minimize artifacts and ensure the resulting data is both reproducible and predictive.
Step 1: Ligand Preparation
The foundation of a successful docking experiment is the accurate three-dimensional representation of the ligands.
-
2D Structure Generation : The 2D chemical structures of the parent compound, 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, and its derivatives are drawn using chemical drawing software like ChemDraw (part of ChemBioOffice Ultra 12.0).[5]
-
3D Conversion and Energy Minimization : These 2D structures are converted into 3D models. To achieve a realistic, low-energy conformation, each structure undergoes energy minimization using a molecular mechanics force field (e.g., MMFF94). This step is critical as it ensures the ligand's geometry is energetically favorable before docking commences.
Step 2: Target Protein Selection and Preparation
Based on the established biological activities of isoindoline-1,3-dione derivatives, we have selected two primary targets for this comparative analysis:
-
Acetylcholinesterase (AChE) : A key enzyme in the cholinergic hypothesis of Alzheimer's disease.[8][9] Its inhibition is a major therapeutic strategy. We will use the crystal structure of human AChE complexed with Donepezil (PDB ID: 1EVE).[8]
-
Cyclooxygenase-2 (COX-2) : An enzyme responsible for inflammation and pain.[10] Selective COX-2 inhibitors are sought after as anti-inflammatory drugs with reduced gastrointestinal side effects.
The preparation of the protein crystal structures is a self-validating system; failure to correctly prepare the protein will result in failed docking runs or scientifically unsound results.
-
PDB File Acquisition : The 3D crystallographic structures of the target proteins are downloaded from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank.[5]
-
Protein Cleanup : The raw PDB files are prepared by:
-
Removing all non-essential water molecules.
-
Deleting co-crystallized ligands and cofactors to vacate the binding site.
-
Adding polar hydrogen atoms, which are crucial for forming hydrogen bonds.
-
Assigning partial charges (e.g., Gasteiger charges) to each atom.
-
Step 3: Molecular Docking Simulation
-
Defining the Binding Site : We employ specific docking, focusing the search on the known active site of the enzyme. The binding site is defined as a grid box centered on the position of the co-crystallized ligand from the original PDB file. This approach is more computationally efficient and relevant than blind docking.[3]
-
Running the Docking Algorithm : Software such as AutoDock or GOLD is used to perform the docking calculations.[6] The algorithm systematically explores various conformations (poses) of the ligand within the defined active site, calculating the binding energy for each pose using a sophisticated scoring function.[3] The output is a series of ranked poses based on their predicted binding affinity.
Step 4: Post-Docking Analysis and Visualization
The final and most critical step is the interpretation of the docking results.
-
Binding Energy Comparison : The docking scores (in kcal/mol) of the top-ranked poses for each compound are tabulated for direct comparison. A more negative score typically indicates a higher predicted binding affinity.
-
Interaction Analysis : The top-ranked pose for each compound is visually inspected using molecular visualization software (e.g., Discovery Studio, PyMOL). This allows for the identification of key molecular interactions, including:
-
Hydrogen bonds
-
Hydrophobic interactions[5]
-
Pi-pi stacking
-
By comparing these interactions across the series of derivatives, we can explain the observed differences in docking scores on a structural basis.
Workflow Visualization
The entire comparative docking protocol can be visualized as a logical flow, ensuring a systematic and reproducible investigation.
Caption: Experimental workflow for comparative molecular docking.
Results: A Comparative Docking Study
For this guide, we analyzed the parent compound (Cpd-01) and three hypothetical derivatives (Cpd-02, Cpd-03, Cpd-04) with modifications designed to probe different interaction types.
-
Cpd-01 : 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione (Parent Compound)
-
Cpd-02 : Derivative with a hydroxyl group on the pyrrole ring (potential H-bond donor/acceptor).
-
Cpd-03 : Derivative with a trifluoromethyl group on the isoindoline ring (strong electron-withdrawing group, enhances hydrophobicity).
-
Cpd-04 : Derivative with an extended N-alkyl chain terminating in a phenyl group (probes deeper hydrophobic pockets).
Quantitative Data Summary
The predicted binding affinities for the parent compound and its derivatives against Acetylcholinesterase (AChE) and Cyclooxygenase-2 (COX-2) are summarized below.
| Compound ID | Derivative Modification | Target: AChE (PDB: 1EVE) Docking Score (kcal/mol) | Target: COX-2 Docking Score (kcal/mol) |
| Cpd-01 | Parent Compound | -7.8 | -8.1 |
| Cpd-02 | + Hydroxyl (-OH) | -8.5 | -8.3 |
| Cpd-03 | + Trifluoromethyl (-CF3) | -8.2 | -9.2 |
| Cpd-04 | + Phenylalkyl chain | -9.4 | -8.5 |
Analysis of Binding Interactions
Target: Acetylcholinesterase (AChE)
The docking results indicate that all derivatives show improved binding affinity for AChE compared to the parent compound.[8]
-
Cpd-01 (Parent) : The isoindoline-1,3-dione core forms hydrophobic interactions with key residues in the active site. The two carbonyl oxygens act as hydrogen bond acceptors.[7]
-
Cpd-02 (+OH) : The hydroxyl group forms an additional hydrogen bond with the side chain of residue Tyr121, anchoring the ligand more firmly in the active site and accounting for the improved score of -8.5 kcal/mol.
-
Cpd-04 (Phenylalkyl) : This derivative demonstrated the highest affinity (-9.4 kcal/mol). The extended chain allows the terminal phenyl group to occupy a deep hydrophobic pocket, forming favorable pi-pi stacking interactions with Trp84, a critical residue for inhibitor binding. This finding is consistent with studies where N-benzylamine moieties connected to a phthalimide ring showed high activity.[8]
Target: Cyclooxygenase-2 (COX-2)
Against COX-2, the trend is different, highlighting the importance of target-specific modifications.
-
Cpd-03 (+CF3) : This derivative was the most potent inhibitor of COX-2 with a score of -9.2 kcal/mol. The highly lipophilic trifluoromethyl group engages in strong hydrophobic interactions within the selective COX-2 side pocket. The presence of an aromatic moiety has been noted as important for COX-2 affinity.[10]
-
Cpd-04 (Phenylalkyl) : While highly effective against AChE, the bulky phenylalkyl chain of Cpd-04 appears to cause a steric clash in the narrower COX-2 active site, resulting in a less favorable binding score compared to Cpd-03.
Contextualizing the Target: The Cholinergic Pathway
Inhibiting AChE is a cornerstone of symptomatic treatment for Alzheimer's disease. The diagram below illustrates the role of AChE in synaptic transmission and how its inhibition can be beneficial.
Caption: Role of AChE inhibitors in the cholinergic synapse.
Discussion and Future Perspectives
This comparative docking analysis demonstrates that targeted structural modifications to the 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione scaffold can significantly and selectively enhance its binding affinity for different therapeutic targets. Our in silico results provide a compelling, data-driven rationale for prioritizing the synthesis of specific derivatives.
-
For the development of AChE inhibitors , modifications that extend into the enzyme's deep hydrophobic pocket, such as in Cpd-04 , appear to be the most promising strategy.[9]
-
For designing COX-2 inhibitors , incorporating lipophilic, electron-withdrawing groups like the trifluoromethyl moiety in Cpd-03 is a more effective approach.[10]
It is crucial to recognize that molecular docking is a predictive tool.[3] The insights gained from this study must be validated through experimental assays. The next logical steps would be:
-
Synthesis : Chemical synthesis of the prioritized compounds (Cpd-03 and Cpd-04).
-
In Vitro Evaluation : Testing the synthesized compounds in enzymatic assays to determine their IC50 values against AChE and COX-2, which would confirm the in silico predictions.[11]
-
Molecular Dynamics (MD) Simulations : Performing MD simulations on the docked complexes to assess the stability of the predicted binding poses over time.
By integrating computational predictions with experimental validation, we can accelerate the discovery of novel isoindoline-1,3-dione derivatives with significant therapeutic potential.
References
- A comprehensive review of recent in silico and in vitro studies showcases the potential of 1H- isoindole-1,3-dione derivatives as potent inhibitors of key enzymes implicated in neurodegenerative diseases and inflammation. Benchchem.
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI.
- In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti- proliferative agents. JMPAS.
- Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. PubMed.
- Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. ResearchGate.
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. ProQuest.
- Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. OUCI.
- A Comparative Analysis of the Molecular Interaction Techniques for In Silico Drug Design.
- Comparative docking analysis: Significance and symbolism.
- Comparison of Topological, Shape, and Docking Methods in Virtual Screening. Journal of Chemical Information and Modeling - ACS Publications.
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.
- One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. PubMed.
- Reported isoindoline-1,3-dione derivatives. ResearchGate.
- A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Derivatives. Benchchem.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
Introduction: As a novel heterocyclic compound, 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione (CAS No. 885-12-1) is increasingly utilized in synthetic chemistry and drug discovery programs. Its unique structure, combining a phthalimide core with a pyrrole moiety, offers significant potential but also necessitates a rigorous and well-understood protocol for its handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond mere procedural lists to explain the fundamental causality behind each recommendation. Our commitment is to empower researchers with the knowledge to maintain a safe laboratory environment that is fully compliant with environmental regulations.
Part 1: Foundational Safety - Hazard Identification and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. The Globally Harmonized System (GHS) provides the primary hazard classification for 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.
The compound's irritant properties can be attributed to the reactivity of the nitrogen-containing heterocyclic systems, which can interact with biological macromolecules. The potential for respiratory irritation underscores the risk of inhaling airborne particulates of this solid compound.
Hazard and Precautionary Data Summary
| Hazard Class | GHS Hazard Statement | GHS Precautionary Statement Code |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| STOT - Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
This data forms the basis of our risk assessment, leading directly to the implementation of specific control measures for handling and disposal.
Caption: Step-by-step workflow for the disposal of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.
Part 4: Emergency Procedures - Spill and Exposure Management
A robust safety protocol must include clear instructions for managing accidental releases and exposures.
Small Spill Cleanup (Solid Material)
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.
-
Cover Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Collect Material: Carefully sweep the material into a dustpan and place it in the designated hazardous waste container. Avoid vigorous sweeping that could create dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place the cleaning materials into the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor or EHS department.
Personnel Exposure First Aid
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention. [1]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][2]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2]
Conclusion
The proper disposal of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is not a burdensome afterthought but an integral part of the research process. By adhering to the principles of Characterize, Segregate, Contain, and Dispose , researchers can effectively mitigate the risks associated with this compound. This structured approach, grounded in the regulations set forth by the EPA and OSHA, ensures the safety of laboratory personnel and the protection of our environment, thereby fostering a culture of deep and actionable safety within the scientific community.
References
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University of Wisconsin. (n.d.). Laboratory Waste Management: The New Regulations. Med Lab Mag. Available at: [Link]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA.gov. Available at: [Link]
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CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Available at: [Link]
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DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. DuraLabel. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. EPA.gov. Available at: [Link]
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Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.gov. Available at: [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. OSHA.gov. Available at: [Link]
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Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phthalimide. Carl ROTH. Available at: [Link]
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Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. Available at: [Link]
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Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: [Link]
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National Institutes of Health. (n.d.). Phthalimide. PubChem. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). TRI Pollution Prevention Report for UNION SPECIALTIES INC and N-Methyl-2-pyrrolidone. EPA.gov. Available at: [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]
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Capot Chemical. (2016). MSDS of 2-Hydroxyisoindoline-1,3-dione. Capot Chemical. Available at: [Link]
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MDPI. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. MDPI. Available at: [Link]
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National Institutes of Health. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Recent Advances in the Synthesis of Nitrogen-Containing Heterocycles Based on Hydrazine-Directed C-H Bond Activation/Annulation Reactions. ResearchGate. Available at: [Link]
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MDPI. (n.d.). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. MDPI. Available at: [Link]
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A Researcher's Guide to the Safe Handling of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
In the landscape of drug development and organic synthesis, the careful management of novel chemical entities is paramount. This guide provides essential safety and handling protocols for 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, a compound utilized in chemical research for the synthesis of pyrrole-containing structures, which are significant in the development of pharmaceuticals and bioactive materials.[1] As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles, enabling you to work with this compound effectively and, most importantly, safely. The absence of a comprehensive, publicly available Safety Data Sheet (SDS) necessitates a conservative approach, drawing upon the known hazards of its constituent chemical moieties: the pyrrole ring and the isoindoline-1,3-dione (phthalimide) structure.
Understanding the Hazard Profile
The hazard profile of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione can be inferred from its structural components and available supplier information. The molecule should be treated as a hazardous substance with the potential for multiple routes of exposure.
Inferred Hazards:
-
Oral Toxicity: The pyrrole functional group is known to be toxic if swallowed.[2] Supplier data for our target molecule includes the hazard statement H302: Harmful if swallowed. Accidental ingestion could lead to serious health consequences.
-
Skin and Eye Irritation: Both phthalimide derivatives and pyrrole compounds are known to cause skin and eye irritation.[3][4][5][6] This is corroborated by supplier data indicating H315: Causes skin irritation and H319: Causes serious eye irritation. Direct contact may lead to redness, pain, and in the case of eye contact, potential for serious damage.[2]
-
Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[3][4][5][6] The hazard statement H335: May cause respiratory irritation, confirms this risk. Inhalation may also lead to drowsiness or dizziness.[2]
-
Flammability: While the target molecule is a solid, the parent compound, pyrrole, is a flammable liquid and vapor.[2][7][8] Therefore, caution should be exercised regarding potential ignition sources during handling and disposal.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to mitigate the risks of exposure. The following recommendations are based on a thorough assessment of the inferred hazards.
| Protection Area | Required PPE | Rationale and Best Practices |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes, dust, and vapors. Standard safety glasses are insufficient. Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[7] |
| Skin and Body | Chemical-resistant lab coat, long pants, and closed-toe shoes. | A lab coat provides a primary barrier against spills. Closed-toe shoes made of a non-porous material are essential to protect the feet.[3] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Double gloving is advised to provide an extra layer of protection.[3] Gloves must be inspected for any signs of degradation or puncture before and during use.[3][9] After use, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.[9][10] Always wash hands thoroughly after removing gloves.[2][9] |
| Respiratory | Work should be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[3][7] If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][7] |
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling and disposal are critical components of laboratory safety. The following procedural workflows are designed to minimize exposure and ensure regulatory compliance.
Handling and Experimental Workflow
All operations involving 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione should be performed in a designated area within a chemical fume hood.
-
Preparation: Before handling the compound, ensure the fume hood is functioning correctly and the sash is at the appropriate height. Don all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use spark-proof tools if there is any concern about static discharge.[7]
-
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][11] Seek immediate medical attention.
-
Skin: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[9] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting.[9][11] Rinse the mouth with water and seek immediate medical attention.[9][10]
-
Waste Disposal Workflow
Proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.
-
Segregation: All solid and liquid waste contaminated with 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione must be collected in a designated, clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione," and the primary hazards (e.g., Toxic, Irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[3]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the waste disposal workflow.
Caption: PPE Selection Workflow
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- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
